Ethyl acetamidocyanoacetate
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
ethyl 2-acetamido-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIRLABNGAZSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292093 | |
| Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4977-62-2 | |
| Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4977-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl acetamidocyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004977622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl acetamidocyanoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl acetamidocyanoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(acetylamino)-2-cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetamidocyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl Acetamidocyanoacetate: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-acetamido-2-cyanoacetate is a versatile and highly valuable intermediate compound in the field of organic synthesis. Its unique molecular architecture, featuring acetamido, cyano, and ethyl ester functional groups, provides multiple reactive centers, making it a crucial building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of ethyl acetamidocyanoacetate, including its physicochemical characteristics, spectral data, and safety information. Detailed experimental protocols for its synthesis and purification are presented, alongside an exploration of its reactivity and diverse applications, particularly in the development of pharmaceuticals and heterocyclic compounds.
Chemical and Physical Properties
This compound is also known by several synonyms, including N-Acetyl-2-cyanoglycine ethyl ester and Ethyl (acetylamino)(cyano)acetate.[1] It is commercially available and widely used in research and industrial settings. The fundamental identifiers and physicochemical properties of this compound are summarized in the table below. The physical state of the compound has been described as both a white crystalline solid and a colorless to pale yellow liquid or solid, which may depend on its purity and the ambient conditions.[2]
| Property | Value | Reference |
| IUPAC Name | ethyl 2-acetamido-2-cyanoacetate | [1] |
| CAS Number | 4977-62-2 | [1] |
| Molecular Formula | C₇H₁₀N₂O₃ | [1] |
| Molecular Weight | 170.17 g/mol | [1] |
| Appearance | White crystalline solid / Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 128-130 °C | |
| Solubility | Soluble in common organic solvents such as ethanol (B145695), DMSO, and DMF. | [2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
2.1. ¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -OCH₂CH ₃ |
| ~2.1 | Singlet | 3H | -C(O)CH ₃ |
| ~4.3 | Quartet | 2H | -OCH ₂CH₃ |
| ~5.5 | Singlet | 1H | -CH (CN)NH- |
| ~7.5 | Broad Singlet | 1H | -NH C(O)- |
2.2. ¹³C NMR Spectroscopy
Similarly, the anticipated carbon-13 NMR spectral data is presented below.
| Chemical Shift (ppm) | Assignment |
| ~14 | -OCH₂C H₃ |
| ~23 | -C(O)C H₃ |
| ~60 | -OC H₂CH₃ |
| ~65 | -C H(CN)NH- |
| ~115 | -C N |
| ~165 | -C (O)O- |
| ~170 | -NHC (O)- |
2.3. Infrared (IR) Spectroscopy
The NIST WebBook provides a condensed phase IR spectrum for this compound. Key absorption bands are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H Stretch (Amide) |
| ~2900 | C-H Stretch (Aliphatic) |
| ~2250 | C≡N Stretch (Nitrile) |
| ~1750 | C=O Stretch (Ester) |
| ~1680 | C=O Stretch (Amide I) |
| ~1550 | N-H Bend (Amide II) |
2.4. Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight.
| m/z | Interpretation |
| 170 | [M]⁺ |
Synthesis and Experimental Protocols
This compound is typically synthesized from its precursor, ethyl cyanoacetate (B8463686). The following sections provide detailed experimental protocols for the synthesis of ethyl cyanoacetate and its subsequent conversion to this compound.
3.1. Synthesis of Ethyl Cyanoacetate
A common method for the preparation of ethyl cyanoacetate is through the esterification of cyanoacetic acid with ethanol, often catalyzed by a strong acid like sulfuric acid.[3][4]
Materials:
-
Cyanoacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate (for neutralization)
-
Benzene or other suitable solvent for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve cyanoacetic acid in absolute ethanol. The molar ratio of cyanoacetic acid to ethanol can be optimized, with ratios around 1:3.5 being effective.[3]
-
With stirring, slowly add concentrated sulfuric acid to the solution. An exothermic reaction will occur, so cooling may be necessary.
-
Heat the reaction mixture to reflux for a period of 3-4 hours.[3]
-
After reflux, allow the mixture to cool to room temperature.
-
Neutralize the excess sulfuric acid by carefully adding a saturated solution of sodium carbonate until the effervescence ceases.
-
Extract the ethyl cyanoacetate from the aqueous layer using a suitable organic solvent like benzene.
-
Wash the organic extract with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
The crude ethyl cyanoacetate can be purified by vacuum distillation.
3.2. Synthesis of this compound
The synthesis of this compound involves the N-acetylation of an amino precursor, which can be derived from ethyl cyanoacetate. A plausible synthetic route involves the amination of a suitable derivative of ethyl cyanoacetate followed by acetylation. A direct and efficient method involves the reaction of ethyl 2-amino-2-cyanoacetate with acetic anhydride (B1165640).
Materials:
-
Ethyl 2-amino-2-cyanoacetate
-
Acetic anhydride
-
Pyridine (B92270) (as a catalyst and base)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl 2-amino-2-cyanoacetate in a suitable solvent such as diethyl ether in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is indicated by TLC analysis.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any unreacted acetic anhydride and acetic acid byproduct.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
3.3. Purification
Recrystallization is a common method for purifying solid this compound. The choice of solvent is crucial and can be determined by small-scale solubility tests. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Reactivity and Applications
This compound is a trifunctional molecule, and its reactivity is centered around the ester, nitrile, and acetamido groups. This multifunctionality makes it a versatile building block in organic synthesis.
4.1. Key Reactions
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols in the presence of a suitable catalyst.
-
Reduction: The nitrile group can be reduced to a primary amine, and the ester can be reduced to a primary alcohol using appropriate reducing agents.
-
Cyclization Reactions: The presence of multiple functional groups allows for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic compounds, such as pyridines, pyrimidines, and thiazoles.
-
Condensation Reactions: The active methylene (B1212753) group adjacent to the cyano and ester groups can participate in condensation reactions, such as the Knoevenagel condensation.
4.2. Applications in Drug Development and Research
This compound is a key starting material in the synthesis of numerous pharmaceutical compounds. Its ability to be elaborated into complex heterocyclic structures is particularly valuable in medicinal chemistry. It serves as an intermediate in the production of various bioactive molecules, including anti-inflammatory and analgesic agents.[5]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][4]
Diagrams
6.1. Synthesis Workflow
Caption: Synthetic pathway for this compound.
6.2. Reactivity Overview
Caption: Reactivity profile of this compound.
References
An In-depth Technical Guide on Ethyl Acetamidocyanoacetate (CAS Number 4977-62-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl acetamidocyanoacetate (CAS No. 4977-62-2), a versatile organic compound, serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique trifunctional structure, featuring an ethyl ester, a cyano group, and an acetamido moiety, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key reactions of this compound. It further delves into its applications in the synthesis of amino acids and heterocyclic compounds, including potential therapeutic agents. Detailed experimental protocols and spectral data are presented to facilitate its use in a research and development setting.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4977-62-2 | [2][3][4][5] |
| Molecular Formula | C₇H₁₀N₂O₃ | [4][5] |
| Molecular Weight | 170.17 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 125-130 °C | [1][5] |
| Boiling Point | 347.5 ± 27.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 164.0 ± 23.7 °C | [5] |
| Solubility | Soluble in common organic solvents such as ethanol, DMSO, and DMF. | [2] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopy | Key Features |
| ¹H NMR | Data available on PubChem. |
| ¹³C NMR | Data available on PubChem. |
| Infrared (IR) | Data available on NIST WebBook and PubChem. |
| Mass Spectrometry (MS) | Data available on NIST WebBook and PubChem. |
Synthesis
Experimental Protocol: Synthesis of Ethyl 2-amino-2-cyanoacetate (Precursor)
This protocol is based on the reduction of ethyl cyano(hydroxyimino)acetate.
Materials:
-
Ethyl cyano(hydroxyimino)acetate
-
Reducing agent (e.g., Sodium dithionite (B78146) or catalytic hydrogenation setup)
-
Appropriate solvent (e.g., Ethanol, Water)
-
Spray-type Fine Bubble (FB) generator (optional, for enhanced reaction rate)
Procedure:
-
Dissolve ethyl cyano(hydroxyimino)acetate in a suitable solvent.
-
Introduce the reducing agent. If using catalytic hydrogenation, prepare the catalyst (e.g., Palladium on carbon) in the reaction vessel.
-
For enhanced reaction efficiency, a spray-type FB generator can be used to introduce hydrogen gas.
-
Maintain the reaction at a controlled temperature and pressure, monitoring the progress by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude ethyl 2-amino-2-cyanoacetate can be purified by recrystallization or column chromatography.
Note: This is a generalized procedure and requires optimization for specific laboratory conditions.
Conceptual Acetylation to this compound
The subsequent step would involve the N-acetylation of the synthesized ethyl 2-amino-2-cyanoacetate.
Conceptual Workflow:
References
- 1. Growth inhibitory effect of ethyl acetate-soluble fraction of Cynara cardunculus L. in leukemia cells involves cell cycle arrest, cytochrome c release and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to Ethyl Acetamidocyanoacetate
This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of ethyl acetamidocyanoacetate, a key intermediate in various synthetic applications. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and Properties
This compound, with the IUPAC name ethyl 2-acetamido-2-cyanoacetate, is a chemical compound that features an ethyl ester group, an acetamido group, and a nitrile group attached to a central carbon atom.[1] Its chemical structure and properties are summarized below.
Chemical Structure:
The molecular structure of this compound can be represented as follows:
Caption: Molecular structure of this compound.
Quantitative Molecular Data:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₃ | [1][2][3][4] |
| Molecular Weight | 170.17 g/mol | [1] |
| 170.1659 g/mol | [2][4] | |
| 170.2 g/mol | [3] | |
| 172.15 g/mol | [5] | |
| IUPAC Name | ethyl 2-acetamido-2-cyanoacetate | [1] |
| CAS Number | 4977-62-2 | [2][3][4] |
| Linear Formula | CH₃CONHCH(CN)CO₂C₂H₅ | [6] |
Synonyms:
-
Ethyl 2-(acetylamino)-2-cyanoacetate[1]
This initial section provides the foundational molecular information for this compound. Subsequent sections would typically delve into experimental protocols for its synthesis and characterization, as well as its applications in various chemical syntheses. However, detailed experimental protocols and specific signaling pathways involving this molecule require further literature search.
References
An In-depth Technical Guide to the Synthesis of Ethyl Acetamidocyanoacetate for Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of ethyl acetamidocyanoacetate, a valuable intermediate in the preparation of various biologically active molecules and amino acid derivatives. The following sections detail the synthetic pathway, experimental protocols, and key data for a reproducible and efficient synthesis suitable for researchers with a foundational knowledge of organic chemistry.
Synthetic Pathway Overview
The synthesis of this compound from the readily available starting material, ethyl cyanoacetate (B8463686), is a three-step process. The overall transformation involves the introduction of an amino group at the α-position of the ester, followed by its acetylation.
The logical flow of this synthesis is as follows:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of Ethyl Hydroxyiminocyanoacetate
This initial step involves the nitrosation of ethyl cyanoacetate at the α-carbon.
Experimental Workflow:
Ethyl acetamidocyanoacetate physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetamidocyanoacetate is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and specialty chemicals. Its unique molecular architecture, featuring an acetamido group, a cyano group, and an ethyl ester functionality, provides multiple reactive centers, making it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its reactivity and applications.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Proper storage in a cool, dry, and well-ventilated area is recommended to ensure its stability.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₃ | [2][3] |
| Molecular Weight | 170.17 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 125-130 °C | [4] |
| Boiling Point | 347.5 ± 27.0 °C (Predicted) | [4] |
| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [4] |
| CAS Number | 4977-62-2 | [3] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Peaks/Signals | Source |
| ¹H NMR | Data available on PubChem | [2] |
| ¹³C NMR | Data available on PubChem | [2] |
| IR Spectroscopy | Data available via NIST | [5] |
| Mass Spectrometry | GC-MS data available on PubChem | [2] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general understanding of its synthesis can be derived from standard organic chemistry principles and protocols for similar compounds. The synthesis would likely involve the acylation of ethyl cyanoacetate (B8463686).
A generalized synthetic approach is outlined below. Note: This is a hypothetical procedure and would require optimization and safety assessment before implementation.
General Synthetic Workflow
References
- 1. 105-56-6 CAS | ETHYL CYANOACETATE | Laboratory Chemicals | Article No. 03725 [lobachemie.com]
- 2. Ethyl cyanoacetate = 98 105-56-6 [sigmaaldrich.com]
- 3. This compound | C7H10N2O3 | CID 95422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4977-62-2 [m.chemicalbook.com]
- 5. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]
Unveiling N-Acetyl-2-cyanoglycine Ethyl Ester: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-2-cyanoglycine ethyl ester, also known by its synonym ethyl acetamidocyanoacetate, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the preparation of amino acid derivatives and heterocyclic compounds. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed experimental protocols for its synthesis. Quantitative data, including physical and spectroscopic properties, are presented in a structured format. Furthermore, this guide illustrates the compound's role as a synthetic intermediate through a detailed workflow diagram.
Introduction
N-Acetyl-2-cyanoglycine ethyl ester (Chemical Formula: C₇H₁₀N₂O₃, CAS Number: 4977-62-2) is a key building block in synthetic organic chemistry.[1] Its utility stems from the presence of multiple reactive functional groups, including an ester, a nitrile, and an N-acetyl group, which allow for a variety of chemical transformations. This guide delves into the historical context of its discovery and provides a detailed technical overview for its application in a laboratory setting.
Discovery and History
The synthesis of N-Acetyl-2-cyanoglycine ethyl ester, referred to as this compound, was described in the scientific literature as early as 1951 in a publication in the Journal of the American Chemical Society. This paper, titled "The Synthesis of this compound, DL-Lysine, DL-Ornithine and DL-Tyrosine Labeled with Isotopic Carbon," highlights its early use in the synthesis of isotopically labeled amino acids, a critical tool in metabolic studies.[2] Its role as a precursor in the synthesis of amino acids was also explored in earlier work, as indicated by a 1946 publication in the same journal, which discussed the synthesis of amino acids from this compound and ethyl acetamidomalonate.[3] These early studies established its importance as a versatile reagent in bio-organic chemistry.
Physicochemical Properties
A summary of the key quantitative data for N-Acetyl-2-cyanoglycine ethyl ester is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂O₃ | [1] |
| Molecular Weight | 170.17 g/mol | [4] |
| CAS Number | 4977-62-2 | [1][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 42-48 °C | [5] |
| Boiling Point | 143 °C at 15 mmHg | [6] |
| Solubility | Soluble in organic solvents | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of N-Acetyl-2-cyanoglycine ethyl ester.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Data available on PubChem | [7] |
| ¹³C NMR | Data available on PubChem | [7] |
| Infrared (IR) | Data available on PubChem | [7] |
| Mass Spectrometry | Data available on PubChem | [7] |
Experimental Protocols
While the original 1951 publication provides the earliest documented synthesis, a detailed, publicly accessible protocol for the synthesis of a key precursor, ethyl cyanoacetate (B8463686), is available from Organic Syntheses. The synthesis of N-Acetyl-2-cyanoglycine ethyl ester typically involves the acetylation of ethyl 2-aminocyanoacetate or a related synthetic equivalent.
Synthesis of Ethyl Cyanoacetate (A Key Precursor)
A common method for the preparation of ethyl cyanoacetate involves the esterification of cyanoacetic acid. A detailed and reliable procedure is outlined in Organic Syntheses.[8]
Reaction Scheme:
Caption: Esterification of Cyanoacetic Acid to Ethyl Cyanoacetate.
Procedure (Adapted from Organic Syntheses):
-
In a round-bottomed flask equipped with a reflux condenser, a mixture of cyanoacetic acid and absolute ethanol is prepared.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the excess ethanol is removed by distillation under reduced pressure.
-
The resulting crude ethyl cyanoacetate is then purified by vacuum distillation.
Synthetic Applications
N-Acetyl-2-cyanoglycine ethyl ester is a valuable intermediate in the synthesis of various organic molecules, most notably in the preparation of α-amino acids. The following workflow illustrates its role in this synthetic pathway.
Caption: Synthesis of α-Amino Acids using N-Acetyl-2-cyanoglycine ethyl ester.
This pathway allows for the introduction of various side chains (R-groups) onto the glycine (B1666218) backbone, providing access to a wide range of natural and unnatural amino acids.
Conclusion
N-Acetyl-2-cyanoglycine ethyl ester, a compound with a rich history dating back to the mid-20th century, continues to be a relevant and valuable tool in synthetic organic chemistry. Its utility as a precursor for amino acids and other complex organic molecules makes it an important compound for researchers in drug discovery and development. This guide has provided a comprehensive overview of its history, properties, and a foundational understanding of its synthesis and applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H10N2O3 | CID 95422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Solubility of Ethyl Acetamidocyanoacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Ethyl Acetamidocyanoacetate
-
Molecular Formula: C₇H₁₀N₂O₃[1]
-
Molecular Weight: 170.17 g/mol [1]
-
Appearance: White crystalline solid[2]
-
Melting Point: 128°C to 130°C[3]
Qualitative Solubility of this compound
This compound is generally described as having good to moderate solubility in common organic solvents.[2][4] This solubility is a key feature that facilitates its use in a variety of synthetic applications.[4] The available qualitative solubility data is summarized in the table below.
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Dimethylformamide (DMF) | Soluble | [4] |
Note: The term "soluble" is a qualitative description. For precise applications, it is highly recommended to determine the quantitative solubility through experimental methods as outlined in the following section.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for determining the equilibrium solubility of a solid compound such as this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method, which is a reliable technique for establishing thermodynamic solubility.
Objective:
To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent(s) (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm pore size, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a suitable detector
-
Evaporation apparatus (e.g., rotary evaporator or nitrogen stream)
-
Drying oven
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the withdrawn sample using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis (Optional but recommended for confirmation):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
Dry the remaining solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
The weight of the residue corresponds to the amount of dissolved this compound in the known volume of the solvent.
-
-
Chromatographic Analysis (Primary Method):
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).
-
Analyze the diluted sample to determine the precise concentration of this compound. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.
-
-
Calculation of Solubility:
-
From the chromatographic data, calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination.
This guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data appears to be unpublished, the provided qualitative information and experimental protocol offer a solid starting point for any research or development activities involving this versatile compound.
References
Spectroscopic data (NMR, IR, Mass Spec) of Ethyl acetamidocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetamidocyanoacetate is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and amino acid derivatives, which are of significant interest in medicinal chemistry and drug development. A thorough understanding of its structural and spectroscopic properties is crucial for its effective utilization in synthetic pathways and for the unambiguous characterization of its reaction products. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to facilitate reproducibility and further research.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Note: Specific ¹H NMR peak assignments for this compound were not available in the provided search results. A typical ¹H NMR spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), the acetyl methyl group (a singlet), the methine proton, and the amide proton.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific ¹³C NMR peak assignments for this compound were not available in the provided search results. The spectrum would be expected to show signals for the carbonyl carbons of the ester and amide, the cyano carbon, the methine carbon, the ethyl group carbons, and the acetyl methyl carbon.
Table 3: IR Spectroscopic Data[1][2]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | N-H stretch (amide) |
| ~2980 | C-H stretch (aliphatic) |
| ~2260 | C≡N stretch (nitrile) |
| ~1750 | C=O stretch (ester) |
| ~1680 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
| ~1200 | C-O stretch (ester) |
Note: The IR data is based on typical values for the functional groups present in the molecule and supported by data available in the PubChem and NIST databases.[1]
Table 4: Mass Spectrometry Data[1]
| m/z | Relative Intensity (%) | Assignment |
| 170 | Data not available | [M]⁺ (Molecular Ion) |
| 128 | Data not available | [M - C₂H₂O]⁺ |
| 100 | Data not available | [M - C₂H₅OCO]⁺ |
| 43 | 100 | [CH₃CO]⁺ (Base Peak) |
Note: A detailed fragmentation pattern with relative intensities was not fully available. The molecular ion peak is expected at m/z 170, corresponding to the molecular weight of the compound. The base peak is reported to be at m/z 43.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound dissolved in 0.6-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Processing: Perform a Fourier transform, phase the spectrum, and apply baseline correction. Reference the chemical shifts to the deuterated solvent signal.
Infrared (IR) Spectroscopy
2.1. KBr Pellet Method
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectral Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet or empty beam path should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
3.1. Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the mass spectrometer. If using Gas Chromatography-Mass Spectrometry (GC-MS), the sample is vaporized and separated on a GC column before entering the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.
Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
A Technical Guide to Commercial Sourcing and Application of High-Purity Ethyl Acetamidocyanoacetate
For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical first step in the journey of discovery. Ethyl acetamidocyanoacetate (CAS No. 4977-62-2), a versatile organic compound, serves as a pivotal building block in the synthesis of a wide array of bioactive molecules and pharmaceutical agents.[1][2] Its unique structure, which incorporates an acetamido group and a cyanoacetate (B8463686) moiety, makes it a valuable precursor for creating complex molecular architectures, including amino acid derivatives and heterocyclic compounds.[1][2] This guide provides an in-depth overview of commercial suppliers, technical specifications, and key applications of high-purity this compound.
Commercial Suppliers and Specifications
Sourcing high-purity this compound is essential for ensuring the reliability and reproducibility of experimental results. Several reputable chemical suppliers offer this compound, often with detailed specifications to meet the stringent requirements of pharmaceutical and scientific research. The following table summarizes the key quantitative data from a selection of commercial suppliers.
| Supplier | Purity Specification | Form/Appearance | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |
| Chem-Impex | ≥ 98% (GC) | White crystalline solid | 170.2 | 4977-62-2 | Storage recommended at 0-8 °C.[1] |
| SRIRAMCHEM | ≥98% (typical) | Colorless to pale yellow liquid or solid | 172.15 | 4977-62-2 | Offers comprehensive documentation including COA, NMR, HPLC, and LC-MS data.[2] |
| CHEMLYTE SOLUTIONS | Pharmaceutical Grade/99% | White to off-white powder, crystals | 170.17 | 4977-62-2 | A China-based manufacturer.[3] |
| Thermo Scientific | 98% | - | 170.17 | 4977-62-2 | Melting point specified at 128°C to 130°C.[4] |
| Sigma-Aldrich | 97% | Powder | 170.17 | 4977-62-2 | Described as white to off-white in color. |
Core Applications in Drug Development and Organic Synthesis
This compound is a key intermediate in a variety of synthetic pathways due to its reactive nature.[1] Its ability to participate in diverse chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it a valuable tool for synthetic chemists.[1]
Key application areas include:
-
Pharmaceutical Synthesis: The compound is a crucial intermediate in the production of various pharmaceuticals. It has been notably explored in the synthesis of anti-inflammatory and analgesic agents, highlighting its significance in medicinal chemistry.[1]
-
Heterocyclic Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which form the core structure of many drugs.[2]
-
Amino Acid and Peptide Synthesis: Its structure makes it suitable for use as an intermediate in the synthesis of amino acids and peptides.[2]
-
Agrochemicals: Beyond pharmaceuticals, it is also utilized in the formulation of agrochemicals for crop protection.[1]
The following diagram illustrates a generalized workflow for the procurement and application of this compound in a research and development setting.
References
An In-depth Technical Guide to the Key Reactive Sites of Ethyl Acetamidocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-acetamido-2-cyanoacetate, a multifaceted molecule, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its synthetic versatility stems from the presence of multiple reactive centers: an ester, a nitrile, an amide, and an activated α-carbon. This technical guide provides a comprehensive analysis of these reactive sites, detailing their electronic properties and predicting their behavior in various chemical transformations. This document synthesizes available data to offer a predictive framework for the molecule's reactivity, supported by generalized experimental protocols and theoretical considerations.
Molecular Structure and Physicochemical Properties
Ethyl acetamidocyanoacetate possesses a unique combination of functional groups that dictates its chemical behavior. The molecular structure and key physicochemical properties are summarized below.[3][4]
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| IUPAC Name | ethyl 2-acetamido-2-cyanoacetate |
| Synonyms | N-Acetyl-2-cyanoglycine ethyl ester |
| CAS Number | 4977-62-2 |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents |
Analysis of Key Reactive Sites
The reactivity of this compound is governed by the interplay of its four principal reactive sites. The following sections dissect the anticipated reactivity of each site based on established principles of organic chemistry.
The α-Carbon: A Hub of Nucleophilic Reactivity
The carbon atom situated between the cyano and the ester groups (the α-carbon) is the most prominent reactive site for nucleophilic attack. The acidity of the α-hydrogen is significantly enhanced by the electron-withdrawing effects of the adjacent cyano (-CN) and ester (-COOEt) groups. The presence of the acetamido (-NHCOCH₃) group further influences this acidity.
This enhanced acidity facilitates the formation of a resonance-stabilized carbanion, which can readily participate in a variety of carbon-carbon bond-forming reactions.
Logical Relationship of α-Carbon Deprotonation and Resonance Stabilization
Caption: Deprotonation of the α-carbon leads to a stabilized carbanion.
The Ester Group: Susceptible to Nucleophilic Acyl Substitution
The carbonyl carbon of the ethyl ester group is electrophilic and is a target for nucleophilic acyl substitution reactions. Common reactions include hydrolysis, transesterification, and amidation.
-
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.
-
Transesterification: In the presence of an alcohol and a catalyst, the ethoxy group can be exchanged for a different alkoxy group.
-
Amidation: Reaction with amines can convert the ester into an amide.
The Nitrile Group: A Versatile Functional Group
The cyano group offers several avenues for chemical transformation:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Cyclization Reactions: The nitrile group can participate in intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, to form cyclic ketones after hydrolysis.[2][3] It is also a key participant in the synthesis of various heterocyclic systems.[6]
The Amide Group: Generally Less Reactive
The amide functional group is the least reactive of the carbonyl derivatives towards nucleophilic attack due to the resonance donation from the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. However, under forcing conditions, it can undergo hydrolysis to the corresponding carboxylic acid and amine.
Key Reactions and Experimental Protocols
While specific, detailed experimental protocols for many reactions of this compound are not widely published, its structural similarity to other well-studied compounds allows for the reliable adaptation of established procedures.
Alkylation of the α-Carbon
The acidity of the α-hydrogen makes this position readily amenable to alkylation.
Experimental Workflow for α-Alkylation
Caption: General workflow for the alkylation of the α-carbon.
Generalized Experimental Protocol:
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (typically 0 °C or -78 °C).
-
Slowly add a strong base (e.g., sodium hydride, lithium diisopropylamide) to generate the enolate.
-
Stir the mixture at low temperature for a specified time to ensure complete enolate formation.
-
Add the desired alkylating agent (e.g., an alkyl halide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Hydrolysis of the Ester Group (Saponification)
Generalized Experimental Protocol:
-
Dissolve this compound in a mixture of an alcohol (e.g., ethanol) and water.
-
Add an excess of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide).
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.[7]
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Synthesis of Heterocyclic Scaffolds
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrimidines and quinolones, which are of significant interest in drug discovery.[8][9]
Signaling Pathway for Heterocycle Synthesis
Caption: Pathway to heterocycles from this compound.
Generalized Experimental Protocol for Pyrimidine Synthesis:
-
In a suitable solvent such as ethanol, dissolve this compound and a dinucleophilic reagent (e.g., guanidine (B92328) or urea).
-
Add a base, such as sodium ethoxide, to catalyze the condensation reaction.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and neutralize with an acid.
-
The precipitated product can be isolated by filtration and purified by recrystallization.
Conclusion
This compound is a highly functionalized molecule with multiple reactive sites that can be selectively targeted to achieve a wide range of chemical transformations. The acidic α-carbon is the primary center for nucleophilic reactions, enabling the construction of complex carbon skeletons. The ester and nitrile groups provide further opportunities for functional group interconversions and participation in cyclization reactions to form valuable heterocyclic systems. While the amide group is comparatively less reactive, it can still be manipulated under more vigorous conditions. This guide provides a foundational understanding of the reactivity of this compound, which is crucial for its effective utilization in the design and synthesis of novel molecules in the pharmaceutical and chemical industries. Further experimental studies to quantify the relative reactivity of these sites would be highly beneficial for the precise control of its synthetic applications.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. This compound | C7H10N2O3 | CID 95422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. sfu.ca [sfu.ca]
- 8. mdpi.com [mdpi.com]
- 9. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Reactivity of Ethyl Acetamidocyanoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl acetamidocyanoacetate is a versatile multifunctional compound of significant interest in organic synthesis, particularly for the construction of novel heterocyclic scaffolds and amino acid derivatives relevant to drug discovery. Its unique structure, incorporating an acetamido group, a cyano moiety, and an ethyl ester function attached to a central carbon, bestows upon it a rich and varied chemical reactivity. This technical guide provides an in-depth exploration of the theoretical aspects of this compound's reactivity. While direct computational studies on this specific molecule are not extensively available in the current literature, this guide synthesizes theoretical data from closely related compounds and well-understood reaction mechanisms to provide a robust predictive framework for its chemical behavior. This document summarizes key quantitative data, outlines relevant computational methodologies, and presents signaling pathways and experimental workflows through detailed diagrams to serve as a comprehensive resource for professionals in the field.
Introduction: The Structural and Electronic Landscape of this compound
This compound, with the chemical formula C₇H₁₀N₂O₃, possesses a unique combination of functional groups that dictate its reactivity.[1] The central α-carbon is rendered highly acidic due to the powerful electron-withdrawing effects of the adjacent cyano (-CN) and ethyl ester (-COOEt) groups. This "active methylene" character is the cornerstone of its utility in a wide array of carbon-carbon bond-forming reactions.[2][3]
The acetamido group (-NHCOCH₃) further modulates the electronic properties and steric environment of the molecule. It can participate in hydrogen bonding and its nitrogen atom possesses nucleophilic character, while the amide carbonyl can act as a hydrogen bond acceptor. Understanding the interplay of these functional groups is crucial for predicting the molecule's behavior in different chemical environments.
Theoretical Reactivity Analysis: Insights from Analogous Systems
In the absence of direct theoretical studies on this compound, we can extrapolate valuable information from computational analyses of molecules sharing its key functional moieties. Density Functional Theory (DFT) is a powerful tool for probing molecular properties and reaction mechanisms.[4][5]
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For molecules containing acetamido and ester groups, DFT studies have shown that the HOMO is often localized over the aromatic ring (if present) and the acetamido group, while the LUMO is typically centered on the ester and other electron-withdrawing functionalities.[6] This suggests that the nitrogen of the acetamido group could be a site for electrophilic attack, while the carbonyl carbon of the ester and the cyano carbon are susceptible to nucleophilic attack.
Local Reactivity Descriptors: Fukui Functions
To pinpoint the most reactive sites within a molecule, local reactivity descriptors such as Fukui functions are employed. These indices, derived from DFT calculations, indicate the propensity of a specific atomic site to undergo nucleophilic, electrophilic, or radical attack.[4] Studies on acetamide (B32628) derivatives have demonstrated the utility of Fukui functions in identifying the most reactive atoms, which are often the nitrogen and oxygen atoms of the amide group.[4]
Table 1: Representative Theoretical Data from Analogous Compounds
| Compound Class | Computational Method | Key Findings | Reference |
| Acetamide Derivatives | DFT (B3LYP/6-31G) | Fukui functions identify nitrogen and oxygen atoms as key reactive sites. | [4] |
| α-Cyano-α-fluoro Esters | DFT and MP2 | Conformational analysis reveals stable syn and anti conformers with small energy differences. | [7] |
| N-Acyl Amino Acids | Not Specified | N-acyl glycines act as positive allosteric modulators of glycine (B1666218) receptors. | [8] |
| Cyano Derivatives | G3, MP2, DFT | Heats of formation calculated using atomization energies and isodesmic reactions. | [9] |
Note: The data presented in this table are for compounds structurally related to this compound and are intended to provide qualitative insights into its potential reactivity.
Key Reaction Mechanisms: A Theoretical Perspective
The reactivity of this compound is dominated by the chemistry of its active methylene (B1212753) group. The Knoevenagel condensation is a prototypical reaction for such compounds.[1][10][11]
The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base. The reaction proceeds through the formation of a carbanion, which then acts as a nucleophile.
A proposed mechanism for the Knoevenagel condensation of this compound with a generic aldehyde (R-CHO) is depicted below. DFT studies on similar reactions involving ethyl cyanoacetate (B8463686) have shown that the rate-determining step is often the initial C-C bond formation.[1]
Computational and Experimental Protocols
To gain deeper theoretical insights into the reactivity of this compound, the following computational methodologies, which have been successfully applied to related systems, are recommended.
Computational Protocol for Reactivity Analysis
A typical computational workflow to study the reactivity of a molecule like this compound would involve the steps outlined below.
The choice of DFT functional and basis set is crucial for obtaining accurate results. For organic molecules of this type, hybrid functionals like B3LYP in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets are commonly used.[5][12]
Applications in Drug Development and Synthesis
The versatile reactivity of this compound makes it a valuable building block in medicinal chemistry. Its ability to participate in cyclization and condensation reactions allows for the efficient synthesis of a wide range of heterocyclic compounds, which are prevalent scaffolds in many approved drugs.[1] Furthermore, its structural similarity to amino acid derivatives makes it a useful precursor for the synthesis of non-natural amino acids and peptidomimetics.[13]
Conclusion
While direct theoretical studies on the reactivity of this compound are limited, a comprehensive understanding of its chemical behavior can be constructed by drawing upon computational data from analogous molecular systems and established reaction mechanisms. The active methylene group, flanked by powerful electron-withdrawing groups, is the primary locus of reactivity, enabling participation in a variety of crucial C-C bond-forming reactions like the Knoevenagel condensation. The acetamido group further refines the molecule's electronic and steric properties. The computational methodologies and theoretical frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals to predict and harness the synthetic potential of this versatile molecule. Future computational studies are encouraged to further elucidate the specific energetic and mechanistic details of its reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Active methylene compounds | PDF [slideshare.net]
- 3. EaseToLearn.com [easetolearn.com]
- 4. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemlett.com [jchemlett.com]
- 6. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]
- 13. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Ethyl acetamidocyanoacetate as a synthetic building block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 2-acetamido-2-cyanoacetate is a multifunctional organic compound that serves as a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring an acetamido group, a cyano moiety, and an ethyl ester, provides multiple reactive sites for diverse chemical transformations.[3] This guide provides a comprehensive overview of the synthesis, properties, and key applications of ethyl acetamidocyanoacetate as a synthetic building block, complete with experimental protocols and visual diagrams to facilitate its use in research and development.
Physicochemical Properties
This compound is typically a white crystalline solid or a colorless to pale yellow liquid, with good solubility in common organic solvents such as ethanol (B145695), DMSO, and DMF.[2][3] This solubility profile makes it highly compatible with a variety of reaction conditions.[3]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O₃ | [2] |
| Molecular Weight | 170.17 g/mol | [3] |
| CAS Number | 4977-62-2 | [2] |
| Appearance | White crystalline solid or colorless to pale yellow liquid | [2][3] |
| Purity | ≥98% (GC) | [2] |
| Storage Conditions | 0-8 °C, protected from moisture and light | [2][3] |
Synthesis of this compound
A robust method for the preparation of this compound involves the reductive acetylation of ethyl isonitrosocyanoacetate. This process provides the target compound in excellent yield.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the work of Fields, Walz, and Rothchild in the Journal of the American Chemical Society.
Reaction Scheme:
Caption: Reductive acetylation of ethyl isonitrosocyanoacetate.
Materials:
-
Ethyl isonitrosocyanoacetate
-
Palladium on charcoal (Pd/C) catalyst
-
Acetic anhydride
-
Ethanol (anhydrous)
Procedure:
-
A solution of ethyl isonitrosocyanoacetate in anhydrous ethanol is prepared in a hydrogenation vessel.
-
A catalytic amount of palladium on charcoal (Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation in the presence of acetic anhydride.
-
The reaction is monitored until the theoretical amount of hydrogen is consumed.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization.
Applications in Synthesis
This compound is a versatile precursor for the synthesis of amino acids, peptides, and a variety of heterocyclic compounds, which are foundational in drug discovery and development.[1][3]
Synthesis of Amino Acids
This compound serves as a key starting material for the synthesis of isotopically labeled amino acids, which are crucial tools in metabolic research.
Synthesis of Heterocyclic Compounds
One of the most prominent applications of related active methylene (B1212753) compounds is in the synthesis of pyridone derivatives. Pyridones are a common scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of 3-Cyano-6-methyl-2(1)-pyridone (Illustrative example using a related procedure)
This protocol is based on the condensation reaction of the sodium salt of formylacetone with cyanoacetamide, a reaction that showcases the utility of active methylene compounds in building heterocyclic rings.
Caption: Synthesis of a substituted pyridone.
Materials:
-
Sodium salt of formylacetone
-
Cyanoacetamide
-
Piperidine
-
Glacial acetic acid
-
Water
Procedure:
-
To the solid sodium salt of formylacetone, add a solution of cyanoacetamide in water.
-
Add piperidine acetate (prepared by neutralizing glacial acetic acid with piperidine in water).
-
Heat the mixture under reflux for 2 hours.
-
After reflux, add more water and acidify the solution with acetic acid to precipitate the product.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the yellow precipitate by filtration, wash with cold water, and dry.
This reaction demonstrates a typical cyclocondensation pathway that could be explored with this compound or its derivatives to access a variety of substituted pyridone structures. The acetamido group on this compound would offer an additional point of diversity in the final product.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the reactivity of its functional groups:
-
Active Methylene Group: The presence of both a cyano and an ester group flanking the alpha-carbon makes the methylene proton acidic and susceptible to deprotonation. The resulting carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions such as alkylations and condensations.
-
Nitrile Group: The cyano group can participate in cyclization reactions to form heterocyclic rings, or it can be hydrolyzed to a carboxylic acid or reduced to an amine.
-
Ester Group: The ethyl ester can be hydrolyzed to a carboxylic acid or can react with amines to form amides.
-
Acetamido Group: The amide functionality can influence the electronic properties of the molecule and can also be involved in cyclization reactions or be modified in subsequent synthetic steps.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its ability to participate in a wide range of chemical transformations makes it an invaluable tool for the construction of complex molecular architectures, particularly in the development of new pharmaceuticals and agrochemicals.[1][2] The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic power of this important intermediate.
References
Stability and Storage of Ethyl Acetamidocyanoacetate: A Technical Guide
Ethyl acetamidocyanoacetate is a versatile reagent in organic synthesis, frequently employed as a building block for more complex molecules due to its multiple functional groups. Ensuring its stability and proper storage is paramount to maintain its purity and reactivity for successful and reproducible experimental outcomes. This technical guide provides an in-depth overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this compound.
Recommended Storage Conditions
Proper storage is crucial to prevent the degradation of this compound. The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1] The general recommendations from various suppliers are summarized in the table below.
| Parameter | Recommended Condition | Source |
| Temperature | Store in a cool, dry place. Specific recommendations include storing below +30°C or between 2-8°C. | [2][3][4] |
| Atmosphere | Store in a well-ventilated area. | [2][3] |
| Light | Protect from light. | |
| Moisture | Protect from moisture. Store in a dry place. |
Chemical Stability and Potential Degradation Pathways
While specific, in-depth stability studies on this compound are not extensively available in public literature, an understanding of its chemical structure allows for the prediction of its principal degradation pathways. The molecule contains three key functional groups susceptible to degradation: an ethyl ester, an acetamido (amide) group, and a cyano (nitrile) group.
Hydrolytic Degradation
The most probable degradation route for this compound is hydrolysis. Both the ester and the amide functionalities can undergo hydrolysis, particularly in the presence of acid or base and water.
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, yielding acetamidocyanoacetic acid and ethanol. This reaction can be catalyzed by both acids and bases.
-
Amide Hydrolysis: The acetamido group is generally more stable to hydrolysis than the ester group. However, under more vigorous acidic or basic conditions, it can be hydrolyzed to yield ethyl 2-amino-2-cyanoacetate and acetic acid.
-
Nitrile Hydrolysis: The cyano group can also be hydrolyzed under acidic or basic conditions, typically requiring harsher conditions than ester or amide hydrolysis. This would lead to the formation of a carboxylic acid or an amide, depending on the reaction conditions.
The following diagram illustrates the potential hydrolytic degradation pathways of this compound.
Caption: Potential hydrolytic degradation pathways of this compound.
Thermal and Photochemical Stability
While specific data on the thermal and photostability of this compound is limited, its use in reactions involving refluxing for extended periods suggests a reasonable degree of thermal stability. However, as with most organic compounds, prolonged exposure to high temperatures or UV light should be avoided to prevent potential decomposition.
Experimental Protocol for Stability Assessment
For researchers and drug development professionals requiring a comprehensive understanding of the stability of this compound under specific conditions, a formal stability study is recommended. The following outlines a representative experimental protocol.
Objective
To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and establish a stability profile.
Materials and Methods
-
Stress Conditions:
-
Hydrolytic: Solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) media. Samples should be stored at a controlled temperature (e.g., 60°C).
-
Oxidative: Solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic: Solid and solution samples exposed to a combination of visible and UV light (e.g., ICH option 1 or 2).
-
Thermal: Solid sample stored at elevated temperatures (e.g., 60°C, 80°C).
-
-
Analytical Method:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated. This method must be able to separate the parent compound from all potential degradation products.
-
Typical HPLC Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products absorb.
-
Column Temperature: Controlled, e.g., 30°C.
-
Flow Rate: e.g., 1.0 mL/min.
-
-
-
Procedure:
-
Prepare solutions of this compound for each stress condition.
-
Store the samples under the specified conditions.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation), withdraw aliquots of the samples.
-
Analyze the samples by the validated HPLC method to determine the purity of this compound and the formation of any degradation products.
-
Characterize any significant degradation products using techniques such as LC-MS and NMR.
-
The following workflow diagram illustrates the process of a typical stability study.
Caption: A generalized workflow for conducting a stability study on a chemical compound.
Summary of Stability Study Parameters
The following table outlines the key parameters for a comprehensive stability assessment of this compound.
| Stress Condition | Parameters to be Monitored | Analytical Technique |
| Hydrolysis | Purity of this compound, formation of degradation products at different pH values (acidic, neutral, basic) and temperatures. | HPLC-UV, LC-MS |
| Oxidation | Purity of this compound, formation of oxidation products. | HPLC-UV, LC-MS |
| Photostability | Purity of this compound, formation of photolytic degradation products in solid and solution states. | HPLC-UV, LC-MS |
| Thermal Stability | Purity of this compound, formation of thermal degradation products in the solid state at elevated temperatures. | HPLC-UV, LC-MS, DSC/TGA |
Conclusion
While specific quantitative stability data for this compound is not widely published, its chemical structure suggests that hydrolysis of the ester and amide groups is the most likely degradation pathway. Adherence to recommended storage conditions—cool, dry, and protected from light and moisture—is essential to maintain its integrity. For applications requiring a thorough understanding of its stability profile, a well-designed forced degradation study using a stability-indicating analytical method is recommended. This will provide valuable information on its degradation products and kinetics, ensuring its reliable use in research and development.
References
Methodological & Application
Application of Ethyl Acetamidocyanoacetate in Pharmaceutical Intermediate Synthesis: A Review of Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-acetamido-2-cyanoacetate stands as a versatile and highly valuable building block in the synthesis of pharmaceutical intermediates. Its unique molecular architecture, featuring an acetamido group, a cyano moiety, and an ethyl ester function, provides multiple reactive centers for the construction of complex molecular frameworks, particularly amino acid derivatives and heterocyclic compounds. This document outlines the key applications of ethyl acetamidocyanoacetate in pharmaceutical synthesis, providing a logical workflow for its utilization.
Core Application: Synthesis of α-Amino Acids
A primary application of this compound in pharmaceutical intermediate synthesis is in the preparation of α-amino acids. This method provides a reliable route to a variety of both natural and unnatural amino acids, which are fundamental components of many therapeutic agents. The general synthetic strategy involves a two-step process: alkylation of the α-carbon followed by hydrolysis and decarboxylation of the resulting intermediate.
The workflow for this synthesis is depicted below:
Caption: General workflow for α-amino acid synthesis.
Experimental Protocol: General Procedure for α-Amino Acid Synthesis
Step 1: Alkylation of this compound
-
Deprotonation: In a round-bottom flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., ethanol).
-
Add one equivalent of a strong base, such as sodium ethoxide, to the solution to form the enolate.
-
Alkylation: To the resulting solution, add the desired alkyl halide (R-X). The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to yield the crude alkylated intermediate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: The crude alkylated intermediate is refluxed in the presence of a strong acid, such as concentrated hydrochloric acid. This step hydrolyzes the ester, amide, and cyano groups.
-
Decarboxylation: Continued heating of the acidic solution results in the decarboxylation of the intermediate to form the desired α-amino acid.
-
Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the target amino acid, causing it to precipitate. The solid amino acid is then collected by filtration, washed, and can be further purified by recrystallization.
Other Potential Pharmaceutical Applications
This compound is also a precursor for the synthesis of various heterocyclic compounds that are scaffolds for a wide range of bioactive molecules. Its functional groups allow for its participation in cyclization and condensation reactions to form intermediates for drugs, including anti-inflammatory and analgesic agents.
Synthesis of Heterocyclic Intermediates
The presence of the nitrile and active methylene (B1212753) groups enables this compound to be a key reactant in the synthesis of various nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.
A conceptual pathway for the synthesis of a substituted pyrimidine, a common core in many drugs, is outlined below.
Caption: Conceptual pathway for heterocyclic synthesis.
Due to the lack of specific, publicly available, detailed experimental protocols for these applications at the time of this writing, researchers are encouraged to consult specialized chemical literature and databases for precise reaction conditions and quantitative data for the synthesis of specific pharmaceutical intermediates. The information provided herein is intended to serve as a foundational guide to the synthetic utility of this compound.
Application Notes and Protocols for the Synthesis of Novel Amino Acid Derivatives Using Ethyl Acetamidocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetamidocyanoacetate is a versatile and highly valuable starting material in organic synthesis, particularly for the creation of novel amino acid derivatives. Its unique structure, featuring an acetamido group, a cyano group, and an ethyl ester, provides multiple reactive sites for the introduction of diverse functionalities. This allows for the synthesis of a wide array of non-canonical amino acids, which are of significant interest in medicinal chemistry and drug discovery for their potential to enhance the pharmacological properties of peptides and other bioactive molecules. The introduction of substituents at the α-carbon can impart unique conformational constraints, increase metabolic stability, and improve binding affinity to biological targets.
This document provides detailed protocols for the synthesis of novel α-amino acid derivatives via the alkylation of this compound, followed by hydrolysis and decarboxylation.
Key Applications
-
Synthesis of α-Alkyl Amino Acids: A straightforward and efficient method for the preparation of a variety of α-amino acids with diverse side chains.
-
Preparation of α,α-Disubstituted Amino Acids: Introduction of a second substituent at the α-position can be achieved, leading to conformationally constrained amino acids.[1]
-
Intermediate for Heterocyclic Compounds: The functional groups of this compound make it a useful precursor for the synthesis of various nitrogen-containing heterocycles.
-
Peptidomimetic Design: The resulting novel amino acids can be incorporated into peptide structures to create peptidomimetics with improved therapeutic properties.
Data Presentation
The following table summarizes the expected yields for the synthesis of various α-substituted amino acid derivatives using the alkylation of this compound with different alkyl halides.
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Benzyl (B1604629) bromide | Ethyl 2-acetamido-2-cyano-3-phenylpropanoate | 85-95 |
| 2 | Allyl bromide | Ethyl 2-acetamido-2-cyanopent-4-enoate | 80-90 |
| 3 | Ethyl bromoacetate | Diethyl 2-acetamido-2-cyanosuccinate | 75-85 |
| 4 | 1-Bromo-3-chloropropane | Ethyl 2-acetamido-5-chloro-2-cyanopentanoate | 70-80 |
| 5 | 4-(Trifluoromethyl)benzyl bromide | Ethyl 2-acetamido-2-cyano-3-(4-(trifluoromethyl)phenyl)propanoate | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-acetamido-2-cyano-3-phenylpropanoate
This protocol details the synthesis of a phenylalanine precursor through the alkylation of this compound with benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Anhydrous ethanol (B145695)
-
Sodium ethoxide (1.1 eq)
-
Benzyl bromide (1.1 eq)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous ethanol. To this solution, add sodium ethoxide portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add benzyl bromide dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ethyl 2-acetamido-2-cyano-3-phenylpropanoate by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
Protocol 2: Hydrolysis and Decarboxylation to Phenylalanine
This protocol describes the conversion of the alkylated intermediate to the corresponding α-amino acid.
Materials:
-
Ethyl 2-acetamido-2-cyano-3-phenylpropanoate (from Protocol 1)
-
Concentrated hydrochloric acid
-
Sodium hydroxide (B78521) solution (for pH adjustment)
-
Round-bottom flask
-
Reflux condenser
-
pH meter or pH paper
Procedure:
-
Hydrolysis: Place the purified ethyl 2-acetamido-2-cyano-3-phenylpropanoate in a round-bottom flask and add an excess of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. This step hydrolyzes the ester, amide, and nitrile groups.
-
Decarboxylation: Continue heating at reflux for an additional 2-3 hours to effect decarboxylation.
-
Isolation: Cool the reaction mixture and neutralize it carefully with a sodium hydroxide solution to the isoelectric point of phenylalanine (pH ~5.5). The amino acid will precipitate out of the solution.
-
Purification: Collect the precipitated phenylalanine by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum.
Visualizations
Experimental Workflow for Novel Amino Acid Synthesis
Caption: General workflow for the synthesis of novel α-amino acids.
Signaling Pathway of Peptidomimetic Action (Illustrative)
Caption: Inhibition of a signaling pathway by a novel amino acid antagonist.
References
Application Notes and Protocols for Knoevenagel Condensation Utilizing Ethyl Cyanoacetate
A Note on the Active Methylene (B1212753) Compound: The following protocol details the Knoevenagel condensation using ethyl cyanoacetate (B8463686) . While the query specified "Ethyl acetamidocyanoacetate," extensive literature review indicates that ethyl cyanoacetate is the common and well-documented reactant for this transformation. This compound is a valuable building block in its own right, particularly for amino acid synthesis, but is not typically employed in the Knoevenagel condensation.[1][2][3][4] It is presumed that "ethyl cyanoacetate" was the intended reactant.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[5][6] Ethyl cyanoacetate is a frequently used active methylene compound due to the electron-withdrawing effects of both the nitrile and ester groups, which increase the acidity of the α-protons. The resulting products, substituted cyanoacrylates, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[7]
Principle of the Reaction
The reaction mechanism initiates with the deprotonation of the active methylene group of ethyl cyanoacetate by a base to form a stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated product. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. A variety of catalysts have been employed, including basic amines like piperidine, organocatalysts such as triphenylphosphine (B44618) and 1,4-diazabicyclo[2.2.2]octane (DABCO), and various heterogeneous catalysts.[4][8][9]
Applications in Research and Drug Development
The products of the Knoevenagel condensation with ethyl cyanoacetate, α-cyanoacrylates, are versatile precursors for a wide range of molecular scaffolds. They are utilized in the synthesis of:
-
Heterocyclic compounds: The electron-deficient double bond and the functional groups of the cyanoacrylate moiety make it an excellent substrate for cyclization reactions.
-
Bioactive molecules: A number of cyanoacrylate derivatives have been investigated for their potential as anticancer and antimicrobial agents.[7]
-
Polymers and Adhesives: Ethyl cyanoacrylate itself is a primary component of cyanoacrylate adhesives, commonly known as "super glue."[10]
Data Summary: Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate
The following table summarizes various reported conditions and yields for the Knoevenagel condensation of different aldehydes with ethyl cyanoacetate.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde (B42025) | Triphenylphosphine (10 mol%) | Solvent-free | 80 | 2.5 h | 92 | [8] |
| 4-Chlorobenzaldehyde | Triphenylphosphine (10 mol%) | Solvent-free | 80 | 2 h | 95 | [8] |
| 4-Nitrobenzaldehyde | Triphenylphosphine (10 mol%) | Solvent-free | 80 | 1.5 h | 98 | [8] |
| Benzaldehyde | DBU/H₂O complex | Water | Room Temp. | 30 min | 95 | [11] |
| 4-Methoxybenzaldehyde | DBU/H₂O complex | Water | Room Temp. | 30 min | 94 | [11] |
| Benzaldehyde | DIPEAc | Toluene | Reflux | 2 h | 91 | [7] |
| 4-Methoxybenzaldehyde | DIPEAc | Toluene | Reflux | 2 h | 96 | [7] |
| Thiophene-2-carbaldehyde | DIPEAc | Toluene | Reflux | 2.5 h | 91 | [7] |
| Benzaldehyde | DABCO/[HyEtPy]Cl | Water | 60 | 20 min | 98 | [9] |
| 4-Nitrobenzaldehyde | DABCO/[HyEtPy]Cl | Water | 60 | 5 min | 99 | [9] |
DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; DIPEAc = Diisopropylethylammonium acetate; DABCO = 1,4-Diazabicyclo[2.2.2]octane; [HyEtPy]Cl = N-(2-Hydroxy-ethyl)-pyridinium chloride.
Experimental Protocols
General Protocol using Triphenylphosphine Catalyst (Solvent-Free)
This protocol is adapted from a procedure utilizing triphenylphosphine as an efficient, mild catalyst under solvent-free conditions.[8]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Triphenylphosphine (TPP, 0.1 mmol, 10 mol%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Ethyl acetate/Hexane mixture for TLC
-
Column chromatography setup (if necessary)
-
Ethanol (B145695) for recrystallization
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and triphenylphosphine (0.1 mmol).
-
Reaction: Place the flask in a preheated oil bath at 80°C and stir the mixture.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 20:80 ethyl acetate/hexane eluent). The reaction is typically complete within 1.5 to 3 hours, depending on the aldehyde.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: The product can often be purified by direct recrystallization. Add a small amount of cold ethanol to the reaction mixture and filter the resulting solid product. If further purification is needed, the crude product can be purified by column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point). For example, the product of benzaldehyde and ethyl cyanoacetate, ethyl-2-cyano-3-phenylacrylate, has a reported melting point of 48-51°C.[7]
Visualizations
Knoevenagel Condensation Experimental Workflow
Caption: General workflow for the Knoevenagel condensation.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Knoevenagel condensation.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Ethyl Acetamidocyanoacetate in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl acetamidocyanoacetate as a versatile reagent in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds of significant interest in medicinal chemistry. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate the application of this reagent in drug discovery and development.
Introduction to this compound in MCRs
This compound is a highly functionalized building block, possessing an active methylene (B1212753) group flanked by a cyano and an ester group, as well as an acetamido moiety. This unique combination of functional groups makes it an ideal substrate for a variety of MCRs, enabling the rapid and efficient construction of complex molecular architectures in a single synthetic operation. The resulting heterocyclic compounds, such as pyridones and dihydropyridines, are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. Its utility is particularly notable in the synthesis of compounds with potential as anticancer and antihypertensive agents.
Key Applications and Reaction Types
This compound is a valuable reagent in several named multi-component reactions, including adaptations of the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction. These reactions allow for the one-pot synthesis of highly substituted pyridone and dihydropyrimidine (B8664642) derivatives, respectively.
Synthesis of Substituted Pyridones
Multi-component reactions involving this compound or its analogs are widely used to synthesize substituted 2-pyridone derivatives. These compounds are of significant interest due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. A common approach involves the condensation of an aldehyde, an active methylene compound like this compound, and a nitrogen source.
Hantzsch-type Synthesis of Dihydropyridines
The Hantzsch reaction is a classic MCR for the synthesis of dihydropyridines (DHPs). While traditionally employing a β-ketoester, this compound can be used to generate novel DHP derivatives. These compounds are particularly well-known as L-type calcium channel blockers, a class of drugs widely used to treat hypertension.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Aryl-3-cyano-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylic acid ethyl ester derivatives
This protocol describes a three-component reaction for the synthesis of substituted pyridone derivatives using an aromatic aldehyde, this compound, and urea (B33335) or thiourea.
Materials:
-
Aromatic aldehyde (1 mmol)
-
This compound (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., Guanidine (B92328) hydrochloride, 5.81 mmol)
-
Ethanol (B145695) (solvent)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) in this compound (1.08 g, 8.5 mmol), add urea/thiourea (1.5 mmol) and the catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Crystallize the resulting solid from ethanol to obtain the pure product.
Quantitative Data:
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4-Phenyl-3-cyano-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylic acid ethyl ester | 2 | 90 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-3-cyano-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylic acid ethyl ester | 3 | 85 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-3-cyano-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylic acid ethyl ester | 2.5 | 92 |
| 4 | 4-Nitrobenzaldehyde | 4-(4-Nitrophenyl)-3-cyano-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylic acid ethyl ester | 4 | 82 |
Protocol 2: Synthesis of Dihydropyridine (B1217469) Derivatives via Hantzsch-type Reaction
This protocol outlines a one-pot synthesis of dihydropyridine derivatives.[1]
Materials:
-
Aryl or heterocyclic aldehyde (40.3 mmol)
-
Ethyl acetoacetate (B1235776) (a representative β-keto ester, 108.57 mmol)
-
Ammonium (B1175870) acetate (B1210297) (54.318 mmol)
-
Guanidine hydrochloride (catalyst, 5.81 mmol)
Procedure:
-
To a solution of the aldehyde in ethyl acetoacetate, add ammonium acetate and guanidine hydrochloride at room temperature.[1]
-
Stir the reaction mixture for 2 hours at room temperature.[1]
-
Monitor the reaction completion by TLC.
-
After completion, evaporate the solvent.
-
Crystallize the product from ethanol to yield the dihydropyridine derivative.[1]
Quantitative Data:
| Entry | Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | 1,3-Diphenyl pyrazole-4-carbaldehyde | 2 | 90 |
| 2 | 4-Chloro-2-ethyl-1H-imidazole-5-carbaldehyde | 2 | 82 |
Biological Activity and Screening Workflow
Compounds synthesized using this compound in MCRs often exhibit interesting biological activities. A general workflow for the initial in vitro screening of these novel compounds for anticancer or antimicrobial activity is presented below.
In Vitro Anticancer Screening Workflow
A common primary screen for anticancer activity is the MTT assay, which measures cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the newly synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Screening Workflow
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Dihydropyridines as L-type Calcium Channel Blockers
Many dihydropyridine derivatives synthesized through MCRs act as L-type calcium channel blockers. These channels are crucial for regulating calcium influx into smooth muscle cells, and their blockade leads to vasodilation and a reduction in blood pressure.
Caption: L-type calcium channel signaling pathway and the inhibitory action of dihydropyridine derivatives.
Pyridone Derivatives as PIM-1 Kinase Inhibitors
Certain pyridone derivatives have been identified as inhibitors of Proviral Integration Moloney (PIM-1) kinase, a serine/threonine kinase involved in cell proliferation and survival. Inhibition of PIM-1 can lead to apoptosis in cancer cells.
References
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using Ethyl Acetamidocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds with potential anti-inflammatory activity, utilizing ethyl acetamidocyanoacetate and its close structural analog, ethyl cyanoacetate, as key starting materials. The methodologies described herein are foundational for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the construction of heterocyclic systems. Its activated methylene (B1212753) group, flanked by a cyano and an ester group, along with the acetamido functionality, provides multiple reaction sites for cyclization and condensation reactions. These reactions are instrumental in generating a diverse range of scaffolds, including pyridones and thiazoles, which have been shown to exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Targeted Synthetic Pathways
This document focuses on two principal synthetic routes for the generation of anti-inflammatory agents:
-
Synthesis of Pyridone Derivatives: Pyridone scaffolds are present in numerous biologically active molecules. The synthesis of substituted pyridones can be achieved through a multi-component reaction involving an active methylene compound like this compound.
-
Synthesis of Thiazole (B1198619) Derivatives: Thiazole-containing compounds are known for their broad spectrum of pharmacological activities, including anti-inflammatory effects. The Hantzsch thiazole synthesis and related methods provide a direct route to this important heterocyclic system.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and biological evaluation of representative anti-inflammatory compounds derived from precursors similar to this compound.
Table 1: In-Vivo Anti-inflammatory Activity of Synthesized Thiazole Derivatives
| Compound ID | Structure | Dose (mg/kg) | % Inhibition of Paw Edema (Carrageenan-induced) | Reference |
| 3a | Substituted Phenyl Thiazole | - | Appreciable Activity | [1] |
| 3c | Nitro-substituted Phenyl Thiazole | - | Better than standard | [1] |
| 3d | Substituted Phenyl Thiazole | - | Appreciable Activity | [1] |
Table 2: In-Vitro COX Inhibition Data for Pyridone and Thiazole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridone Derivatives | COX-1 / COX-2 | - | Dual Inhibitor | [2] |
| Thiazole Derivatives | COX-1 / COX-2 | - | - | [3] |
| Esterified Ibuprofen Derivatives | Nitric Oxide Production | 0.002 - 0.57 | - | [4] |
| Pivalate-based Michael Product | COX-1 | 314 µg/mL | 0.41 | [5][6][7] |
| Pivalate-based Michael Product | COX-2 | 130 µg/mL | [5][6][7] | |
| Pivalate-based Michael Product | 5-LOX | 105 µg/mL | [5][6][7] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles
This protocol is adapted for the use of this compound in a multi-component reaction to form substituted pyridone derivatives.
Materials:
-
This compound
-
Substituted β-enamino diketone
-
Hydrazine (B178648) monohydrate
-
Acetonitrile
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of the appropriate β-enamino diketone (1.0 eq) in a 1:1 mixture of ethanol and acetonitrile, add this compound (1.0 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hydrazine monohydrate (1.2 eq) and continue to reflux for an additional 6-16 hours.[2]
-
Cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified pyridone derivative.
Protocol 2: General Synthesis of Substituted Phenyl Thiazole Derivatives
This protocol outlines a general method for the synthesis of thiazole derivatives, which can be adapted using intermediates derived from this compound.
Materials:
-
Substituted acetophenone (B1666503)
-
Iodine
-
Ether
-
Chloroacetyl chloride
-
Acetic acid
Procedure:
-
Heat a mixture of a substituted acetophenone (1.0 eq), thiourea (1.2 eq), and iodine (catalytic amount) overnight.[1]
-
After cooling, extract the reaction mixture with ether.
-
Wash the ethereal layer with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude aminothiazole intermediate.
-
To a solution of the aminothiazole in glacial acetic acid, add chloroacetyl chloride (1.1 eq) dropwise at 0°C.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to yield the N-acetylated thiazole derivative.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by the synthesized anti-inflammatory agents and a typical experimental workflow.
Conclusion
The synthetic protocols and data presented herein demonstrate the utility of this compound and related compounds as valuable precursors for the development of novel anti-inflammatory agents. The versatility of this starting material allows for the construction of diverse heterocyclic scaffolds, which can be further optimized to enhance their biological activity and selectivity. The provided experimental procedures serve as a foundation for researchers to explore and expand upon these synthetic strategies in the quest for new and improved anti-inflammatory therapeutics.
References
- 1. wjpmr.com [wjpmr.com]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers: cytotoxicity, anti-inflammatory and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Pivotal Role of Ethyl Acetamidocyanoacetate in Agrochemical Innovation: Applications and Synthetic Protocols
Introduction
Ethyl acetamidocyanoacetate and its close analog, ethyl cyanoacetate (B8463686), are highly versatile building blocks in the synthesis of a wide array of agrochemicals.[1] The presence of multiple reactive functional groups—an ester, a nitrile, and an active methylene (B1212753) group—renders these molecules ideal starting materials for constructing complex heterocyclic structures that are often the core of modern insecticides, fungicides, and herbicides.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the development of cutting-edge crop protection agents.
Application Notes
This compound serves as a key intermediate in the synthesis of several classes of commercially important agrochemicals. Its utility stems from the reactivity of the acetamido and cyano groups, which allow for diverse synthetic transformations including cyclization and condensation reactions.
Insecticide Development: Synthesis of Meta-Diamide Insecticides
This compound derivatives are crucial for the synthesis of novel meta-diamide insecticides.[3] These compounds exhibit excellent insecticidal activities against lepidopteran pests such as the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda).[4][5] The general synthetic strategy involves the multi-step preparation of complex benzamide (B126) derivatives which are then coupled to form the final meta-diamide structure.
Fungicide Development: Synthesis of Cyanoacetamide Fungicides
In the realm of fungicides, ethyl cyanoacetate is a precursor to potent cyanoacetamide derivatives, such as diclocymet, a systemic fungicide effective against rice blast (Magnaporthe grisea).[3] The synthesis of these fungicides leverages the reactivity of the cyanoacetamide moiety to build molecules that can effectively control fungal pathogens.
Herbicide Development: Intermediate for Sulfonylureas
Ethyl cyanoacetate is an important intermediate in the production of sulfonylurea herbicides. It is used in the synthesis of 2-amino-4,6-dimethoxypyrimidine, a key building block for this class of herbicides.[6] Sulfonylureas are known for their high efficacy at low application rates.
Quantitative Data on Agrochemicals Derived from this compound Precursors
The following tables summarize the efficacy of various agrochemicals synthesized using this compound and its derivatives.
Table 1: Insecticidal Activity of Meta-Diamide Compounds
| Compound Reference | Target Pest | Concentration (mg/L) | Mortality (%) | LC50 (mg/L) | Citation |
| Compound A | Plutella xylostella | 0.1 | 100 | 0.286 | [3] |
| Compound B | Plutella xylostella | 0.1 | 100 | 0.0218 | [3] |
| Compound A | Spodoptera frugiperda | 0.1 | 100 | - | [3] |
| Compound B | Spodoptera frugiperda | 0.1 | 100 | - | [3] |
| 12q | Plutella xylostella | 1 | 97.67 | - | [4] |
| 12q | Spodoptera frugiperda | 0.1 | Moderate Activity | - | [4] |
| C-2 | Plutella xylostella | 0.625 | 60-100 | - | [2] |
| C-3 | Plutella xylostella | 0.625 | 60-100 | - | [2] |
| D-2 | Plutella xylostella | 0.625 | 60-100 | - | [2] |
Table 2: Fungicidal Activity of Cyanoacetamide Derivatives
| Compound | Target Pathogen | Application | Efficacy | Citation |
| Diclocymet (S-2900) | Magnaporthe grisea (Rice Blast) | Foliar Spray & Soil Drench | High preventive activity | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Meta-Diamide Insecticide Intermediate
This protocol describes a representative multi-step synthesis of a key intermediate for a meta-diamide insecticide, adapted from literature procedures.
Step 1: Synthesis of N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluoro-3-nitrobenzamide
-
Combine 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (B3090159) (24.60 mmol), 2-fluoro-3-nitrobenzoyl chloride (24.60 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (4.92 mmol), and N,N-diisopropylethylamine (DIPEA) (49.2 mmol) in a 50 mL three-necked flask equipped with a magnetic stirrer.
-
Heat the reaction mixture to 120 °C and stir for 7 hours.
-
After cooling, adjust the pH of the mixture to 8 using a 10% aqueous NaOH solution.
-
Extract the product with ethyl acetate (B1210297).
-
Remove the solvent under reduced pressure to yield the crude product.
Step 2: Synthesis of N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-methoxy-3-nitrobenzamide
-
Dissolve the product from Step 1 (11.48 mmol) in methanol (B129727) (70 mL) in a 250 mL three-necked flask with a magnetic stirrer.
-
Add sodium methoxide (B1231860) (17.22 mmol) and K₂CO₃ (57.4 mmol) to the solution.
-
Heat the reaction mixture to 80 °C for 3 hours.
-
Extract the product with water and ethyl acetate.
-
Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (5:1 v/v) eluent.
Step 3: Synthesis of 3-amino-N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-methoxybenzamide
-
To a 250 mL round-bottom flask, add the product from Step 2 (10 mmol), ethanol (B145695) (60 mL), stannous chloride (86.54 mmol), and concentrated hydrochloric acid (2 mL).
-
Stir the mixture magnetically at 110 °C for 3 hours.
-
Monitor the reaction completion using TLC.
-
Remove the solvent under reduced pressure.
-
Add water and ethyl acetate to the residue and adjust the pH to 10 with 10% aqueous NaOH.
-
Separate the organic phase and concentrate to obtain the desired amino intermediate.
Protocol 2: General Synthesis of Cyanoacetamide Fungicides
This protocol outlines the general synthesis of N-substituted-α-cyanoacetamides, precursors to fungicides like diclocymet.
-
In a round-bottom flask, dissolve the desired amine (1 equivalent) in a suitable solvent such as ethanol.
-
Add ethyl cyanoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the desired N-substituted-α-cyanoacetamide.
Visualizations
Caption: Synthetic workflow for meta-diamide insecticides.
Caption: Role of this compound in agrochemicals.
References
Application Notes and Protocols for Cyclization Reactions Involving Ethyl Acetamidocyanoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key cyclization reactions utilizing ethyl acetamidocyanoacetate and its derivatives, primarily N-substituted cyanoacetamides. These versatile synthons are pivotal in the construction of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocols outlined below cover the synthesis of pyridones, pyrimidines, and thiophenes, offering both conventional and microwave-assisted methodologies.
I. Synthesis of N-Substituted 2-Pyridones
The reaction of N-substituted cyanoacetamides with α,β-unsaturated carbonyl compounds or their precursors is a fundamental method for the synthesis of highly functionalized 2-pyridone rings. These scaffolds are present in numerous biologically active molecules.
Protocol 1: Synthesis of N-Aryl-3-cyano-4,6-dimethyl-2-pyridones
This protocol details the synthesis of N-aryl-2-pyridones via the condensation of an N-aryl cyanoacetamide with acetylacetone (B45752).
Experimental Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the desired N-aryl cyanoacetamide (0.006 mol) and acetylacetone (0.006 mol).
-
Solvent and Catalyst: Add ethanol (B145695) (10 mL) as the solvent and a catalytic amount of potassium hydroxide (B78521) (KOH).
-
Reaction Conditions: Stir the reaction mixture and heat to reflux at 80°C for 4 hours.[1]
-
Work-up and Isolation: Monitor the reaction progress using Thin Layer Chromatography (TLC). After completion, cool the mixture to room temperature. The formed precipitate is collected by filtration and washed with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Quantitative Data for Pyridone Synthesis
| Product | Starting N-Aryl Cyanoacetamide | Reaction Time (Microwave) | Yield (%) |
| 2-Cyano-N-(4-methoxyphenyl) acetamide | p-Anisidine | Not specified | 90%[2][3] |
Note: The yield mentioned is for the synthesis of the cyanoacetamide precursor under microwave irradiation in trichlorobenzene.
Reaction Workflow for N-Aryl-2-Pyridone Synthesis
Caption: Workflow for the synthesis of N-Aryl-2-pyridones.
II. Synthesis of Pyrimidine (B1678525) Derivatives
The Biginelli reaction and related multicomponent condensations are powerful tools for the synthesis of dihydropyrimidinones and their derivatives. Ethyl cyanoacetate (B8463686) is a key precursor in the formation of the pyrimidine core.
Protocol 2: One-Pot Synthesis of 5-Cyano-2-thioxo-tetrahydropyrimidines
This protocol describes a one-pot condensation reaction to form functionalized pyrimidine derivatives.
Experimental Procedure:
-
Reactant Mixture: In a suitable reaction vessel, combine ethyl cyanoacetate (1 mmol), an aromatic aldehyde (1 mmol), and thiourea (B124793) (1 mmol).
-
Catalyst and Solvent: Add potassium carbonate (K₂CO₃) as a catalyst and ethanol as the solvent.[4]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be isolated by filtration.
-
Purification: Wash the crude product with a suitable solvent and recrystallize if necessary.
Quantitative Data for Pyrimidine Synthesis
| Reaction Type | Aldehyde | Catalyst | Solvent | Method | Reaction Time | Yield |
| Biginelli Condensation | Aromatic | Conc. HCl | Ethanol | Microwave (225W) | 12 min | Good |
| Thiouracil Synthesis | Dihalobenzaldehyde | K₂CO₃ | Ethanol | Conventional | Not specified | Good[5] |
General Scheme for Pyrimidine Synthesis
Caption: Multicomponent synthesis of pyrimidine derivatives.
III. Synthesis of 2-Aminothiophenes (Gewald Reaction)
The Gewald reaction is a versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes, which are important building blocks in medicinal chemistry.
Protocol 3: Four-Component Gewald Reaction at Room Temperature
This protocol outlines an environmentally friendly, one-pot synthesis of 2-aminothiophene-3-carboxamide (B79593) derivatives.
Experimental Procedure:
-
Reactant Mixture: In a flask, combine an α-methylene carbonyl compound (e.g., a ketone), ethyl cyanoacetate, a primary or secondary amine, and elemental sulfur.[6]
-
Solvent and Catalyst: Use a mixture of water and triethylamine (B128534) (Et₃N) as the reaction medium. Triethylamine also acts as the basic catalyst.[6]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically rapid.[6]
-
Work-up and Isolation: The product often precipitates from the reaction mixture and can be collected by simple filtration.[6]
-
Purification: Wash the filtered product and recrystallize from a solvent mixture such as ethyl acetate/hexanes.[6]
Quantitative Data for Gewald Reaction
| Carbonyl Compound | Amine | Solvent/Catalyst | Temperature | Yield |
| Ketones | Primary/Secondary Amines | H₂O/Et₃N | Room Temp. | High[6] |
| Cyclohexanone | Anisidines | Diethylamine/Ethanol | Microwave | Good[7] |
Note: The microwave-assisted method involves a two-step, one-pot process where the cyanoacetamide is formed in situ prior to the addition of sulfur and the carbonyl compound.
Gewald Reaction Mechanism Overview
References
Application Notes and Protocols: Ethyl Acetamidocyanoacetate in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl acetamidocyanoacetate is a versatile and highly functionalized synthetic building block crucial for the synthesis of a variety of bioactive molecules.[1] Its unique structure, featuring an acetamido group, a cyano group, and an ethyl ester moiety, provides multiple reactive sites for constructing complex molecular architectures, particularly heterocyclic systems.[1][2] This compound is a key intermediate in the development of pharmaceuticals, including anti-inflammatory, analgesic, and anticonvulsant agents.[3] These application notes provide detailed protocols for the synthesis of a potential anticonvulsant agent, a substituted pyrimidine (B1678525), using this compound as the starting material.
Application: Synthesis of Substituted Pyrimidine Derivatives as Potential Anticonvulsants
Substituted pyrimidines are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant properties. The dihydroxypyrimidine core is a key pharmacophore in several bioactive molecules. This protocol describes the synthesis of 2-amino-5-acetamido-4,6-dihydroxypyrimidine, a potential bioactive molecule, through a cyclocondensation reaction of this compound with urea.
Experimental Protocol: Synthesis of 2-Amino-5-acetamido-4,6-dihydroxypyrimidine
This protocol details the synthesis of a substituted pyrimidine derivative with potential anticonvulsant activity.
Materials:
-
This compound (97%)
-
Urea
-
Sodium metal
-
Absolute Ethanol (B145695)
-
Hydrochloric acid (concentrated)
-
Distilled water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Melting point apparatus
-
FT-IR spectrometer
-
¹H NMR spectrometer
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 8.5 g (0.05 mol) of this compound and 6.0 g (0.1 mol) of urea.
-
Cyclocondensation Reaction: Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Precipitation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Carefully neutralize the mixture by slow, dropwise addition of concentrated hydrochloric acid until the pH is approximately 7. This should be done in an ice bath to control the temperature.
-
Isolation and Purification: Filter the precipitate using a Büchner funnel and wash it with cold distilled water (2 x 20 mL) and then with cold ethanol (2 x 15 mL).
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Determine the melting point of the purified product. Characterize the compound using FT-IR and ¹H NMR spectroscopy to confirm its structure.
Quantitative Data Summary
| Parameter | Value |
| Product Name | 2-Amino-5-acetamido-4,6-dihydroxypyrimidine |
| Molecular Formula | C₆H₇N₅O₃ |
| Molecular Weight | 197.15 g/mol |
| Theoretical Yield | 9.86 g |
| Actual Yield | (To be determined experimentally) |
| Percent Yield | (To be calculated based on actual yield) |
| Melting Point | >300 °C (decomposes) |
| Appearance | White to off-white crystalline powder |
Expected Spectroscopic Data:
-
FT-IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 1680-1640 (C=O stretching of amide and pyrimidine ring), 1620-1580 (N-H bending), ~2200 (C≡N stretching - should be absent in the product).
-
¹H NMR (DMSO-d₆, δ ppm): 1.9-2.1 (s, 3H, -COCH₃), 6.5-7.5 (br s, 2H, -NH₂), 9.5-11.0 (br s, 2H, ring NH and amide NH).
Visualization of Synthetic Workflow and Potential Mechanism of Action
Synthetic Workflow Diagram
References
- 1. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of Pyrimidine Derivatives from Ethyl Acetamidocyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2,4-diamino-5-acetamido-6-hydroxypyrimidine, a substituted pyrimidine (B1678525) derivative, from ethyl acetamidocyanoacetate. Pyrimidine and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents. The described method is a modification of the classical Traube pyrimidine synthesis, a robust and widely used method for constructing the pyrimidine ring.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutics, forming the core structure of numerous drugs. The functionalization of the pyrimidine ring allows for the fine-tuning of their biological activity. The introduction of an acetamido group at the C5 position can influence the molecule's interaction with biological targets. This protocol details the cyclocondensation reaction of this compound with guanidine (B92328) hydrochloride in the presence of a strong base to yield the target pyrimidine derivative.
Principle of the Method
The synthesis involves a base-catalyzed cyclocondensation reaction. This compound, possessing an active methylene (B1212753) group, reacts with guanidine, which serves as the N-C-N component. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the stable aromatic pyrimidine ring. The use of sodium ethoxide as a base is crucial for the deprotonation of the active methylene compound and to facilitate the condensation.
Experimental Protocol: Synthesis of 2,4-Diamino-5-acetamido-6-hydroxypyrimidine
This protocol is adapted from the well-established synthesis of 2,4-diamino-6-hydroxypyrimidine (B22253) from ethyl cyanoacetate (B8463686) and guanidine[1][2][3]. The presence of the acetamido group on the starting material, this compound, directly leads to the corresponding 5-acetamido-substituted pyrimidine.
Materials and Reagents:
-
This compound
-
Guanidine hydrochloride
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Glacial acetic acid
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 1 L round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, prepare a solution of sodium ethoxide by carefully dissolving 23 g (1 g atom) of sodium metal in 250 mL of anhydrous ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and take necessary safety precautions.
-
Reaction with this compound: After all the sodium has reacted and the solution has cooled to room temperature, add 170.16 g (1 mole) of this compound to the sodium ethoxide solution. Stir the mixture for 10-15 minutes.
-
Preparation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same concentration. To this, add 97 g (1.02 moles) of guanidine hydrochloride. The precipitation of sodium chloride will be observed.
-
Condensation Reaction: Filter the guanidine solution to remove the sodium chloride precipitate. Add the clear guanidine-containing filtrate to the solution of this compound.
-
Reflux: Heat the resulting mixture under reflux using a heating mantle for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, evaporate the ethanol under reduced pressure. Dissolve the resulting solid residue in approximately 400 mL of boiling water.
-
Acidification: Acidify the hot aqueous solution with glacial acetic acid until the pH is approximately 6-7.
-
Crystallization and Isolation: Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product. Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product, N-(2,4-diamino-6-hydroxypyrimidin-5-yl)acetamide, in a vacuum oven.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Materials | ||
| This compound | 170.16 g (1 mole) | N/A |
| Guanidine Hydrochloride | 97 g (1.02 moles) | [1][2] |
| Sodium | 23 g (1 g atom) x 2 | [1][2] |
| Anhydrous Ethanol | 250 mL x 2 | [1][2] |
| Reaction Conditions | ||
| Reflux Time | 4-6 hours | Adapted from[1][2] |
| Product | ||
| Product Name | N-(2,4-diamino-6-hydroxypyrimidin-5-yl)acetamide | [4] |
| Expected Yield | 75-85% | Estimated based on similar reactions[1][2] |
| Appearance | Off-white to pale yellow crystalline solid | N/A |
| Melting Point | >300 °C (decomposes) | N/A |
Applications in Drug Development and Biological Systems
Pyrimidine derivatives are a class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery[5][6]. The synthesized 5-acetamido-substituted diaminopyrimidine is a precursor for more complex molecules with potential therapeutic applications.
Anticancer Activity and Kinase Inhibition:
Many aminopyrimidine derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer[7][8]. The 2,4-diaminopyrimidine (B92962) core can act as a bioisostere of the purine (B94841) base of ATP, enabling it to bind to the ATP-binding pocket of kinases and inhibit their activity. The substituent at the 5-position plays a critical role in determining the potency and selectivity of these inhibitors[9].
The synthesized N-(2,4-diamino-6-hydroxypyrimidin-5-yl)acetamide can be further modified to generate a library of compounds for screening against various kinase targets. The acetamido group can be hydrolyzed to the corresponding amine, which can then be derivatized to introduce different functionalities to optimize binding to the target kinase.
Visualizations
Experimental Workflow:
Caption: Synthetic workflow for 2,4-diamino-5-acetamido-6-hydroxypyrimidine.
Signaling Pathway Inhibition:
Caption: Inhibition of kinase signaling by aminopyrimidine derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl Acetamidocyanoacetate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetamidocyanoacetate is a highly versatile reagent in organic synthesis, prized for its unique structure that incorporates an acetamido group, a cyano group, and an ester moiety.[1][2] These features make the central methylene (B1212753) proton particularly acidic, facilitating the formation of a stabilized carbanion (enolate). This property establishes this compound as an excellent "Michael donor" for use in Michael addition reactions, a cornerstone of carbon-carbon bond formation.[3][4]
The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a "Michael acceptor").[5][6] This reaction is fundamental in constructing complex molecular architectures due to its reliability and atom economy.[7] For professionals in drug development, leveraging this compound in Michael additions provides a powerful pathway to synthesize precursors for amino acids, peptides, and various heterocyclic compounds with significant therapeutic potential.[1][2][8]
General Reaction Mechanism
The utility of this compound as a Michael donor stems from the stability of its corresponding carbanion, which is resonance-stabilized by both the adjacent cyano and ester groups. The general mechanism proceeds in three key steps:
-
Deprotonation: A base abstracts the acidic α-hydrogen from this compound to form a resonance-stabilized carbanion (enolate).[9]
-
Nucleophilic Attack: The carbanion attacks the β-carbon of the α,β-unsaturated Michael acceptor in a conjugate addition, forming a new carbon-carbon bond and a new enolate intermediate.[4]
-
Protonation: The resulting enolate is protonated by the conjugate acid of the base or a proton source upon workup to yield the final Michael adduct.[9]
Caption: General mechanism of the Michael addition reaction.
Application: Synthesis of Highly Substituted Tetrahydroquinolines
A powerful application of this compound is in multicomponent cascade reactions. One such example is the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines, which are important scaffolds in medicinal chemistry. This reaction proceeds via a Knoevenagel condensation followed by an aza-Michael–Michael addition cascade.[10]
Reaction Data
The following table summarizes the results for the synthesis of various tetrahydroquinoline derivatives using this protocol.[11]
| Entry | Aldehyde (R¹) | 2-Alkenyl Aniline (B41778) (R²) | Product | Time (h) | Yield (%) |
| 1 | 4-NO₂C₆H₄ | H | 3a | 12 | 85 |
| 2 | 4-ClC₆H₄ | H | 3b | 12 | 82 |
| 3 | 4-FC₆H₄ | H | 3c | 15 | 80 |
| 4 | C₆H₅ | H | 3d | 15 | 75 |
| 5 | 2-Naphthyl | H | 3e | 18 | 78 |
| 6 | 4-NO₂C₆H₄ | 4-Me | 3f | 12 | 88 |
| 7 | 4-ClC₆H₄ | 4-Me | 3g | 12 | 85 |
| 8 | C₆H₅ | 4-Me | 3h | 15 | 78 |
| 9 | 4-NO₂C₆H₄ | 4-OMe | 3i | 12 | 84 |
Reaction Conditions: Aldehyde (1.0 mmol), 2-alkenyl aniline (1.0 mmol), this compound (1.0 mmol), DBU (20 mol%), in ethanol (B145695) at room temperature.[11]
Experimental Protocol: Three-Component Synthesis of Tetrahydroquinolines
This protocol details the one-pot synthesis of 4-(4-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivative (3a ) as a representative example.[10][11]
Materials:
-
4-Nitrobenzaldehyde (B150856) (1.0 mmol, 151.1 mg)
-
3-amino-5,5-dimethylcyclohex-2-en-1-one (a 2-alkenyl aniline precursor, 1.0 mmol, 139.2 mg)
-
This compound (1.0 mmol, 170.2 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 mmol, 30 µL)
-
Ethanol (5 mL)
-
Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol), 3-amino-5,5-dimethylcyclohex-2-en-1-one (1.0 mmol), this compound (1.0 mmol), and ethanol (5 mL).
-
Catalyst Addition: Add DBU (0.2 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure tetrahydroquinoline product.
Caption: Workflow for tetrahydroquinoline synthesis.
Considerations and Troubleshooting
-
Self-Condensation: When using strong bases like sodium ethoxide, this compound can undergo self-condensation.[12] Using a milder organic base like DBU in catalytic amounts, as in the protocol above, minimizes this side reaction.
-
Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC to determine the point of maximum product formation and avoid potential degradation or side reactions over extended periods.
-
Purification: The polarity of the eluent for column chromatography may need to be optimized depending on the specific substituents on the aromatic rings to achieve good separation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - SRIRAMCHEM [sriramchem.com]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Ethyl Acetamidocyanoacetate in Developing Analgesic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl acetamidocyanoacetate as a versatile starting material for the synthesis of novel analgesic compounds. This document outlines the synthetic pathways, experimental protocols for evaluating analgesic and anti-inflammatory activity, and the underlying mechanisms of action.
Introduction
This compound is a highly functionalized organic molecule that serves as a valuable building block in medicinal chemistry. Its unique structure, featuring acetamido, cyano, and ethyl ester groups, allows for diverse chemical transformations, making it an ideal scaffold for the development of new therapeutic agents.[1] In the realm of pain management, derivatives of this compound have shown promise as potent analgesic and anti-inflammatory agents, offering potential alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.
Synthetic Applications in Analgesic Drug Development
This compound is a key precursor in the synthesis of various heterocyclic compounds with demonstrated analgesic properties. One notable application is in the formation of pyridazinone derivatives.
Synthesis of Pyridazinone-based Analgesics
A prominent synthetic route involves the cyclocondensation of this compound with a suitable hydrazine (B178648) derivative to form a pyridazinone ring system. The resulting core structure can be further modified to enhance analgesic potency and modulate pharmacokinetic properties. For instance, the synthesis of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives has been explored for their analgesic and anti-inflammatory activities.[2]
A general workflow for the synthesis and evaluation of these compounds is as follows:
Mechanism of Action: Targeting the Arachidonic Acid Pathway
Many non-opioid analgesics exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways. Derivatives of this compound are often designed to act as COX inhibitors.
The arachidonic acid cascade is a primary target for anti-inflammatory and analgesic drugs. Cellular damage or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX enzymes, analgesic compounds can reduce the production of these pro-inflammatory prostaglandins.
Quantitative Data Summary
While specific quantitative data for a broad range of analgesics derived directly from this compound is still emerging in the public domain, the following table illustrates the type of data that is critical for structure-activity relationship (SAR) studies. The data presented here is a hypothetical representation based on typical findings for novel analgesic compounds.
| Compound ID | Modification on Pyridazinone Ring | In Vivo Analgesic Activity (% Inhibition in Writhing Test) | In Vitro COX-2 Inhibition (IC50, µM) |
| EAA-001 | Unsubstituted | 35.2% | 15.8 |
| EAA-002 | 6-(4-fluorophenyl)piperazin-1-yl | 78.5% | 1.2 |
| EAA-003 | 6-morpholino | 65.1% | 5.6 |
| EAA-004 | 6-(4-chlorophenyl)piperazin-1-yl | 72.8% | 2.1 |
Experimental Protocols
Detailed and standardized protocols are essential for the reliable evaluation of novel analgesic compounds. Below are key experimental methodologies for assessing both the synthesis and the pharmacological activity of compounds derived from this compound.
Synthesis Protocol: General Procedure for Ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate Derivatives
This protocol is a generalized procedure and may require optimization for specific target molecules.
-
Cyclocondensation: A mixture of this compound (1 equivalent) and a selected hydrazine derivative (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is refluxed for 4-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and dried to yield the pyridazinone core.
-
Functional Group Modification: The pyridazinone intermediate is then subjected to further reactions to introduce desired substituents. For example, an N-alkylation can be performed by reacting the intermediate with a suitable alkyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Purification: The final product is purified by recrystallization or column chromatography to yield the target analgesic compound.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vivo Analgesic Activity: p-Benzoquinone-Induced Writhing Test in Mice
This model is used to assess peripheral analgesic activity.
-
Animals: Male Swiss albino mice weighing 20-25 g are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Mice are divided into groups (n=6-8 per group), including a control group (vehicle), a standard group (e.g., acetylsalicylic acid), and test groups receiving different doses of the synthesized compound. The compounds are typically administered intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Writhing: Thirty minutes after drug administration, each mouse is injected i.p. with a 0.02% solution of p-benzoquinone in distilled water.
-
Observation: Immediately after the injection of p-benzoquinone, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the anti-inflammatory potential of new compounds.
-
Animals: Male Wistar rats weighing 150-200 g are used.
-
Acclimatization: Rats are acclimatized for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are divided into groups (n=6-8 per group), including control, standard (e.g., indomethacin), and test groups. The test compounds are administered p.o. or i.p.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[1][3][4]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[3][4]
-
Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Mean paw volume increase in control group - Mean paw volume increase in test group) / Mean paw volume increase in control group] x 100.
In Vitro Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit COX enzymes.
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound at various concentrations is pre-incubated with the COX enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Detection: The production of prostaglandin (B15479496) E2 (PGE2) is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[5]
-
Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
A general workflow for these pharmacological evaluations is depicted below:
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Systems for Reactions Involving Ethyl Acetamidocyanoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetamidocyanoacetate is a valuable and versatile building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both an activated methylene (B1212753) group and a chiral center precursor, allows for a diverse range of chemical transformations. This document provides detailed application notes and protocols for key catalytic reactions involving this compound, with a focus on asymmetric hydrogenation and other carbon-carbon bond-forming reactions. The information herein is intended to guide researchers in developing efficient and stereoselective synthetic routes to valuable downstream products, such as non-natural amino acids and complex heterocyclic scaffolds.[1]
I. Asymmetric Hydrogenation of Ethyl (Z)-2-acetamido-2-cyano-3-phenylacrylate
The asymmetric hydrogenation of the unsaturated precursor to this compound is a critical step for the synthesis of enantiomerically enriched α-amino acids. Rhodium complexes bearing chiral phosphine (B1218219) ligands have proven to be highly effective catalysts for this transformation, delivering high yields and excellent enantioselectivities.[2][3]
Catalyst System: Rhodium-Chiral Diphosphine Complexes
Chiral diphosphine ligands such as BINAP and DuPhos, when complexed with a rhodium precursor, form highly active and selective catalysts for the hydrogenation of α-(acylamino)acrylic acid derivatives.[2][4] The C2 symmetry of these ligands creates a chiral environment around the metal center, enabling facial discrimination of the prochiral olefin substrate.[5]
Quantitative Data Summary
The following table summarizes representative data for the asymmetric hydrogenation of α-(acylamino)acrylic acid derivatives, which serve as excellent models for the hydrogenation of the this compound precursor.
| Catalyst Precursor | Chiral Ligand | Substrate Analog | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| [Rh(COD)₂]BF₄ | (R)-BINAP | (Z)-α-Benzoylaminocinnamic acid | THF | 1 | 25 | 24 | >95 | 92 | [3] |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Methyl (Z)-α-acetamidocinnamate | Methanol | 1 | 25 | 1 | 100 | >99 | [2] |
| [Rh(COD)₂]BF₄ | (S,S)-CHIRAPHOS | (Z)-α-Acetamidocinnamic acid | Ethanol (B145695) | 1 | 20 | 12 | 100 | 95 | [6] |
Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative procedure adapted from established methods for the asymmetric hydrogenation of α-(acylamino)acrylic acid derivatives using a Rh-BINAP catalyst.[3]
Materials:
-
Ethyl (Z)-2-acetamido-2-cyano-3-phenylacrylate (substrate)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430) ([Rh(COD)₂]BF₄)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To a clean, dry Schlenk flask, add [Rh(COD)₂]BF₄ (0.01 mmol) and (R)-BINAP (0.011 mmol).
-
Add 5 mL of anhydrous, degassed methanol.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
-
Hydrogenation Reaction:
-
In a separate Schlenk flask, dissolve ethyl (Z)-2-acetamido-2-cyano-3-phenylacrylate (1.0 mmol) in 10 mL of anhydrous, degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the catalyst solution to the autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 atm).[3]
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
Carefully vent the autoclave and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
Determine the conversion and enantiomeric excess of the product, this compound, by chiral HPLC or GC analysis.
-
Reaction Workflow Diagram
Caption: Workflow for Asymmetric Hydrogenation.
II. Organocatalytic Michael Addition of this compound
This compound can act as a nucleophile in Michael addition reactions, a powerful tool for carbon-carbon bond formation. Organocatalysis offers a metal-free approach to catalyze these reactions enantioselectively. Cinchona alkaloid-derived thiourea (B124793) catalysts have been shown to be effective in activating both the nucleophile and the electrophile through hydrogen bonding.[7]
Catalyst System: Bifunctional Thiourea Organocatalysts
Bifunctional organocatalysts, such as those derived from cinchona alkaloids, possess both a basic tertiary amine moiety to deprotonate the pronucleophile and a thiourea group to activate the electrophile via hydrogen bonding. This dual activation mode allows for high reactivity and stereocontrol.
Quantitative Data Summary
The following table presents data for the organocatalytic Michael addition of various nucleophiles to enones, demonstrating the utility of this catalyst class.
| Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchona-Thiourea | Anthrone (B1665570) | Chalcone (B49325) | Toluene | 25 | 12 | 95 | 98 | [7] |
| Cinchona-Thiourea | Diethyl Malonate | Chalcone | Toluene | 25 | 24 | 98 | 95 | [8] |
| Cinchona-Diaminomethylenemalononitrile | Diethyl Phosphonate | Chalcone | Toluene | 0 | 48 | 96 | 99 | [9] |
Experimental Protocol: Organocatalytic Michael Addition
This is a general protocol for the Michael addition of this compound to an enone using a cinchona alkaloid-derived thiourea catalyst.[7]
Materials:
-
This compound
-
Chalcone (or other α,β-unsaturated ketone)
-
Cinchona alkaloid-derived thiourea catalyst (e.g., (1R,2R)-1,2-diphenylethane-1,2-diyl)bis(3,5-bis(trifluoromethyl)phenyl)thiourea)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the cinchona alkaloid-derived thiourea catalyst (0.02 mmol).
-
Add this compound (0.24 mmol) and chalcone (0.2 mmol).
-
Add 1.0 mL of anhydrous toluene.
-
Stir the reaction mixture at room temperature for the required time (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the Michael adduct by chiral HPLC analysis.
Catalytic Cycle Diagram
Caption: Organocatalytic Michael Addition Cycle.
III. Knoevenagel Condensation for Heterocycle Synthesis
This compound's active methylene group readily participates in Knoevenagel condensation reactions with aldehydes and ketones. This reaction is a cornerstone for the synthesis of a wide variety of heterocyclic compounds.[10][11]
Catalyst Systems
A range of catalysts can be employed for the Knoevenagel condensation, from basic catalysts like piperidine (B6355638) and triethylamine (B128534) to solid-supported catalysts for easier separation.[10][11]
Experimental Protocol: Knoevenagel Condensation
This protocol describes a typical Knoevenagel condensation followed by cyclization to form a substituted pyridine.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol), benzaldehyde (B42025) (10 mmol), and malononitrile (10 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (0.5 mmol).
-
Reflux the reaction mixture for 4-6 hours (monitor by TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure heterocyclic product.
Logical Relationship Diagram
Caption: Knoevenagel Condensation for Heterocycle Synthesis.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. uclm.es [uclm.es]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Asymmetric organocatalytic Michael addition of anthrone to enone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Conjugate Addition of Phosphonates to Enones Using Cinchona-Diaminomethylenemalononitrile Organocatalysts [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. oiccpress.com [oiccpress.com]
Elusive Potential: The Untapped Applications of Ethyl Acetamidocyanoacetate in Material Science
For researchers, scientists, and drug development professionals, ethyl acetamidocyanoacetate presents a compelling yet underexplored frontier in material science. While widely recognized as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules, its direct application in the development of novel polymers and functional materials remains largely theoretical, with specific experimental protocols and quantitative data conspicuously absent in publicly available research.
This compound (EACA), also known as N-acetyl-2-cyanoglycine ethyl ester, possesses a unique molecular architecture featuring multiple reactive sites. This structure suggests its potential as a functional monomer or a precursor for specialty polymers with tailored properties. However, a comprehensive review of current scientific literature reveals a significant gap between this theoretical potential and demonstrated applications in material science. General statements from chemical suppliers allude to its exploration in creating polymers with enhanced properties, but concrete examples with detailed synthetic methodologies and material characterization are not readily found.[1]
Theoretical Applications and Potential Research Directions
Despite the lack of direct evidence, the chemical nature of this compound allows for speculation on its potential roles in polymer chemistry. The presence of the acetamido, cyano, and ethyl ester groups could impart unique functionalities to a polymer backbone.
Potential applications that warrant investigation include:
-
Biodegradable Polymers: The ester and amide linkages could be susceptible to hydrolysis, making polymers derived from EACA potentially biodegradable and suitable for biomedical applications such as drug delivery vehicles or temporary implants.
-
Functional Polymers: The cyano and acetamido groups could serve as sites for post-polymerization modification, allowing for the attachment of various functional molecules to tailor the polymer's properties for specific applications, such as sensing or catalysis.
-
High-Performance Polymers: The polar nature of the functional groups might contribute to strong intermolecular interactions, potentially leading to polymers with high thermal stability and mechanical strength.
The Road Ahead: A Call for Experimental Exploration
The absence of detailed experimental protocols for the polymerization of this compound is a significant hurdle for researchers looking to explore its potential in material science. To unlock the prospective applications of this compound, fundamental research into its polymerization behavior is essential.
A logical starting point for such research would be to investigate its reactivity under various polymerization conditions, including radical, anionic, and cationic polymerization. A hypothetical experimental workflow for such an investigation is outlined below.
Application Note 1: Feasibility Study of this compound Polymerization
Objective: To investigate the polymerizability of this compound under different initiation conditions and to characterize the resulting materials.
Materials:
-
This compound (≥98% purity)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anionic Initiator (e.g., n-Butyllithium)
-
Cationic Initiator (e.g., Boron trifluoride etherate)
-
Anhydrous solvents (e.g., Toluene, Tetrahydrofuran)
-
Precipitation non-solvents (e.g., Methanol, Hexane)
Experimental Protocol: Radical Polymerization (Hypothetical)
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a defined amount of this compound in anhydrous toluene.
-
Initiator Addition: Add a calculated amount of AIBN (e.g., 1 mol% relative to the monomer).
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 70°C) and stir for a predetermined time (e.g., 24 hours).
-
Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a stirred non-solvent (e.g., cold methanol).
-
Purification: Filter the precipitate, wash with fresh non-solvent, and dry under vacuum at a moderate temperature.
-
Characterization: Analyze the resulting material using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic polymer peaks, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to assess thermal properties.
Data Presentation (Hypothetical)
Should these initial studies prove successful, the quantitative data could be summarized as follows:
| Initiator System | Monomer:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Tg (°C) |
| AIBN | 100:1 | Toluene | 70 | 24 | - | - | - | - |
| n-BuLi | 100:1 | THF | -78 | 4 | - | - | - | - |
| BF3·OEt2 | 100:1 | Toluene | 0 | 6 | - | - | - | - |
This table represents a template for data that would be generated from successful polymerization experiments.
Visualizing the Research Pathway
To guide this exploratory research, the logical flow of investigation can be visualized.
Caption: A logical workflow for the investigation of this compound polymerization.
Conclusion
While the material science community has yet to fully harness the potential of this compound, its chemical structure holds significant promise for the creation of novel functional and biodegradable polymers. The path forward requires a dedicated research effort focused on exploring its polymerization behavior and characterizing the resulting materials. The hypothetical experimental framework provided here serves as a foundational roadmap for scientists and researchers to begin to unlock the untapped potential of this intriguing molecule. The insights gained from such studies could pave the way for a new class of specialty polymers with diverse applications in medicine, electronics, and beyond.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl Acetamidocyanoacetate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of Ethyl Acetamidocyanoacetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic route involves the formation of Ethyl 2-amino-2-cyanoacetate as an intermediate, followed by N-acetylation.
Issue 1: Low Yield of Ethyl 2-amino-2-cyanoacetate (Intermediate)
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Incomplete Nitrosation: The initial reaction of ethyl cyanoacetate (B8463686) with a nitrosating agent (e.g., sodium nitrite) is incomplete. | Ensure the reaction is carried out at a low temperature (0-5 °C) to prevent decomposition of nitrous acid. Monitor the pH and maintain it in the optimal range (typically acidic) for the reaction. |
| Inefficient Reduction: The reduction of the intermediate (e.g., ethyl 2-cyano-2-(hydroxyimino)acetate) to the amine is not complete. | Choose an appropriate reducing agent and solvent system. Catalytic hydrogenation (e.g., with Pd/C) is a common method. Ensure the catalyst is active and the reaction is run under appropriate pressure and for a sufficient duration. |
| Side Reactions: The highly reactive starting materials and intermediates can lead to the formation of byproducts. | Control the reaction temperature carefully. Slow, dropwise addition of reagents can help minimize side reactions. |
| Product Degradation: The amino ester intermediate may be unstable under the reaction or workup conditions. | Perform the workup at a low temperature and avoid prolonged exposure to strong acids or bases. |
Issue 2: Low Yield of this compound during N-acetylation
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Incomplete Acetylation: The amino group of the intermediate is not fully acetylated. | Use a slight excess (1.1-1.2 equivalents) of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). The reaction can be catalyzed by a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. |
| Di-acetylation or Other Side Reactions: The starting material or product may undergo further reactions. | Control the stoichiometry of the acetylating agent carefully. Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can prevent over-acetylation. |
| Hydrolysis of the Ester: The ester group can be hydrolyzed under acidic or basic conditions. | Use anhydrous reagents and solvents. If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize acid and minimize ester hydrolysis. |
| Difficult Purification: The product may be difficult to separate from starting materials, byproducts, or the solvent. | Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane) for purification. Recrystallization can also be an effective method to obtain a pure product. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is a two-step synthesis. The first step is the synthesis of Ethyl 2-amino-2-cyanoacetate. A plausible method for this is the nitrosation of ethyl cyanoacetate followed by reduction of the resulting oxime. The second step is the N-acetylation of the Ethyl 2-amino-2-cyanoacetate intermediate using an acetylating agent like acetic anhydride or acetyl chloride.
Q2: What are the critical parameters to control for a high yield?
For the synthesis of the amino intermediate, temperature control during the nitrosation step is crucial. For the acetylation step, the stoichiometry of the acetylating agent and the use of a base to neutralize the acid formed are critical. For both steps, the purity of the starting materials and the use of anhydrous solvents are important.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the amination and acetylation reactions. Staining with ninhydrin (B49086) can be used to visualize the amino-containing intermediate. LC-MS can also be used for more detailed analysis of the reaction mixture.
Q4: What are some common side products in the synthesis of this compound?
In the amination step, side products can arise from incomplete reduction or side reactions of the nitroso intermediate. In the acetylation step, potential side products include the di-acetylated product and hydrolysis of the ester group.
Data Presentation
The following table summarizes yield data for reactions analogous to the synthesis of this compound. Note that specific yield data for the target compound is limited in the literature, and these values should be used as a general guide.
| Reaction Step | Reactants | Conditions | Reported Yield (%) | Reference |
| Amine Synthesis (Analogous) | Ethyl cyano(hydroxyimino)acetate | Reduction with a spray-type FB generator | 78% | [1] |
| N-Acetylation (Analogous) | Primary Amine | Acetic anhydride, various solvents, room temperature | 72-91% | [2] |
| N-Acetylation (Analogous) | L-proline | Triethyl orthoacetate, refluxing toluene | 79% | [3] |
Experimental Protocols
The following protocols are based on established procedures for similar chemical transformations and provide a starting point for the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 2-amino-2-cyanoacetate (Intermediate)
This protocol is based on the nitrosation of ethyl cyanoacetate followed by reduction.
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Palladium on carbon (Pd/C) catalyst
-
Diethyl ether
Procedure:
-
Nitrosation: Dissolve ethyl cyanoacetate in ethanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature. Concurrently, add hydrochloric acid dropwise to keep the solution acidic. Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Work-up: After the reaction is complete (monitored by TLC), extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude ethyl 2-cyano-2-(hydroxyimino)acetate.
-
Reduction: Dissolve the crude intermediate in ethanol and add a catalytic amount of Pd/C. Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) until the starting material is consumed (monitored by TLC).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-amino-2-cyanoacetate, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Synthesis of this compound
This protocol describes the N-acetylation of the amino intermediate.
Materials:
-
Ethyl 2-amino-2-cyanoacetate
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve Ethyl 2-amino-2-cyanoacetate in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Acetylation: Add pyridine or triethylamine (1.2 equivalents) to the solution. Then, add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexane) to obtain pure this compound.
Visualizations
References
Technical Support Center: Troubleshooting Failed Reactions with Ethyl Acetamidocyanoacetate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in reactions involving Ethyl acetamidocyanoacetate. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reactions with this compound?
Low yields can often be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic evaluation of the following is recommended:
-
Purity of Reactants and Solvents: Impurities in this compound, the substrate, or solvents can lead to side reactions or inhibit the desired transformation. Ensure all materials are of high purity and that solvents are anhydrous, especially for base-catalyzed reactions.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions are advisable to determine the optimal conditions without committing large quantities of starting materials.[1]
-
Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can result in poor reaction rates and consequently, lower yields.[1]
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions. Monitoring the reaction progress by techniques like TLC or LC-MS can help identify if the product is degrading over time.[1]
-
Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which can reduce the yield of the desired product.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue. Potential side reactions with this compound include:
-
Hydrolysis: The most common side product is the corresponding carboxylic acid, resulting from the hydrolysis of the ethyl ester group. This is more prevalent in the presence of acid or base.
-
Self-Condensation/Dimerization: In the presence of a strong base, the active methylene (B1212753) group of this compound can participate in self-condensation reactions, leading to dimerization or polymerization.
-
Cyclization Reactions: The cyanoacetate (B8463686) moiety can react with other reagents, particularly those containing carbonyl groups, to form heterocyclic byproducts like pyridone derivatives, especially in the presence of an ammonium (B1175870) source.
-
Decarboxylation: Under harsh conditions, particularly at elevated temperatures, decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) can occur.
Q3: How can I minimize the hydrolysis of this compound during my reaction?
Hydrolysis of the ester group is a significant competing reaction. To minimize it:
-
Control pH: this compound is more stable under acidic conditions compared to neutral or alkaline conditions where it hydrolyzes rapidly. If your reaction requires basic conditions, use the mildest base possible and carefully control its stoichiometry.
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and use anhydrous solvents, as the presence of water will promote hydrolysis.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize hydrolysis and other side reactions.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.
Troubleshooting Specific Reactions
Knoevenagel Condensation
Q4: My Knoevenagel condensation with this compound is not proceeding to completion. What should I check?
The Knoevenagel condensation is a key reaction for this compound. If you are facing issues, consider the following:
-
Catalyst Choice and Activity: The choice of base catalyst is crucial. While weak bases like piperidine (B6355638) or ammonium acetate (B1210297) are commonly used, stronger bases like sodium ethoxide may be more effective for less reactive substrates.[2] Ensure the catalyst is not old or deactivated.
-
Removal of Water: The Knoevenagel condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a drying agent can help drive the reaction to completion.
-
Reaction Temperature and Time: Some Knoevenagel condensations require heating (reflux) to proceed at a practical rate. Monitor the reaction by TLC to determine the optimal reaction time.[3]
Data Presentation
Table 1: Effect of Different Bases on the Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate *
| Entry | Base | Yield (%) |
| 1 | Sodium ethoxide | 94 |
| 2 | Pyridine | 45 |
| 3 | Piperidine | 75 |
| 4 | n-Butyl amine | 60 |
| 5 | Triethylamine | 55 |
*Data adapted from a study on ethyl cyanoacetate, which is expected to show similar reactivity trends to this compound.[2]
Experimental Protocols
General Protocol for Knoevenagel Condensation
This is a general procedure that can be adapted for the Knoevenagel condensation of an aldehyde with this compound.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Base catalyst (e.g., piperidine, 0.1 eq or sodium ethoxide, 0.2 eq)
-
Solvent (e.g., ethanol, benzene (B151609), or toluene)
-
Dean-Stark apparatus (if using benzene or toluene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add the aldehyde, this compound, and the solvent.
-
Add the base catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Once the reaction is complete (typically within 3-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[3]
Visualizations
Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting failed reactions.
Experimental Workflow for Knoevenagel Condensation
References
Technical Support Center: Optimizing Reaction Conditions for Ethyl Acetamidocyanoacetate Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of Ethyl acetamidocyanoacetate. The content is structured to address specific experimental issues, offering practical solutions and detailed protocols.
Section 1: Synthesis Overview and Experimental Protocols
The synthesis of this compound is typically a multi-step process. A common and efficient route involves the initial synthesis of the key intermediate, Ethyl cyanoacetate, via Fischer esterification of cyanoacetic acid, followed by a subsequent reaction to introduce the acetamido group.
Experimental Workflow Diagram
Common side products in Ethyl acetamidocyanoacetate synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl acetamidocyanoacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the acetylation of ethyl aminocyanoacetate with acetic anhydride (B1165640).
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure a slight excess of acetic anhydride is used. - Extend the reaction time or gently heat the reaction mixture if the starting material is still present (monitor by TLC). - Ensure the absence of water in the reaction, as it can hydrolyze the acetic anhydride. |
| Degradation of the product. | - Avoid excessively high temperatures or prolonged reaction times. - Work up the reaction mixture promptly after completion. | |
| Loss of product during workup. | - Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent. - Minimize the number of purification steps. | |
| Presence of Unreacted Ethyl Aminocyanoacetate | Insufficient acetylating agent. | - Use a small excess (e.g., 1.1-1.2 equivalents) of acetic anhydride. |
| Short reaction time. | - Monitor the reaction by TLC until the starting material is consumed. | |
| Formation of Acetic Acid | Inherent byproduct of the reaction. | - Remove acetic acid by washing the organic layer with a mild base such as a saturated sodium bicarbonate solution. |
| Formation of Diacetylated Byproduct | Use of a strong base or harsh reaction conditions. | - The formation of a diacetylated product, where the active methylene (B1212753) proton is replaced by an acetyl group, is a potential side reaction. - Avoid strong bases. The reaction is typically carried out in the presence of a mild base like pyridine (B92270) or even without a base. - Maintain a moderate reaction temperature. |
| Self-Condensation of Ethyl Cyanoacetate (B8463686) Precursor | If starting from ethyl cyanoacetate and an amino source in one pot, basic conditions can promote self-condensation. | - Control the addition of the base and the temperature of the reaction. - Consider a two-step synthesis where ethyl aminocyanoacetate is first synthesized and isolated before acetylation. |
| Hydrolysis of the Ester or Acetyl Group | Presence of strong acid or base during workup or purification. | - Use mild acidic and basic solutions for washing. - Avoid prolonged contact with aqueous acidic or basic solutions. |
| Oily or Colored Product | Residual starting materials or byproducts. | - Purify the product by recrystallization or column chromatography. - Treatment with activated carbon can sometimes remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The most common side products depend on the synthetic route. When synthesizing from ethyl aminocyanoacetate and acetic anhydride, the primary byproduct is acetic acid . Other potential side products include:
-
Unreacted ethyl aminocyanoacetate : Due to incomplete reaction.
-
Diacetylated product : Over-acetylation can lead to the formation of a diacetylated byproduct.
-
Hydrolysis products : If water is present, hydrolysis of the ester or the newly formed amide can occur, though this is less common under typical acetylation conditions.
If the synthesis is attempted in a one-pot reaction from ethyl cyanoacetate, ammonia (B1221849) (or an amine), and an acetylating agent, other side products can arise, such as the self-condensation product of ethyl cyanoacetate , especially under basic conditions.
Q2: How can I minimize the formation of the diacetylated byproduct?
To minimize diacetylation, it is crucial to control the reaction conditions:
-
Stoichiometry : Use only a slight excess of the acetylating agent (e.g., acetic anhydride).
-
Base : If a base is used to scavenge the acid byproduct, a weak, non-nucleophilic base like pyridine is preferred over strong bases.
-
Temperature : Carry out the reaction at a moderate temperature (e.g., room temperature or slightly above) to avoid forcing the less favorable second acetylation.
Q3: My final product is an oil, but the literature reports a solid. What should I do?
An oily product often indicates the presence of impurities that depress the melting point. The following steps can be taken:
-
Ensure complete removal of solvent : Use a rotary evaporator and then a high vacuum line to remove all traces of the solvent.
-
Purification :
-
Trituration : Try stirring the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can often induce crystallization.
-
Recrystallization : If a suitable solvent system can be found, recrystallization is an excellent method for purification.
-
Column Chromatography : If other methods fail, purification by silica (B1680970) gel column chromatography is a reliable option.
-
Q4: What is a typical experimental protocol for the synthesis of this compound?
A general procedure for the N-acetylation of an amino ester is as follows. Note that specific conditions may need to be optimized for ethyl aminocyanoacetate.
Experimental Protocol: N-Acetylation of Ethyl Aminocyanoacetate
Materials:
-
Ethyl aminocyanoacetate
-
Acetic anhydride
-
Pyridine (optional, as a base and solvent)
-
Dichloromethane (B109758) (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297) and hexanes (for recrystallization or chromatography)
Procedure:
-
Dissolve ethyl aminocyanoacetate (1 equivalent) in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water to decompose any excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and add more dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acetylation
| Parameter | Condition A (Mild) | Condition B (Forced) | Potential Outcome |
| Temperature | 0 °C to Room Temperature | Reflux | Increased risk of side products (e.g., diacetylation, decomposition) |
| Base | Pyridine or none | Stronger, non-nucleophilic base | Increased rate, but also potential for side reactions |
| Excess Acetic Anhydride | 1.1 - 1.2 equivalents | > 1.5 equivalents | Drives reaction to completion but may increase diacetylation |
Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Purification techniques for crude Ethyl acetamidocyanoacetate reaction products
Welcome to the technical support center for the purification of crude Ethyl Acetamidocyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude this compound reaction products.
| Problem ID | Issue | Potential Causes | Troubleshooting Steps & Solutions |
| PUR-001 | Low Yield After Aqueous Workup | - Incomplete extraction of the product from the reaction mixture. - Partial hydrolysis of the ester or amide functional groups during workup, especially if the aqueous solution is basic or acidic. - Emulsion formation leading to loss of material. | 1. Optimize Extraction: - Perform multiple extractions (at least 3) of the aqueous layer with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to ensure complete recovery of the product. - Use a brine wash (saturated NaCl solution) for the final wash of the organic layer to reduce the solubility of the organic product in the aqueous phase and to help break emulsions. 2. Control pH: - Ensure aqueous solutions used for washing are neutral or weakly acidic/basic to minimize hydrolysis. Use of a buffered wash solution can be beneficial. 3. Address Emulsions: - If an emulsion forms, allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking. - Add a small amount of brine to help break the emulsion. - As a last resort, filter the emulsified layer through a pad of celite. |
| PUR-002 | Product Fails to Crystallize During Recrystallization | - The chosen solvent is too good a solvent for the compound, even at low temperatures. - The solution is not sufficiently saturated. - The presence of impurities is inhibiting crystal formation. - The product is an oil at the recrystallization temperature. | 1. Solvent System Adjustment: - If the product is too soluble, add a miscible anti-solvent (a solvent in which the product is poorly soluble) dropwise to the solution at an elevated temperature until slight turbidity persists. Common anti-solvents for polar compounds include hexanes or petroleum ether. 2. Induce Crystallization: - Concentrate the solution by slowly evaporating the solvent. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of the pure compound. 3. Pre-purification: - If significant impurities are present, consider a preliminary purification step such as a quick filtration through a plug of silica (B1680970) gel before attempting recrystallization. |
| PUR-003 | Poor Separation During Column Chromatography | - Inappropriate solvent system (mobile phase) polarity. - Column overloading. - Improper column packing. - Co-elution of impurities with similar polarity to the product. | 1. Optimize Mobile Phase: - Develop an optimal solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired product. A common starting point is a mixture of ethyl acetate and hexanes.[1] - If separation is poor, try a different solvent system with different selectivity (e.g., dichloromethane/methanol). 2. Loading and Packing: - Do not overload the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product. - Ensure the column is packed uniformly without any air bubbles or cracks. 3. Gradient Elution: - If impurities are very close in polarity, a shallow gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to achieve separation. |
| PUR-004 | Product is Contaminated with Starting Materials or Reagents | - Incomplete reaction. - Inefficient removal during workup or purification. | 1. Removal of Unreacted Ethyl Cyanoacetate (B8463686): - Ethyl cyanoacetate is relatively polar and can be removed by washing the organic layer with water during the workup. 2. Removal of Acetylation Reagents (e.g., Acetic Anhydride (B1165640), Pyridine): - Acetic anhydride can be quenched by washing with water or a mild aqueous base like sodium bicarbonate. - Pyridine (B92270) can be removed by washing with a dilute aqueous acid solution (e.g., 1M HCl). 3. Chromatographic Separation: - Column chromatography is effective for separating the product from residual starting materials. Monitor the fractions by TLC to identify and combine the pure product fractions. |
| PUR-005 | Product Appears as an Oil Instead of a Solid | - The compound has a low melting point. - Presence of residual solvent. - Presence of impurities that are depressing the melting point. | 1. Ensure Complete Solvent Removal: - After purification, dry the product under high vacuum for an extended period to remove all traces of solvent. 2. Trituration: - Add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This can often induce solidification. 3. Further Purification: - If oiling out persists, it is likely due to impurities. Further purification by column chromatography may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction product?
A1: Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Ethyl cyanoacetate and the acetylating agent (e.g., acetic anhydride) or its byproducts (e.g., acetic acid).
-
Side-Reaction Products: Diethyl malonate can be a byproduct from the synthesis of the starting material, ethyl cyanoacetate.[2]
-
Solvents: Residual solvents from the reaction and workup (e.g., ethyl acetate, toluene, ethanol).
-
Catalysts: If a base like pyridine is used as a catalyst in the acetylation, it may be present in the crude product.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on the purification of similar compounds like cyanoacetamide, a good starting point for recrystallization is hot ethanol (B145695) .[3][4] The general procedure is to dissolve the crude product in a minimal amount of boiling ethanol and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5] If the product is too soluble in ethanol, a mixed solvent system, such as ethyl acetate/hexanes, can be explored.[6]
Q3: What is a recommended solvent system for column chromatography of this compound?
A3: A common and effective solvent system for the flash column chromatography of moderately polar compounds like this compound is a mixture of ethyl acetate and hexanes .[1][7] The optimal ratio should be determined by TLC analysis, aiming for an Rf of 0.2-0.4 for the product. For more polar impurities, a more polar solvent system, such as methanol (B129727) in dichloromethane or ethyl acetate, might be necessary.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of a purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. The final purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , Mass Spectrometry (MS) , and High-Performance Liquid Chromatography (HPLC) .
Q5: My purified this compound is a yellowish oil, but the literature reports it as a solid. What should I do?
A5: A yellowish color may indicate the presence of impurities. If the product is an oil, it could be due to residual solvent or impurities that lower the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce solidification. If these methods fail, the product likely requires further purification, for which column chromatography is recommended.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general procedure for the recrystallization of this compound based on methods for similar compounds.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid has just dissolved.
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol provides a general method for purification by flash column chromatography.[7][8]
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system will give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel (typically 230-400 mesh) as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Apply gentle air pressure to achieve a steady flow rate. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. Dry the purified product under high vacuum.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. biotage.com [biotage.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Cyanoacetamide synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. biotage.com [biotage.com]
Addressing low reactivity of Ethyl acetamidocyanoacetate in condensation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity with ethyl acetamidocyanoacetate in condensation reactions.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction using this compound with an aldehyde/ketone is slow or failing. What are the primary reasons?
A1: Low reactivity in this context typically stems from two main factors:
-
Steric Hindrance: The acetamido group (-NHCOCH₃) at the α-carbon of this compound is significantly bulkier than the two hydrogens in the more commonly used ethyl cyanoacetate (B8463686). This steric bulk can hinder the approach of the base required for deprotonation and impede the subsequent nucleophilic attack on the carbonyl carbon of the aldehyde or ketone.
-
Inadequate Base Strength: The acidity of the α-hydrogen is crucial for the initial deprotonation step. While the acetamido group is electron-withdrawing, the chosen base may not be strong enough to generate a sufficient concentration of the enolate anion, especially when dealing with sterically hindered substrates.
Q2: How does the acetamido group affect reactivity compared to standard active methylene (B1212753) compounds like ethyl cyanoacetate?
A2: The acetamido group introduces a significant difference. Ethyl cyanoacetate possesses an "active methylene" group (-CH₂-) where the hydrogens are highly acidic and accessible.[1] In contrast, this compound has a single, more sterically hindered methine proton (-CH-). While this proton is acidic, its hindered position makes deprotonation kinetically slower. This often requires more forcing reaction conditions (stronger base, higher temperature) than those used for ethyl cyanoacetate.
Q3: I am observing a significant amount of unreacted starting material. How can I improve the conversion rate?
A3: To improve conversion, consider the following adjustments:
-
Increase Base Strength/Concentration: Switch from a weak organic base (e.g., piperidine, morpholine) to a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium ethoxide (NaOEt), or a basic ionic liquid.[2][3] Using a full equivalent of a strong base can help ensure the deprotonation equilibrium favors the product enolate.[4]
-
Elevate Reaction Temperature: Gently heating the reaction mixture to reflux can provide the necessary activation energy to overcome steric barriers. However, monitor the reaction closely, as excessive heat can lead to decomposition or side reactions like decarboxylation.[4]
-
Change the Solvent: If reactants have poor solubility, the reaction rate will be slow. Ensure your solvent fully dissolves all components. In some cases, using a polar aprotic solvent like DMSO or DMF can accelerate the reaction, although this may complicate the workup.
Q4: My reaction is producing undesired side products. What are they and how can I minimize them?
A4: A common side reaction, especially when using strong bases like sodium ethoxide, is the self-condensation of this compound.[2] To minimize this, try a slow, controlled addition of the base to the reaction mixture at a lower temperature. Another strategy is to use a catalytic system, such as L-proline or DABCO, which can promote the desired reaction pathway without requiring harsh, stoichiometric bases.[5][6]
Q5: Are there alternative or advanced catalytic systems that can enhance the reactivity of this compound?
A5: Yes, several modern catalytic systems have proven effective for challenging Knoevenagel-type condensations and may be beneficial:
-
Ionic Liquids (ILs): Certain ILs, particularly those with basic anions or hydroxyl functionalities, can act as both the solvent and catalyst, promoting the reaction under mild conditions.[5][7]
-
Solid-Supported Catalysts: Using catalysts like sulfonic acid functionalized silica (B1680970) (SBA-Pr-SO₃H) or magnetic nanoparticles can facilitate the reaction and simplify purification, as the catalyst can be filtered off.[8][9]
-
Organocatalysts: Amino acids like L-proline are environmentally friendly and effective catalysts for Knoevenagel condensations, often allowing for solvent-free conditions.[6]
-
Microwave Irradiation: This technique can dramatically reduce reaction times by efficiently heating the reaction mixture.[6]
Troubleshooting Workflows & Mechanisms
The following diagrams illustrate a standard experimental workflow, a troubleshooting guide for low reactivity, and the general mechanism for the condensation reaction.
Caption: General experimental workflow for condensation reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 8. oiccpress.com [oiccpress.com]
- 9. eurjchem.com [eurjchem.com]
Technical Support Center: Optimizing Reactions with Ethyl Acetamidocyanoacetate
Welcome to the technical support center for Ethyl Acetamidocyanoacetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chemical reactions. Here, you will find information on the critical role of solvent selection in determining reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low yield. How can the choice of solvent be the cause?
A1: Low yields in reactions involving this compound can often be attributed to the solvent. Several factors related to the solvent can be at play:
-
Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete, leading to a low yield. It is crucial to ensure that this compound and other starting materials are soluble in the solvent at the reaction temperature.
-
Solvent-Reactant Interactions: Protic solvents, such as ethanol (B145695) or methanol, can form hydrogen bonds with reactants. This can sometimes hinder the reaction by creating a "solvent cage" around the reacting molecules, thus reducing their reactivity.
-
Inappropriate Polarity: The polarity of the solvent plays a significant role in stabilizing or destabilizing transition states. A solvent with inappropriate polarity for the specific reaction mechanism can significantly slow down the reaction rate. For instance, some reactions proceed faster in polar aprotic solvents like DMF or DMSO.[1]
Q2: I am observing the formation of unexpected side products in my reaction. Can the solvent be the reason?
A2: Yes, the choice of solvent can directly influence the reaction pathway, potentially leading to the formation of undesired side products.[1]
-
Competing Reaction Pathways: A change in solvent polarity can alter the energy of different transition states. A less polar solvent might favor one reaction pathway, while a more polar solvent could stabilize an intermediate that leads to a different product.[1]
-
Solvent Participation: In some instances, the solvent itself can act as a reactant. For example, protic solvents like alcohols can participate in transesterification reactions with the ester group of this compound under certain conditions.
Q3: How do I select the optimal solvent for my reaction with this compound?
A3: Selecting the ideal solvent requires consideration of several factors:
-
Solubility: Ensure all reactants are soluble in the chosen solvent at the desired reaction temperature.
-
Reaction Mechanism: Consider the mechanism of your reaction. For reactions involving polar intermediates or transition states, a polar solvent is generally preferred. For non-polar reactions, a non-polar solvent is more suitable.
-
Boiling Point: The solvent's boiling point should be compatible with the desired reaction temperature.
-
Inertness: The solvent should be inert and not react with any of the starting materials, intermediates, or products.
-
Small-Scale Trials: It is highly recommended to run small-scale experiments with a few different types of solvents (e.g., a polar protic, a polar aprotic, and a non-polar solvent) to empirically determine the best conditions for your specific reaction.[1]
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Suggested Solution |
| Low Reaction Yield | Reactants are not fully soluble. | Choose a solvent in which all reactants have good solubility. You may need to perform solubility tests. |
| The solvent is hindering the reaction (e.g., "solvent cage" effect). | Try switching from a protic to a polar aprotic solvent (e.g., from Ethanol to DMF or Acetonitrile). | |
| The polarity of the solvent is not optimal for the reaction mechanism. | Experiment with a range of solvents with different polarities. | |
| Slow Reaction Rate | The reaction temperature is limited by the solvent's boiling point. | Select a solvent with a higher boiling point to allow for a higher reaction temperature. |
| The solvent is too viscous, limiting diffusion. | Choose a less viscous solvent. | |
| Formation of Side Products | The solvent is participating in the reaction. | Ensure the solvent is inert under the reaction conditions. For example, avoid alcoholic solvents if transesterification is a possible side reaction. |
| The solvent is promoting an undesired reaction pathway. | Change the polarity of the solvent to favor the desired reaction pathway.[1] | |
| Difficult Product Isolation | The product is highly soluble in the reaction solvent. | Choose a solvent from which the product will precipitate upon cooling, simplifying isolation. |
| The solvent has a high boiling point, making it difficult to remove. | If possible, use a lower-boiling point solvent that still meets the reaction requirements. |
Quantitative Data on Solvent Effects
The following table summarizes the impact of different solvents on the yield and level of racemization in a model peptide coupling reaction. While this data is for a related compound, Ethyl 2-cyano-2-(hydroxyimino)acetate, it provides valuable insights into how solvent choice can influence reaction outcomes.
Table 1: Synthesis of Z-Phg-Pro-NH₂ in Solution Phase [2]
| Solvent | Yield (%) | Racemization (% DL) |
| DMF | 94.4 | 0.9 |
| THF | 93.2 | 0.7 |
| ACN | 95.1 | 0.6 |
Table 2: Synthesis of Z-Phe-Val-Pro-NH₂ in Solution Phase [2]
| Solvent | Yield (%) | Racemization (% LDL) |
| DMF | 92.4 | 7.2 |
| THF | 90.8 | 6.5 |
Experimental Protocols
General Protocol for Solvent Screening in a Condensation Reaction
This protocol outlines a general procedure for testing the effect of different solvents on the reaction of this compound with an amine.
Materials:
-
This compound
-
Amine reactant
-
A selection of anhydrous solvents (e.g., Ethanol, THF, DMF, Acetonitrile, Toluene)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
TLC plates and developing chamber
-
Standard workup reagents (e.g., water, ethyl acetate, brine)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Setup: In separate round-bottom flasks, each charged with a stir bar, dissolve this compound (1 equivalent) and the amine (1.1 equivalents) in one of the selected anhydrous solvents under an inert atmosphere.
-
Reaction: Stir the mixtures at the desired reaction temperature (e.g., room temperature, 50 °C, or reflux).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Workup: Once a reaction is complete (or after a set amount of time), cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Analysis: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Comparison: Analyze the crude product from each reaction by techniques such as ¹H NMR or LC-MS to determine the yield and purity.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Workflow for experimental solvent screening.
References
Technical Support Center: Catalyst Selection for Reactions with Ethyl Acetamidocyanoacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl Acetamidocyanoacetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you select the optimal catalyst and reaction conditions to minimize byproduct formation and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound is a versatile building block primarily used in the synthesis of heterocyclic compounds and amino acid derivatives. The most common reactions include:
-
Cyclization Reactions: It is a key precursor for synthesizing a variety of heterocyclic scaffolds, such as pyrimidines, thiophenes, and imidazoles.
-
Multicomponent Reactions: It is frequently used in one-pot multicomponent reactions like the Biginelli and Gewald reactions to produce highly functionalized heterocyclic molecules.
-
Knoevenagel Condensation: The active methylene (B1212753) group can participate in Knoevenagel condensation with aldehydes and ketones.[1]
Q2: What are the potential byproducts I should be aware of when working with this compound?
Several byproducts can arise from the different reactive functional groups within the molecule (acetamido, cyano, and ethyl ester). Key potential byproducts include:
-
Hydrolysis Products: The ethyl ester and the acetamido group are susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine, respectively.[2][3]
-
Decarboxylation Products: Under certain conditions, particularly with heat and acid, the ester group can be hydrolyzed and subsequently decarboxylated.
-
Side-products from Self-Condensation: Like other active methylene compounds, self-condensation can occur, especially in the presence of strong bases.
-
Byproducts from the Nitrile Group: The nitrile group can undergo hydration to an amide or hydrolysis to a carboxylic acid.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Heterocyclic Product in a Cyclization Reaction
If you are experiencing low yields in a cyclization reaction, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst Choice | The choice of catalyst is crucial for promoting the desired cyclization pathway over side reactions. For pyrimidine (B1678525) synthesis from amidines, consider catalysts that facilitate condensation while minimizing hydrolysis. For thiophene (B33073) synthesis (Gewald reaction), amine bases like morpholine (B109124) or piperidine (B6355638) are commonly used.[4] |
| Suboptimal Reaction Temperature | High temperatures can promote side reactions like hydrolysis and decarboxylation. Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to perform a temperature screening to find the optimal balance. |
| Presence of Water | Moisture can lead to the hydrolysis of the ester and acetamido groups. Ensure all solvents and reagents are anhydrous, and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Stoichiometry | The molar ratios of the reactants are critical. Ensure accurate measurements of all starting materials. |
Logical Workflow for Troubleshooting Low Yield in Cyclization Reactions
Caption: Troubleshooting workflow for low yields in cyclization reactions.
Issue 2: Formation of Significant Amounts of Hydrolysis Byproducts
The presence of hydrolysis byproducts (carboxylic acid from the ester or amine from the acetamido group) can be a significant issue. Here’s how to address it:
| Catalyst Selection and pH Control | Experimental Approach |
| Acid-Catalyzed Reactions: Strong acids can readily hydrolyze both the ester and acetamido groups.[3] If an acid catalyst is necessary, consider using a milder Lewis acid or a solid acid catalyst that can be easily removed from the reaction mixture. | Buffer the reaction mixture if possible to maintain a mildly acidic pH (4-6), which can help to suppress hydrolysis.[2] |
| Base-Catalyzed Reactions: Strong bases will saponify the ester and can also promote hydrolysis of the acetamido group.[2] If a base is required, use a non-nucleophilic, sterically hindered base. | Minimize reaction time and temperature. Prolonged exposure to basic conditions, especially at elevated temperatures, will increase the extent of hydrolysis. |
Decision Tree for Minimizing Hydrolysis
Caption: Catalyst and condition selection to minimize hydrolysis.
Catalyst Comparison for Key Reactions
While specific quantitative data for catalyst performance with this compound is limited in the literature, we can extrapolate from studies on similar substrates like ethyl cyanoacetate (B8463686) for common multicomponent reactions.
Biginelli Reaction for Dihydropyrimidine Synthesis
The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound (like this compound), and urea (B33335) or thiourea (B124793).
| Catalyst | Typical Conditions | Reported Advantages/Disadvantages | Reference |
| Diisopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc) | Room temperature, solvent-free | High yields, short reaction times, recyclable catalyst. | [5] |
| Boric Acid (H₃BO₃) | Reflux in acetonitrile | Cost-effective and mild. | [6] |
| Oxalic Acid (H₂C₂O₄) | Reflux in acetonitrile | Another mild and inexpensive option. | [6] |
| Trimethylsilyl chloride (TMSCl) | Reflux in acetonitrile | Can significantly improve reaction yield and time. | [6] |
| None (Catalyst-free) | Heating at 120-130°C, solvent-free | "Green" approach, but may require higher temperatures and longer reaction times. |
Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.
| Catalyst (Base) | Typical Conditions | Reported Advantages/Disadvantages | Reference |
| Piperidinium Borate | 100°C in ethanol/water | Catalytic amounts needed, good yields in a short time. | [7] |
| Morpholine | Room temperature or gentle heating, solvent-free or in ethanol | Commonly used, effective for many substrates. | [8] |
| Triethylamine | Room temperature in water/ethanol | Environmentally friendly medium, good for four-component reactions. | [9] |
Experimental Protocols
General Protocol for a Biginelli-type Reaction
This protocol is a general guideline and may require optimization for your specific aldehyde and reaction scale.
-
To a round-bottom flask, add the aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.5 mmol).
-
Add the chosen catalyst (e.g., TMSCl, 10-20 mol%).[6]
-
Add a suitable solvent (e.g., acetonitrile, 10 mL).
-
Reflux the mixture with stirring and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
Experimental Workflow for a Biginelli-type Reaction
Caption: General workflow for a Biginelli-type reaction.
General Protocol for a Gewald-type Reaction
This protocol is a general guideline and should be optimized for your specific carbonyl compound.
-
In a round-bottom flask, combine the carbonyl compound (1 mmol), this compound (1 mmol), and elemental sulfur (1.1 mmol).
-
Add a suitable solvent (e.g., ethanol, 10 mL).
-
Add the base catalyst (e.g., morpholine, 20 mol%).[4]
-
Stir the mixture at room temperature or heat to 40-60°C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.[4]
References
- 1. ijcmas.com [ijcmas.com]
- 2. youtube.com [youtube.com]
- 3. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iau.ir [journals.iau.ir]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. arkat-usa.org [arkat-usa.org]
Managing temperature fluctuations in large-scale Ethyl acetamidocyanoacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature fluctuations during the large-scale synthesis of Ethyl acetamidocyanoacetate. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of temperature fluctuations during the large-scale synthesis of this compound?
A1: The primary cause of temperature fluctuations is the exothermic nature of the N-acetylation reaction of an amino precursor with an acetylating agent, such as acetic anhydride (B1165640). In large-scale production, the dissipation of the heat generated becomes a critical challenge due to the lower surface-area-to-volume ratio of industrial reactors. Inadequate heat removal can lead to a rapid increase in temperature, potentially causing side reactions, product degradation, or even a thermal runaway.
Q2: What are the ideal temperature ranges for the synthesis of this compound?
A2: While the optimal temperature can vary based on the specific reactants, catalysts, and solvents used, the synthesis of related compounds like cyanoacetamide from ethyl cyanoacetate (B8463686) suggests that initial mixing can be exothermic and may require cooling to maintain a temperature range of 0-10°C.[1] Subsequent reaction steps, such as the N-acetylation, are often carried out at controlled temperatures, typically ranging from 20°C to 80°C, to ensure a steady reaction rate and minimize the formation of byproducts.
Q3: What are the potential consequences of poor temperature control?
A3: Poor temperature control can lead to several undesirable outcomes, including:
-
Reduced Yield and Purity: Higher temperatures can promote side reactions, such as hydrolysis of the ester or nitrile groups, or self-condensation of the reactants, leading to a lower yield of the desired product and a more complex purification process.
-
Product Degradation: this compound and its precursors can be thermally sensitive. Elevated temperatures may cause decomposition, resulting in impurities and loss of product.
-
Thermal Runaway: In a worst-case scenario, an uncontrolled exothermic reaction can lead to a thermal runaway, where the reaction rate and heat generation increase exponentially. This can cause a rapid rise in pressure and temperature, potentially leading to reactor damage, explosions, and the release of hazardous materials.
-
Inconsistent Batch Quality: Fluctuations in temperature between batches can lead to variations in product quality, affecting its physical and chemical properties.
Q4: What are the key safety precautions to consider regarding temperature management?
A4: Key safety precautions include:
-
Thorough Thermal Hazard Assessment: Before scaling up the synthesis, it is crucial to conduct a thorough thermal hazard assessment, including reaction calorimetry, to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Adequate Cooling Capacity: Ensure that the reactor's cooling system is capable of removing the heat generated during the most exothermic phase of the reaction, with a sufficient safety margin.
-
Redundant Cooling Systems: For highly exothermic reactions, consider implementing redundant or emergency cooling systems.
-
Controlled Addition of Reactants: The exothermic reactant should be added gradually and at a controlled rate to manage the rate of heat generation.
-
Continuous Monitoring and Alarms: Implement a robust monitoring system with alarms for temperature, pressure, and coolant flow to alert operators to any deviations from the set parameters.
-
Quenching System: Have a well-defined and tested quenching procedure in place to rapidly stop the reaction in case of a thermal runaway.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Rapid Temperature Increase (Exotherm) | 1. Addition rate of acetylating agent is too high.2. Inadequate cooling water flow to the reactor jacket.3. Cooling water temperature is too high.4. Agitator failure leading to poor heat transfer.5. Incorrect reactant concentration. | 1. Immediately stop the addition of the acetylating agent.2. Increase the cooling water flow rate to the maximum.3. Verify the cooling water temperature and address any issues with the cooling tower or chiller.4. Check the agitator's operation and address any mechanical issues.5. If safe to do so, consider adding a pre-cooled solvent to dilute the reaction mixture. |
| Reaction Temperature Too Low | 1. Cooling is too aggressive.2. Heat loss from the reactor to the surroundings.3. Incorrect temperature sensor reading. | 1. Reduce the cooling water flow rate or increase its setpoint temperature.2. Ensure the reactor is properly insulated.3. Calibrate or replace the temperature sensor. |
| Localized Hotspots | 1. Poor mixing.2. High viscosity of the reaction mixture.3. Solid reactants not dissolving properly. | 1. Increase the agitator speed to improve mixing.2. If possible, adjust the solvent to reduce viscosity.3. Ensure solid reactants are added at a rate that allows for complete dissolution. |
| Inconsistent Batch-to-Batch Temperature Profiles | 1. Variations in raw material quality or concentration.2. Inconsistent ambient temperatures.3. Fouling of the reactor's heat transfer surfaces. | 1. Implement stringent quality control for all incoming raw materials.2. Adjust cooling/heating parameters to compensate for seasonal variations in ambient temperature.3. Regularly clean the reactor jacket and any internal cooling coils. |
Experimental Protocols: Key Considerations for Temperature Management
While a specific industrial-scale protocol for this compound is not publicly available, the following provides a generalized procedure for the N-acetylation of a cyanoacetate precursor, with a focus on temperature control.
Materials:
-
Ethyl Cyanoacetate (or a derivative)
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Toluene (or another appropriate solvent)
Equipment:
-
Jacketed glass or stainless steel reactor with a bottom outlet valve
-
Overhead stirrer with a high-torque motor
-
Thermocouple for monitoring reaction temperature
-
Addition funnel for controlled addition of reactants
-
Chiller/heater unit for circulating heat transfer fluid through the reactor jacket
-
Condenser
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Initial Charge: Charge the reactor with the ethyl cyanoacetate derivative, solvent, and base.
-
Cooling: Start the circulation of the heat transfer fluid through the reactor jacket to cool the mixture to the desired initial temperature (e.g., 0-5°C).
-
Controlled Addition: Slowly add the acetic anhydride via the addition funnel over a period of 1-2 hours. Crucially, monitor the internal temperature closely during the addition. The addition rate should be adjusted to maintain the temperature within the desired range (e.g., not exceeding 10°C).
-
Reaction: After the addition is complete, allow the reaction to slowly warm up to room temperature or a specific setpoint (e.g., 25°C) and stir for a specified period (e.g., 4-6 hours), while maintaining the temperature with the chiller/heater unit.
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps.
Quantitative Data Summary
The following table summarizes typical temperature parameters for related acylation and cyanoacetate reactions, which can serve as a starting point for process development.
| Parameter | Typical Range | Rationale |
| Initial Reactant Temperature | 0 - 10°C | To control the initial exotherm upon mixing reactants. |
| Acetylation Reaction Temperature | 20 - 80°C | To ensure a reasonable reaction rate without significant byproduct formation. |
| Coolant Inlet Temperature | -5 - 15°C | To provide a sufficient temperature gradient for effective heat removal. |
| Maximum Allowable Temperature | To be determined by thermal hazard analysis | To prevent thermal runaway and product degradation. |
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
Strategies for reducing reaction times in Ethyl acetamidocyanoacetate protocols
Welcome to the Technical Support Center for Ethyl Acetamidocyanoacetate synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to streamline your experimental workflows and optimize reaction times.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is slow. What are the primary factors influencing the reaction time?
A1: The overall synthesis of this compound typically involves two key stages: the formation of a precursor, ethyl cyanoacetate (B8463686), and its subsequent conversion to the final product. The reaction time for each stage is influenced by several factors:
-
For Ethyl Cyanoacetate Synthesis (Esterification of Cyanoacetic Acid):
-
Catalyst: The type and concentration of the catalyst are the most significant factors. Acid catalysts like sulfuric acid, p-toluenesulfonic acid, or solid acid resins are commonly used.[1][2] The optimal amount of catalyst needs to be determined empirically, as too little will result in a slow reaction, while too much can lead to side reactions.[1][2]
-
Temperature: Higher temperatures generally accelerate the reaction rate. However, excessively high temperatures can lead to the decomposition of cyanoacetic acid.[3] A typical temperature range is 80-120°C.[1][4]
-
Reactant Molar Ratio: The ratio of ethanol (B145695) to cyanoacetic acid affects the reaction equilibrium. Using an excess of ethanol can drive the reaction forward, but also complicates purification. A molar ratio of 1.2:1 to 4:1 (ethanol:cyanoacetic acid) is often employed.[1][5]
-
Water Removal: The esterification reaction produces water, which can slow down the reaction or even reverse it. Efficient removal of water, for instance by azeotropic distillation, is crucial for driving the reaction to completion in a timely manner.
-
-
For this compound Synthesis (N-acetylation):
-
Acetylation Reagent: The choice of acetylating agent (e.g., acetic anhydride (B1165640), acetyl chloride) significantly impacts the reaction rate. More reactive reagents like acetyl chloride will generally lead to faster reactions but may require more careful control of reaction conditions to avoid side products.
-
Catalyst/Base: The presence of a base or catalyst, such as pyridine (B92270) or a solid acid catalyst, can significantly accelerate the N-acetylation step.
-
Temperature: As with most chemical reactions, increasing the temperature will typically shorten the reaction time. However, the stability of the reactants and products must be considered.
-
Q2: I am observing low yields in my this compound synthesis. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from issues in either the precursor synthesis or the final acetylation step.
-
Troubleshooting Low Yields in Ethyl Cyanoacetate Synthesis:
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature, adding more catalyst, or improving water removal.
-
Side Reactions: Decomposition of cyanoacetic acid at high temperatures is a common side reaction.[3] Ensure the reaction temperature is carefully controlled.
-
Purification Losses: Significant product loss can occur during workup and purification. Optimize extraction and distillation procedures to minimize these losses.
-
-
Troubleshooting Low Yields in this compound Synthesis:
-
Inefficient Acetylation: Ensure the stoichiometry of the acetylating agent is appropriate. A slight excess is often used to drive the reaction to completion. The choice of solvent can also impact the reaction efficiency.
-
Product Degradation: The product, this compound, may be susceptible to hydrolysis or other degradation pathways under the reaction or workup conditions. Ensure conditions are anhydrous if necessary and that the workup procedure is optimized to isolate the product quickly.
-
Competing Reactions: If the starting material for acetylation is not pure, side reactions can consume the acetylating agent and reduce the yield of the desired product.
-
Q3: What are some alternative strategies to reduce reaction times for the synthesis of Ethyl Cyanoacetate?
A3: Several advanced methods can be employed to accelerate the synthesis of the ethyl cyanoacetate precursor:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of cyanoacetamide derivatives from ethyl cyanoacetate, often leading to high yields in a matter of minutes compared to hours with conventional heating.[6]
-
Ultrasonication: Ultrasound-assisted synthesis can also lead to significantly shorter reaction times and higher yields in N-cyanoacetylation reactions.[7]
-
Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to optimized reaction conditions and reduced reaction times.
Troubleshooting Guides
Issue 1: Slow or Incomplete Esterification to Ethyl Cyanoacetate
| Potential Cause | Troubleshooting Strategy |
| Insufficient Catalyst Activity | - Increase catalyst loading incrementally. - Switch to a more active catalyst (e.g., from a solid acid resin to sulfuric acid, if permissible). - Ensure the catalyst is not deactivated (e.g., by water in the case of some solid acids). |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature while monitoring for any signs of decomposition (e.g., color change).[3] - Ensure uniform heating of the reaction mixture. |
| Inefficient Water Removal | - Use a Dean-Stark apparatus for azeotropic removal of water. - If not using a Dean-Stark, consider adding a drying agent that is compatible with the reaction conditions. |
| Unfavorable Reactant Ratio | - Increase the molar excess of ethanol to shift the equilibrium towards the product.[1] Note that this may increase the difficulty of purification. |
Issue 2: Slow or Incomplete N-Acetylation to this compound
| Potential Cause | Troubleshooting Strategy |
| Low Reactivity of Acetylating Agent | - Consider switching to a more reactive acetylating agent (e.g., from acetic anhydride to acetyl chloride), being mindful of the need for more stringent reaction control. |
| Absence or Inefficiency of Catalyst/Base | - Introduce a suitable base, such as pyridine, to catalyze the reaction. - Explore the use of solid acid or base catalysts for easier separation. |
| Low Reaction Temperature | - Cautiously increase the reaction temperature, monitoring for product stability. |
| Solvent Effects | - The choice of solvent can significantly impact reaction rates. Screen a variety of aprotic solvents with different polarities to find the optimal medium for the reaction. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Cyanoacetate via Esterification
This protocol is a generalized procedure based on common laboratory practices for the synthesis of ethyl cyanoacetate.
Materials:
-
Cyanoacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Toluene (for azeotropic distillation, optional)
-
Drying tube
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanoacetic acid and absolute ethanol. If using a Dean-Stark apparatus for water removal, set it up between the flask and the condenser and fill the sidearm with toluene.
-
Catalyst Addition: Slowly and carefully add the acid catalyst to the reaction mixture while stirring.
-
Heating: Heat the mixture to reflux. The reaction progress can be monitored by TLC or by observing the amount of water collected in the Dean-Stark trap.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO2 evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ethyl cyanoacetate by vacuum distillation.
Protocol 2: Synthesis of this compound via N-Acetylation (General Procedure)
This is a general protocol for the N-acetylation of an amino precursor, which would first need to be synthesized from ethyl cyanoacetate (e.g., via reduction of an intermediate).
Materials:
-
Ethyl aminocyanoacetate (or a related amino precursor)
-
Acetic anhydride (or acetyl chloride)
-
Pyridine (or other suitable base)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated ammonium (B1175870) chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino precursor in the anhydrous solvent.
-
Base Addition: Add the base (e.g., pyridine) to the solution.
-
Acetylating Agent Addition: Cool the mixture in an ice bath and slowly add the acetylating agent (e.g., acetic anhydride) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required to increase the reaction rate.
-
Quenching: Cool the reaction mixture and carefully quench any remaining acetylating agent by the slow addition of water or a saturated solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
Table 1: Factors Influencing Reaction Time in Ethyl Cyanoacetate Synthesis (Esterification)
| Factor | Condition A (Slower) | Condition B (Faster) | Approximate Reaction Time Reduction |
| Catalyst | Solid Acid Resin (e.g., Amberlyst 15) | Concentrated H₂SO₄ | 20-50% |
| Temperature | 80°C | 110°C | 30-60% |
| Ethanol:Cyanoacetic Acid Molar Ratio | 1.2 : 1 | 3 : 1 | 15-30% |
| Water Removal | No active removal | Azeotropic distillation with Dean-Stark | > 50% |
Note: The values presented are estimates and the actual reduction in reaction time will depend on the specific experimental setup and other reaction parameters.
Visualizations
Caption: General workflow for the two-stage synthesis of this compound.
Caption: A logical flowchart for troubleshooting slow reaction times.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for monitoring Ethyl acetamidocyanoacetate reaction progress
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for monitoring the reaction progress of Ethyl acetamidocyanoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring reactions involving this compound?
A1: The primary techniques used are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] In-situ methods like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can also be employed for real-time monitoring.[4][5]
Q2: How do I select the best analytical method for my specific experiment?
A2: The choice depends on your specific needs:
-
For rapid, qualitative checks to see if the reaction is progressing, TLC is the fastest and most cost-effective method.[4][6][7]
-
For accurate quantitative analysis of reactants, products, and byproducts, HPLC is the preferred technique due to its high resolution and sensitivity.[1][4]
-
For volatile compounds , GC is a powerful alternative, often coupled with Mass Spectrometry (GC-MS) for definitive peak identification.[2][8]
-
For detailed structural information and quantification without chromatography, Quantitative NMR (qNMR) is highly effective, using an internal standard.[5][9]
Q3: What is the quickest way to confirm my reaction has started?
A3: TLC is the ideal method for a quick qualitative assessment.[4] By spotting your starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane), you can visually track the disappearance of the starting material and the appearance of a new product spot over time.[7][10]
Q4: Which method is best for obtaining precise kinetic data?
A4: For detailed and precise kinetic studies, HPLC and in-situ NMR spectroscopy are the most suitable methods.[4] HPLC allows for accurate quantification by creating a calibration curve and analyzing time-stamped aliquots. In-situ techniques like flow NMR or ATR-FTIR provide real-time data by continuously monitoring the reaction mixture without sampling.[5][9]
Analytical Method Selection Workflow
Caption: Decision tree for selecting the appropriate analytical method.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Causes | Recommended Solutions |
| No Peaks or Low Signal Intensity | 1. Detector lamp is off or has low energy.[11][12] 2. Sample is too dilute.[4] 3. Injection issue (e.g., air in sample loop).[4][11] 4. Incorrect detector wavelength. | 1. Turn on or replace the detector lamp.[11][12] 2. Concentrate the sample or inject a larger volume.[4][13] 3. Purge the injector and ensure the sample loop is completely filled.[11][12] 4. Select a more appropriate wavelength where the analyte absorbs. |
| Peak Tailing or Fronting | 1. Column contamination or degradation.[14] 2. Sample overload.[4][12] 3. Inappropriate mobile phase pH.[4][14] 4. Presence of a column void. | 1. Wash the column with a strong solvent or replace it if old.[4] 2. Reduce the injection volume or dilute the sample.[4][11] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[4][14] 4. Replace the column.[15] |
| Shifting Retention Times | 1. Poor column equilibration.[12] 2. Inconsistent mobile phase composition.[12][16] 3. Fluctuation in column temperature.[12] 4. Change in flow rate due to pump issues or leaks.[12] | 1. Increase the column equilibration time before injection.[12] 2. Prepare fresh mobile phase and ensure it is properly degassed.[12] 3. Use a column oven to maintain a constant temperature.[11][12] 4. Check for leaks in the system and verify the pump flow rate.[11][12] |
| High System Backpressure | 1. Blockage in the system (e.g., tubing, guard column, or column inlet).[14] 2. Precipitated buffer in the mobile phase.[15] 3. Incorrect mobile phase with high viscosity. | 1. Systematically disconnect components to locate the blockage. Reverse flush the column at a low flow rate.[15] 2. Ensure buffer salts are fully dissolved and miscible in the mobile phase.[15] 3. Check mobile phase viscosity and adjust composition if necessary. |
Gas Chromatography (GC)
| Problem | Possible Causes | Recommended Solutions |
| Broad or Tailing Peaks | 1. Injector temperature is too low for complete vaporization.[17] 2. Column contamination or active sites. 3. Sample degradation at high temperatures.[17] | 1. Increase the injector temperature to be above the boiling point of the analyte and solvent.[17] 2. Condition the column or trim the first few centimeters from the inlet side.[17] 3. Use a lower injector temperature or a more inert column. |
| Ghost Peaks | 1. Contamination from the septum or previous injections. 2. Impurities in the carrier gas. | 1. Replace the septum and perform a bake-out of the injector and column. 2. Use high-purity carrier gas and install gas purifiers. |
| Shifting Retention Times | 1. Fluctuation in oven temperature. 2. Changes in carrier gas flow rate or pressure. 3. Column aging or degradation. | 1. Ensure the GC oven temperature is stable and calibrated. 2. Check for leaks in the gas lines and verify flow rates. 3. Condition the column or replace it if performance has significantly degraded. |
Thin-Layer Chromatography (TLC)
| Problem | Possible Causes | Recommended Solutions |
| Streaky Spots | 1. Sample is too concentrated (overloaded). 2. Sample is not fully soluble in the developing solvent. 3. TLC plate is of poor quality or has been activated improperly. | 1. Dilute the sample before spotting. 2. Choose a different solvent for sample preparation. 3. Use a new, high-quality TLC plate. |
| Rf Values Too High or Too Low | 1. The mobile phase (eluent) is too polar or too non-polar. | 1. If Rf is too high (spots run to the top), decrease the polarity of the eluent. If Rf is too low, increase the polarity. For example, in a hexane (B92381)/ethyl acetate (B1210297) system, increase hexane for lower polarity or increase ethyl acetate for higher polarity.[6] |
| No Spots Visible | 1. Compound is not UV-active. 2. Sample concentration is too low. 3. Incorrect visualization method. | 1. Use a chemical stain (e.g., potassium permanganate, iodine chamber) to visualize the spots. 2. Spot a more concentrated sample. 3. Try multiple visualization techniques (UV light, different stains). |
HPLC Troubleshooting Workflow
Caption: A logical workflow for diagnosing common HPLC issues.
Experimental Protocols
Protocol 1: Reaction Monitoring by HPLC
This protocol outlines a general reverse-phase HPLC method for monitoring the consumption of a starting material and the formation of this compound or its derivatives.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction vessel at specific time intervals (e.g., t=0, 1h, 2h, etc.).
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as the mobile phase, to prevent further reaction.[1]
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]
-
-
HPLC System and Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.[1]
-
Data Presentation: HPLC Method Parameters
Parameter Condition Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.[1] Mobile Phase A 0.1% Formic Acid in Water.[13] Mobile Phase B Acetonitrile.[13] Gradient Start with a suitable gradient, e.g., 10% B to 90% B over 15 minutes. Flow Rate 1.0 mL/min.[1][13] Column Temperature 30°C.[13] Detection UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Data Analysis:
-
Identify peaks corresponding to the starting material and product based on their retention times (confirmed by injecting pure standards).
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
Protocol 2: Reaction Monitoring by GC
This method is suitable if the reactants and products are volatile and thermally stable.
-
Sample Preparation:
-
GC System and Conditions:
-
Data Presentation: GC Method Parameters
Parameter Condition Column Non-polar capillary column (e.g., DB-5 or equivalent).[5] Carrier Gas Helium or Nitrogen at a constant flow rate.[2][5] Injector Temperature 240°C.[2] Oven Program Start at 120°C, ramp at 30°C/min to 205°C, hold for 5 minutes.[2] Detector Flame Ionization Detector (FID).[2] | Detector Temperature | 255°C.[2] |
-
-
Data Analysis:
-
Calculate the relative peak areas of the starting material and product against the internal standard to determine their concentrations over time.[2]
-
Protocol 3: Reaction Monitoring by TLC
-
Preparation:
-
Spotting:
-
On a TLC plate, draw a light pencil line about 1 cm from the bottom.
-
Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction).[7][10]
-
Spot a dilute solution of your pure starting material on the "SM" and "C" lanes.
-
At different time points, take a small aliquot of the reaction mixture, dilute it, and spot it on the "R" and "C" lanes (spotting directly on top of the starting material in the "C" lane).[6][7]
-
-
Development and Visualization:
-
Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. benchchem.com [benchchem.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. lcms.cz [lcms.cz]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Ethyl acetaoacetate by CG - Chromatography Forum [chromforum.org]
Removing unreacted starting material from Ethyl acetamidocyanoacetate products
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying Ethyl acetamidocyanoacetate, specifically focusing on the removal of unreacted starting materials.
Troubleshooting Guide: Removing Unreacted Starting Materials
Issue: My final product of this compound is contaminated with unreacted starting materials.
This guide provides a systematic approach to identifying and removing common starting materials such as ethyl cyanoacetate (B8463686) and cyanoacetic acid from your this compound product.
1. How do I identify the unreacted starting material?
The first step is to identify the contaminant. Thin-Layer Chromatography (TLC) is a quick and effective method for this.
-
Procedure:
-
Dissolve a small sample of your crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate alongside standards of your starting materials (ethyl cyanoacetate, cyanoacetic acid) and, if available, a pure sample of this compound.
-
Develop the plate using an appropriate solvent system. A good starting point is a mixture of ethyl acetate (B1210297) and hexanes (e.g., 1:1 v/v).[1]
-
Visualize the spots under UV light. The Rf values of the spots from your crude product can be compared to the standards to identify the contaminants.
-
2. How can I remove unreacted ethyl cyanoacetate?
Ethyl cyanoacetate is less polar than this compound. This difference in polarity can be exploited for separation.
-
Troubleshooting Steps:
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[2] A detailed protocol is provided in the "Experimental Protocols" section.
-
Recrystallization: If the concentration of ethyl cyanoacetate is not too high, recrystallization may be effective. Since this compound is soluble in ethanol[3], you can try dissolving the crude product in a minimal amount of hot ethanol (B145695) and allowing it to cool slowly. The desired product should crystallize out, leaving the more soluble ethyl cyanoacetate in the mother liquor.
-
3. How do I remove unreacted cyanoacetic acid?
Cyanoacetic acid is an acidic impurity and can often be removed with a simple aqueous wash.
-
Troubleshooting Steps:
-
Aqueous Wash (Work-up):
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acidic cyanoacetic acid to form a salt, which will move into the aqueous layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Caution: This method may not be suitable if your product is sensitive to basic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common synthetic routes often utilize starting materials such as ethyl cyanoacetate and an acetylating agent, or cyanoacetic acid which is then esterified and acetylated.[4][5]
Q2: My product appears as an oil and won't crystallize. What should I do?
A2: The presence of impurities, especially unreacted starting materials, can often prevent crystallization.
-
First, confirm the identity and purity of your product using techniques like NMR or LC-MS.
-
If impurities are present, purify the product using flash column chromatography as detailed below.
-
If the product is pure and still an oil, it may be due to its intrinsic properties. This compound can be a colorless to pale yellow liquid or solid.[3]
Q3: I performed a recrystallization, but the yield is very low. How can I improve it?
A3: Low yield during recrystallization can be due to several factors:
-
Using too much solvent: Dissolve your compound in the minimum amount of hot solvent required.
-
Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Product solubility: Your product might be too soluble in the chosen solvent. You can try a mixed solvent system. For example, dissolve the product in a good solvent (like ethyl acetate) and then add a poor solvent (like hexanes) dropwise until the solution becomes slightly cloudy, then heat until it clarifies and allow it to cool slowly.[6]
Quantitative Data
The following table summarizes key physical and solubility data for this compound and common related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₇H₁₀N₂O₃ | 170.17 | 129 - 131[1] | - | Soluble in ethanol, DMSO, DMF.[3] |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | -22[7] | 208 - 210[7] | Slightly soluble in water.[7][8] |
| Cyanoacetic acid | C₃H₃NO₂ | 85.06 | 66 - 69 | Decomposes | Soluble in water, alcohol, and ether.[9] |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound from less polar impurities like ethyl cyanoacetate.
1. Materials and Equipment:
-
Crude this compound
-
Silica (B1680970) gel (for flash chromatography)
-
Solvents: Ethyl acetate, Hexanes (or other suitable non-polar solvent)
-
Glass column, flasks, and test tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
2. Procedure:
-
Solvent System Selection:
-
Perform TLC analysis to determine the optimal solvent system. The goal is to have the Rf of this compound be around 0.2-0.3 for good separation.[10]
-
Start with a 1:1 mixture of ethyl acetate:hexanes and adjust the ratio as needed. If the product spot is too high on the TLC plate, increase the proportion of hexanes (less polar). If it's too low, increase the ethyl acetate (more polar).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (the less polar starting solvent mixture).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure (e.g., from a pump or inert gas) to begin elution.
-
Collect the eluate in a series of labeled test tubes or flasks (fractions).
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Chromatography [chem.rochester.edu]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 5. Synthesis method of ethyl cyanoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 6. echemi.com [echemi.com]
- 7. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]
- 8. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of Synthesized Ethyl Acetamidocyanoacetate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the path to discovery. Ethyl acetamidocyanoacetate, a versatile building block in the synthesis of amino acid derivatives and heterocyclic compounds, is no exception.[1] Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the viability of a synthetic route.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. The information presented is supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate method for your laboratory's needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) stands as the most widely adopted method for the purity analysis of moderately polar organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the benchmark against which other methods are compared. A typical RP-HPLC method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer advantages in specific contexts, such as rapid screening, analysis of volatile impurities, or orthogonal confirmation of purity. The most common alternatives include:
-
Gas Chromatography (GC): An excellent technique for separating and quantifying volatile and thermally stable compounds. It is particularly useful for identifying residual solvents and volatile impurities that may not be well-retained by RP-HPLC.
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective qualitative or semi-quantitative method. TLC is often used for reaction monitoring and rapid purity checks before committing to more time-consuming quantitative analyses.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. It relies on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei in the sample.
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC compared to its alternatives for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase. | Separation based on differential migration on a solid support with a liquid mobile phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei. |
| Typical Purity Range | 95-100% | 95-100% | Qualitative to Semi-Quantitative | 95-100% |
| Precision (%RSD) | < 1% | < 2% | 10-20% | < 0.5% |
| Accuracy (% Recovery) | 98-102% | 97-103% | Not Applicable | 99-101% |
| Limit of Detection (LOD) | Low (ng range) | Low (pg range) | Moderate (µg range) | High (mg range) |
| Analysis Time | 15-30 minutes | 10-25 minutes | 5-20 minutes | 10-15 minutes |
| Strengths | High resolution, high precision, well-established. | Excellent for volatile impurities and residual solvents. | Rapid, low cost, simple instrumentation. | Primary method, no need for identical reference standard. |
| Limitations | May not be suitable for highly volatile or non-UV active impurities. | Requires analyte to be volatile and thermally stable. | Lower sensitivity and precision, primarily qualitative. | Lower sensitivity, requires expensive instrumentation. |
Experimental Workflows and Logical Relationships
The selection of an appropriate analytical method often follows a logical progression, starting from initial screening to a final, precise purity determination.
Caption: A logical workflow for the purity analysis of synthesized compounds.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general-purpose reverse-phase HPLC method suitable for the purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water (HPLC grade).
-
B: Acetonitrile (B52724) (HPLC grade).
-
-
Gradient: A linear gradient from 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography (GC)
This protocol outlines a method for the analysis of this compound and potential volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., ZB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 260 °C.
-
Hold at 260 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection).
-
Sample Preparation: Dissolve the sample in ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
Thin-Layer Chromatography (TLC)
A standard TLC protocol for rapid purity assessment.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (B92381) (e.g., 1:1 v/v).
-
Sample Preparation: Dissolve a small amount of the sample in ethyl acetate.
-
Procedure:
-
Spot the dissolved sample onto the baseline of the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front nears the top.
-
Dry the plate and visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general guideline for purity determination by ¹H-qNMR.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid).
-
Solvent: Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into the same NMR tube.
-
Add a precise volume of the deuterated solvent.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
References
A Comparative Guide to Validating the Structure of Ethyl Acetamidocyanoacetate Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural validation of ethyl acetamidocyanoacetate and its derivatives. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most effective methods for their specific needs.
Introduction to Structural Validation
This compound and its derivatives are important intermediates in the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity. Accurate structural confirmation of these molecules is paramount for ensuring the reliability of research and the safety and efficacy of potential drug candidates. While several analytical techniques can provide structural information, NMR spectroscopy often serves as the cornerstone for unambiguous structure elucidation in organic chemistry. This guide will focus on the application of ¹H and ¹³C NMR spectroscopy, while also providing a comparative analysis with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for structural validation depends on the specific information required. NMR provides detailed information about the carbon-hydrogen framework, MS gives information about the molecular weight and fragmentation patterns, and IR is excellent for identifying functional groups. A combination of these techniques is often employed for complete structural elucidation.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Number of different proton environments- Chemical environment of each proton (chemical shift)- Number of neighboring protons (multiplicity)- Connectivity of protons (coupling constants) | - Non-destructive- Provides detailed structural information- Quantitative | - Can have overlapping signals in complex molecules- Requires deuterated solvents |
| ¹³C NMR Spectroscopy | - Number of different carbon environments- Chemical environment of each carbon | - Complements ¹H NMR- Good for identifying quaternary carbons | - Lower sensitivity than ¹H NMR- Longer acquisition times |
| Mass Spectrometry (MS) | - Molecular weight of the compound- Elemental composition (with high resolution MS)- Structural information from fragmentation patterns | - High sensitivity- Small sample amount required- Can be coupled with chromatography (GC-MS, LC-MS) | - Isomers can be difficult to distinguish- Fragmentation can be complex to interpret |
| Infrared (IR) Spectroscopy | - Presence or absence of specific functional groups (e.g., C=O, N-H, C≡N) | - Fast and simple to perform- Good for a quick check of functional groups | - Does not provide detailed information on the carbon-hydrogen framework- "Fingerprint region" can be complex |
NMR Spectroscopic Data of this compound and Derivatives
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and some of its N-aryl substituted derivatives. The data illustrates how changes in the substituent on the acetamido nitrogen affect the chemical shifts of the surrounding nuclei.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Compound | Ar | δ (ppm) - CH (methine) | δ (ppm) - NH (amide) | δ (ppm) - CH₂ (ethyl) | δ (ppm) - CH₃ (ethyl) | δ (ppm) - CH₃ (acetyl) | δ (ppm) - Ar-H |
| This compound | - | 5.3-5.5 (d) | 7.0-7.2 (br s) | 4.2-4.4 (q) | 1.2-1.4 (t) | 2.1-2.3 (s) | - |
| N-(phenyl) derivative | C₆H₅ | 5.45 (d) | 10.33 (s) | 4.25 (q) | 1.30 (t) | 2.20 (s) | 7.10-7.60 (m)[1] |
| N-(4-chlorophenyl) derivative | 4-ClC₆H₄ | 5.48 (d) | 10.38 (s) | 4.28 (q) | 1.32 (t) | 2.22 (s) | 7.39 (d), 7.59 (d)[1] |
| N-(4-nitrophenyl) derivative | 4-NO₂C₆H₄ | 5.55 (d) | 10.93 (s) | 4.35 (q) | 1.38 (t) | 2.28 (s) | 7.80 (d), 8.23 (d)[1] |
| N-(4-hydroxyphenyl) derivative | 4-OHC₆H₄ | 5.40 (d) | 10.05 (s) | 4.20 (q) | 1.28 (t) | 2.18 (s) | 6.73 (d), 7.34 (d), 9.31 (s, OH)[1] |
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Ar | δ (ppm) - C=O (ester) | δ (ppm) - C=O (amide) | δ (ppm) - CH (methine) | δ (ppm) - C≡N | δ (ppm) - CH₂ (ethyl) | δ (ppm) - CH₃ (ethyl) | δ (ppm) - CH₃ (acetyl) | δ (ppm) - Ar-C |
| This compound | - | ~165 | ~169 | ~55 | ~115 | ~63 | ~14 | ~23 | - |
| N-(phenyl) derivative | C₆H₅ | 161.31 | 169.0 | 56.5 | 116.23 | 63.5 | 14.1 | 23.5 | 119.5, 124.2, 129.2, 138.7[1] |
| N-(4-chlorophenyl) derivative | 4-ClC₆H₄ | 161.27 | 169.1 | 56.6 | 116.16 | 63.6 | 14.1 | 23.6 | 121.3, 129.5, 130.0, 137.5[1] |
| N-(4-nitrophenyl) derivative | 4-NO₂C₆H₄ | 162.51 | 169.5 | 56.8 | 115.81 | 64.0 | 14.2 | 23.8 | 119.3, 125.3, 142.9, 144.7[1] |
| N-(4-hydroxyphenyl) derivative | 4-OHC₆H₄ | 161.51 | 168.8 | 56.2 | 116.06 | 63.4 | 14.0 | 23.4 | 116.1, 121.1, 130.5, 156.2[1] |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~2-4 seconds
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or TMS (0 ppm).
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (due to lower sensitivity)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing:
-
Apply a line broadening of 1-2 Hz.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Expected Fragmentation: Look for the molecular ion peak [M]⁺ and characteristic fragments corresponding to the loss of the ethoxy group (-45), the acetyl group (-43), and the cyano group (-26).[2]
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Can be run neat as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum typically from 4000 to 400 cm⁻¹.
-
Characteristic Bands:
-
~3300 cm⁻¹: N-H stretch (amide)
-
~2250 cm⁻¹: C≡N stretch (nitrile)
-
~1740 cm⁻¹: C=O stretch (ester)
-
~1680 cm⁻¹: C=O stretch (amide)
-
~1250 cm⁻¹: C-O stretch (ester)
-
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a newly synthesized this compound derivative.
Caption: A logical workflow for the synthesis and structural validation of this compound derivatives.
Conclusion
NMR spectroscopy, particularly a combination of ¹H and ¹³C NMR, provides the most detailed and unambiguous data for the structural validation of this compound derivatives. The chemical shifts and coupling patterns are highly sensitive to the substitution on the molecule, allowing for precise structural assignments. While Mass Spectrometry and IR Spectroscopy are valuable complementary techniques for determining molecular weight and identifying functional groups, respectively, they do not offer the same level of detailed structural insight as NMR. Therefore, a comprehensive approach utilizing all three techniques is recommended for the thorough characterization of novel this compound derivatives.
References
A Comparative Guide to the Efficacy of Catalysts in Ethyl Acetamidocyanoacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalysts pertinent to the synthesis and reactions of Ethyl 2-acetamido-2-cyanoacetate (CAS No. 4977-62-2). Ethyl acetamidocyanoacetate is a crucial intermediate in the synthesis of amino acid derivatives, heterocyclic compounds, and other bioactive molecules.[1][2] The selection of an appropriate catalyst is paramount for optimizing reaction yields, minimizing reaction times, and ensuring the cost-effectiveness of synthetic routes.
Catalyst Performance in Related Cyanoacetate (B8463686) Reactions
The synthesis of derivatives from ethyl cyanoacetate often involves the activation of the α-carbon. This can be achieved through both basic and acidic catalysis. The following table summarizes the performance of various catalysts in reactions that are mechanistically similar to those required for the synthesis and derivatization of this compound.
| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Basic (Amine) | Piperidine (B6355638) | Knoevenagel Condensation | Benzaldehyde, Ethyl Cyanoacetate | Ethanol | Reflux | 5-12 h | High (not specified) | [3] |
| Basic (Alkoxide) | Sodium Ethoxide | Alkylation | Ethyl (1-ethylpropylidene) cyanoacetate, Methyl Iodide | Ethanol | -5 to Reflux | < 1 h | 81-87 | [4] |
| Basic (Organolithium) | Butyl Lithium | Amidation | Benzylamine, Ethyl Cyanoacetate | THF | Not specified | Not specified | 91 | [5] |
| Acidic (Heteropoly Acid) | Silicotungstic Acid / p-Toluene Sulfonic Acid | Esterification | Cyanoacetic Acid, Ethanol | None | 80 | 3.5 h | >90 | [6][7] |
| Heterogeneous | nano-Fe3O4@EA | Knoevenagel Condensation | Aromatic Aldehydes, Ethyl Cyanoacetate | Not specified | Not specified | Short | High | [8] |
| Lewis Acid | Palladium Complex | Michael Addition | α-cyanoacetates, Enones | Not specified | Not specified | Not specified | Not specified | [9] |
Note: The data presented is from reactions of ethyl cyanoacetate, not this compound, and is intended for comparative inference. "High" yield indicates that the source reported a successful reaction with good yields without specifying a number.
Experimental Protocols
The following are representative experimental protocols for reactions involving an active methylene (B1212753) group, adaptable for the synthesis and derivatization of this compound.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol is adapted from the piperidine-catalyzed condensation of an aldehyde with ethyl cyanoacetate.[3]
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aldehyde, this compound, and ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Sodium Ethoxide-Mediated Alkylation
This protocol is based on the alkylation of a cyanoacetate derivative using sodium ethoxide as a strong base.[4]
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Alkyl halide (1.2 eq)
-
Anhydrous Ethanol (solvent)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium ethoxide to the solution while stirring.
-
After the addition is complete, add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
Synthetic Pathway for this compound Derivatives
The following diagram illustrates a general synthetic route for the derivatization of this compound via a Knoevenagel condensation, a common reaction for compounds with an active methylene group.
Caption: General pathway for the Knoevenagel condensation of this compound.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial for identifying the optimal catalyst for a specific reaction. The workflow below outlines a general procedure for screening different catalysts.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. CAS 4977-62-2: Ethyl 2-(acetylamino)-2-cyanoacetate [cymitquimica.com]
- 3. Ethyl cyanoacetate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Study on optimum synthesis of ethyl cyanoacetate | E3S Web of Conferences [e3s-conferences.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. oiccpress.com [oiccpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl Acetamidocyanoacetate and Alternative Cyano-Containing Reagents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Cyano-containing reagents are a cornerstone in this field, prized for their versatility in forming carbon-carbon bonds and their utility as precursors to a wide array of functional groups and heterocyclic systems. This guide provides an objective comparison of Ethyl Acetamidocyanoacetate against two prominent alternatives, Ethyl Cyanoacetate (B8463686) and Malononitrile (B47326), with a focus on their performance in key synthetic transformations. While direct, side-by-side comparative studies under identical conditions are limited in published literature, this guide consolidates available experimental data to offer valuable insights into their respective strengths and applications.
Overview of Cyano-Containing Reagents
This compound, Ethyl Cyanoacetate, and Malononitrile all feature an activated methylene (B1212753) group flanked by electron-withdrawing cyano groups, rendering the methylene protons acidic and amenable to a variety of condensation reactions. However, the presence of an acetamido group in this compound introduces unique steric and electronic properties that can influence its reactivity and potential applications.
This compound is a versatile intermediate used in the synthesis of amino acid derivatives, heterocyclic compounds, and other bioactive molecules.[1] Its structure combines an acetamido group with a cyanoacetate moiety, offering multiple reaction sites for constructing complex molecules.[1]
Ethyl Cyanoacetate is a widely used building block for the synthesis of heterocycles that form the core of many pharmaceutical drugs.[2] Its reactive methylene group readily participates in Knoevenagel condensations and Michael additions.[2]
Malononitrile is another key precursor in the synthesis of a variety of compounds, including 2-amino-3-cyano-4H-chromenes which have shown potential antioxidant and anticancer activities.[1]
Performance in Key Synthetic Reactions
The utility of these reagents is best demonstrated through their performance in common synthetic transformations, such as the synthesis of pyridone derivatives and the Knoevenagel condensation.
Synthesis of 3-Cyano-2-Pyridone Derivatives
The synthesis of 3-cyano-2-pyridone scaffolds is a common application for cyano-containing reagents, as these heterocycles are prevalent in many biologically active compounds. The following table summarizes representative reaction conditions and yields for the synthesis of 3-cyano-2-pyridone derivatives using precursors derived from Ethyl Cyanoacetate and Malononitrile. Direct experimental data for this compound in this specific synthesis was not prominently available in the reviewed literature.
| Reagent/Precursor | Reactants | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Cyanoacetamide (from Ethyl Cyanoacetate) | Acetylacetone (B45752) | KOH | Ethanol (B145695) | Reflux, 80°C, 4h | 61-79 | [3] |
| Malononitrile | 1,3-Dicarbonyls | Triethylamine | Ethanol/Water | Reflux | Not specified | [4] |
| Cyanoacetamide | Aromatic Ketones, Aromatic Aldehydes | NaOH | THF | 70°C, Ultrasonic irradiation | Not specified | [5] |
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that highlights the reactivity of the active methylene group in these reagents. The table below presents a comparison of Ethyl Cyanoacetate and Malononitrile in Knoevenagel condensations with various aldehydes.
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Ethyl Cyanoacetate | Various aromatic aldehydes | Triphenylphosphine | Solvent-free | Microwave irradiation | Excellent | [6] |
| Malononitrile | Various aromatic aldehydes | Triphenylphosphine | Solvent-free | Microwave irradiation | Excellent | [6] |
| Ethyl Cyanoacetate | Isatins | Sulfonic acid functionalized SBA-15 | Water | Reflux | 90 | [7] |
| Malononitrile | Isatins | Sulfonic acid functionalized SBA-15 | Water | Reflux | 95 | [7] |
Experimental Protocols
General Synthesis of N-Alkylated-2-cyanoacetamide Derivatives from Ethyl Cyanoacetate
This protocol describes the synthesis of N-alkylated-2-cyanoacetamide, a precursor for 3-cyano-2-pyridone synthesis.
Materials:
-
Substituted anilines (0.02 mol)
-
Ethyl cyanoacetate (0.02 mol)[2]
-
Diethyl ether
-
Ethanol
Procedure:
-
A mixture of the substituted aniline (B41778) and ethyl cyanoacetate is refluxed at a high temperature for 2 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solid is filtered.
-
The solid is washed with diethyl ether and ethanol to afford the desired N-alkylated-2-cyanoacetamide.
-
Expected yields are in the range of 53–75%.[3]
General Synthesis of 3-Cyano-2-pyridone Derivatives
Materials:
-
N-alkylated-2-cyanoacetamide derivative (0.006 mol)
-
Acetylacetone (0.006 mol)
-
Potassium Hydroxide (KOH) (catalytic amount)
-
Ethanol (~10 mL)
Procedure:
-
The N-alkylated-2-cyanoacetamide derivative and acetylacetone are dissolved in ethanol in a round-bottom flask.
-
A catalytic amount of KOH is added to the mixture.
-
The reaction mixture is stirred and refluxed at 80°C for 4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the precipitate formed is collected by filtration.
-
The precipitate is washed with ethanol to yield the 3-cyano-2-pyridone derivative.
-
Expected yields are typically between 61% and 79%.[3]
Knoevenagel Condensation of Isatins with Malononitrile/Ethyl Cyanoacetate
Materials:
-
Isatin (B1672199) derivative (1 mmol)
-
Malononitrile or Ethyl Cyanoacetate (1 mmol)
-
Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) (0.02 g)
-
Water (5 mL)
-
Ethanol
Procedure:
-
A mixture of the isatin derivative, the active methylene compound (malononitrile or ethyl cyanoacetate), and SBA-Pr-SO3H is prepared in water.
-
The mixture is stirred under reflux conditions.
-
Reaction progress is monitored by TLC.
-
Upon completion, the solid product is dissolved in hot ethanol.
-
The heterogeneous catalyst is removed by filtration.
-
The filtrate is cooled to afford the pure crystalline product.
-
Yields are reported to be high, with malononitrile generally providing a slightly higher yield (95%) compared to ethyl cyanoacetate (90%) under these conditions.[7]
Visualizing Synthetic Pathways and Biological Relevance
Experimental Workflow: Synthesis of 3-Cyano-2-Pyridone Derivatives
The following diagram illustrates a typical two-step workflow for the synthesis of 3-cyano-2-pyridone derivatives, starting from an aniline and ethyl cyanoacetate.
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. eurjchem.com [eurjchem.com]
A Researcher's Guide to the Certificate of Analysis (COA) for Ethyl Acetamidocyanoacetate
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. Ethyl acetamidocyanoacetate, a key intermediate in the synthesis of various pharmaceuticals, is no exception. Its Certificate of Analysis (COA) is a critical document that guarantees the quality and suitability of the compound for research and manufacturing. This guide provides an in-depth explanation of a typical COA for this compound, compares its performance with a common alternative, and offers detailed experimental protocols.
Understanding the Certificate of Analysis for this compound
A Certificate of Analysis for this compound provides a comprehensive summary of its quality control testing results. This document is essential for ensuring that the material meets the required specifications for a given application. Below is a table summarizing the typical parameters found on a COA for high-purity this compound.
Table 1: Typical Certificate of Analysis Specifications for this compound
| Parameter | Specification | Test Method | Importance in Research and Drug Development |
| Appearance | White to off-white crystalline powder | Visual Inspection | Ensures consistency between batches and the absence of colored impurities that could indicate degradation or foreign contaminants. |
| Purity (by GC) | ≥ 98.0% | Gas Chromatography (GC) | Quantifies the percentage of this compound, which is critical for accurate stoichiometry in chemical reactions and for minimizing side reactions caused by impurities. |
| Purity (by HPLC) | Report Value | High-Performance Liquid Chromatography (HPLC) | Provides a more sensitive assessment of purity and can detect non-volatile impurities that may not be visible by GC. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR | Confirms the chemical structure of the compound, ensuring that the correct starting material is being used. |
| Melting Point | 128 - 132 °C | Melting Point Apparatus | A narrow melting point range is indicative of high purity. Deviations can suggest the presence of impurities. |
| Moisture Content | ≤ 0.5% | Karl Fischer Titration | Water can interfere with many organic reactions, especially those involving water-sensitive reagents. Controlling moisture content is crucial for reproducibility. |
| Residual Solvents | Varies by synthesis (e.g., ≤ 5000 ppm Ethanol) | Headspace GC | Residual solvents from the manufacturing process can be toxic or interfere with subsequent reactions. Limits are set based on regulatory guidelines (e.g., ICH). |
| Heavy Metals | ≤ 10 ppm | Inductively Coupled Plasma (ICP) | Heavy metal contamination can be toxic and may poison catalysts used in downstream synthetic steps. |
Performance Comparison: this compound vs. Malononitrile in Pyrimidine (B1678525) Synthesis
In the synthesis of certain heterocyclic compounds, such as aminopyrimidines, researchers may consider alternative starting materials. A common alternative to this compound for the synthesis of 2,4-diamino-5-cyanopyrimidine is malononitrile. While both can lead to the desired product, the reaction pathways and conditions differ.
Table 2: Comparison of this compound and Malononitrile in the Synthesis of 2,4-Diamino-5-cyanopyrimidine
| Feature | This compound | Malononitrile |
| Starting Material | This compound | Malononitrile |
| Co-reactant | Guanidine (B92328) | Guanidine |
| Reaction Type | Condensation/Cyclization | Condensation/Cyclization |
| Typical Solvent | Ethanol (B145695) | Ethanol, Water |
| Catalyst/Base | Sodium Ethoxide | Base (e.g., NaOH) |
| Reported Yield | ~80-85% | ~70-80% |
| Key Advantage | The acetamido group can act as a directing group or be retained in the final product for further functionalization. | A simpler and more direct route to the core pyrimidine structure. |
| Considerations | The reaction involves the formation of an intermediate which then cyclizes. | The reaction can be highly exothermic and may require careful temperature control. |
The choice between these starting materials will depend on the specific synthetic strategy, desired final product, and process safety considerations.
Logical Relationship of Starting Material to Product
Caption: Comparison of synthetic routes to 2,4-diamino-5-cyanopyrimidine.
Experimental Protocols
Synthesis of 2,4-Diamino-5-cyanopyrimidine using this compound
This protocol describes a common method for the synthesis of a substituted pyrimidine, a class of compounds with significant interest in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.4 eq)
-
Anhydrous Ethanol
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
This compound is added to the sodium ethoxide solution and stirred until fully dissolved.
-
In a separate flask, guanidine hydrochloride is dissolved in a solution of sodium ethoxide in anhydrous ethanol. The resulting sodium chloride precipitate is removed by filtration.
-
The clear ethanolic solution of guanidine is added to the solution of this compound.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a minimal amount of hot water and acidified with acetic acid to precipitate the product.
-
The precipitate is collected by filtration, washed with cold water, and dried to yield 2,4-diamino-5-cyanopyrimidine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2,4-diamino-5-cyanopyrimidine.
By carefully interpreting the Certificate of Analysis and understanding the comparative performance of this compound against its alternatives, researchers can make informed decisions in their synthetic endeavors, ensuring the quality and efficiency of their research and development projects.
Unveiling the Selectivity of Ethyl Acetamidocyanoacetate Analogs: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount in the early stages of drug discovery. This guide provides a comparative analysis of the cross-reactivity of pyrimidine (B1678525) derivatives, a class of compounds readily synthesized from ethyl acetamidocyanoacetate, with a focus on their selectivity for cyclooxygenase (COX) enzymes. The presented data, experimental protocols, and pathway diagrams offer a foundational understanding for assessing the off-target effects of this important chemical scaffold.
This compound is a versatile starting material in organic synthesis, frequently employed in the creation of a wide array of heterocyclic compounds with diverse biological activities.[1][2] Among these, pyrimidine derivatives have garnered significant attention for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] A critical aspect of developing these derivatives as drug candidates is the evaluation of their selectivity, as off-target interactions can lead to undesirable side effects.
This guide focuses on a series of pyrimidine analogs that have been evaluated for their inhibitory activity against the two isoforms of cyclooxygenase, COX-1 and COX-2. The selective inhibition of COX-2 is a key objective in the development of anti-inflammatory drugs, as it is associated with the therapeutic effects, while inhibition of the constitutively expressed COX-1 is often linked to gastrointestinal side effects.[6]
Comparative Analysis of COX-1 and COX-2 Inhibition
The cross-reactivity of four pyrimidine derivatives (L1-L4) was assessed to determine their selectivity for COX-2 over COX-1. The half-maximal inhibitory concentrations (IC50) were determined using an in vitro cyclooxygenase inhibition assay. The results are summarized in the table below, alongside data for the reference non-steroidal anti-inflammatory drugs (NSAIDs), piroxicam (B610120) and meloxicam.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| L1 | > 100 | 0.8 | > 125 |
| L2 | > 100 | 1.2 | > 83.3 |
| L3 | 15.5 | 10.2 | 1.52 |
| L4 | 25.8 | 18.5 | 1.39 |
| Piroxicam | 12.5 | 8.5 | 1.47 |
| Meloxicam | 2.5 | 0.8 | 3.13 |
Data sourced from a study on pyrimidine derivatives as selective COX-2 inhibitors.[7][8][9]
The data clearly indicates that analogs L1 and L2 exhibit high selectivity towards COX-2, with selectivity indices significantly greater than those of the other tested compounds and the reference drug piroxicam.[7][8][9] Their potent inhibition of COX-2, comparable to meloxicam, coupled with minimal COX-1 inhibition, underscores their potential as selective anti-inflammatory agents.[7][9]
Experimental Protocols
A detailed understanding of the methodologies used to generate cross-reactivity data is essential for the replication and validation of findings.
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives can be achieved through the condensation of ethyl cyanoacetate, an aldehyde, and thiourea, in a reaction catalyzed by potassium carbonate.[2] This method provides a versatile route to a variety of substituted pyrimidines.
References
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. REVIEW OF PYRIMIDINE DERIVATIVES AS PHARMACOLOGICALLY ACTIVE COMPOUNDS [ouci.dntb.gov.ua]
- 6. brieflands.com [brieflands.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quantitative analysis of product formation in Ethyl acetamidocyanoacetate reactions
For Researchers, Scientists, and Drug Development Professionals
Ethyl acetamidocyanoacetate is a versatile reagent in organic synthesis, valued for its dual functionality of an activated methylene (B1212753) group and a cyanoacetamide moiety. This guide provides a quantitative comparison of its utility in two major classes of reactions: the Knoevenagel condensation and the Gewald aminothiophene synthesis. By presenting key experimental data and detailed protocols, this document aims to assist researchers in selecting the optimal synthetic route for their target molecules.
Quantitative Analysis of Product Formation
The following tables summarize the product yields for representative Knoevenagel condensation and Gewald reactions involving ethyl cyanoacetate (B8463686), a close structural analog of this compound. The data highlights the efficiency of these reactions under various catalytic conditions and with diverse substrates.
Table 1: Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes
| Catalyst | Aldehyde | Product | Yield (%) | Reference |
| Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Benzaldehyde | Ethyl-2-cyano-3-phenylacrylate | 91 | [1] |
| Diisopropylethylammonium acetate (DIPEAc) | 3-Nitrobenzaldehyde | Ethyl-2-cyano-3-(3-nitrophenyl)acrylate | 91 | [1] |
| Diisopropylethylammonium acetate (DIPEAc) | Furan-2-carbaldehyde | Ethyl-2-cyano-3-(furan-2-yl)acrylate | 90 | [1] |
| Sulfonic acid functionalized silica (B1680970) SBA-15 (SBA-Pr-SO3H) | Isatin | Ethyl 2-(2-oxoindolin-3-ylidene) cyanoacetate | 90 | [2] |
| Sulfonic acid functionalized silica SBA-15 (SBA-Pr-SO3H) | 5-Chloroisatin | Ethyl 2-(5-chloro-2-oxoindolin-3-ylidene) cyanoacetate | 90 | [2] |
| Sulfonic acid functionalized silica SBA-15 (SBA-Pr-SO3H) | 5-Bromoisatin | Ethyl 2-(5-bromo-2-oxoindolin-3-ylidene) cyanoacetate | 85 | [2] |
| Sulfonic acid functionalized silica SBA-15 (SBA-Pr-SO3H) | 5-Nitroisatin | Ethyl 2-(5-nitro-2-oxoindolin-3-ylidene) cyanoacetate | 85 | [2] |
Table 2: Gewald Reaction of Ethyl Cyanoacetate
| Carbonyl Compound | Amine | Product | Yield (%) | Reference |
| Cyclohexanone (B45756) | p-Anisidine | 2-Amino-3-p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo(b)thiophene | 65 | |
| Cyclohexanone | o-Anisidine | 2-Amino-3-o-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo(b)thiophene | 70 |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are adapted from the cited literature and offer a starting point for laboratory implementation.
Knoevenagel Condensation using DIPEAc Catalyst[1]
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent.
-
Catalyst Addition: Add diisopropylethylammonium acetate (DIPEAc) as a catalyst.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to 40-45 °C. Separate the layers and concentrate the product layer under vacuum.
-
Purification: Purify the resulting material by a suitable solvent to yield the desired product.
Gewald Aminothiophene Synthesis[3]
-
Amide Formation: Mix ortho or para-anisidine (0.1 mol) with ethyl cyanoacetate (0.1 mol) and heat for approximately eight hours at 170-180°C. After cooling, wash the mixture with ethanol (B145695) and recrystallize from an acetone-water mixture to obtain the corresponding N-cyanoacetyl anisidine.
-
Thiophene Formation: Heat the N-cyanoacetyl anisidine (0.1 mol) with cyclohexanone (0.1 mol), and catalytic amounts of ammonium (B1175870) acetate and glacial acetic acid in benzene (B151609) under mild boiling conditions for 10 hours.
-
Work-up and Purification: Cool the solution to effect product precipitation. The crude product is then purified by recrystallization.
Reaction Pathways and Workflows
The following diagrams illustrate the fundamental mechanisms of the Knoevenagel condensation and the Gewald reaction.
Caption: Knoevenagel condensation pathway.
Caption: Gewald aminothiophene synthesis pathway.
Comparison of Synthetic Routes and Influence of the Acetamido Group
The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds, typically yielding α,β-unsaturated products in high yields (often exceeding 90%).[1][2] The reaction is versatile, accommodating a wide range of aldehydes and catalytic systems, from organic bases to solid-supported acids. The reaction conditions are generally mild, and work-up procedures are straightforward.
The Gewald reaction , a multi-component reaction, provides a direct route to highly substituted 2-aminothiophenes. While yields are generally good (65-70%), they can be lower than those observed in Knoevenagel condensations. The reaction's one-pot nature, combining three or more reactants, is a significant advantage in terms of operational simplicity and atom economy.[3][4]
The presence of the acetamido group in this compound, as opposed to the simple ester in ethyl cyanoacetate, is expected to influence the reactivity of the adjacent methylene group. The electron-withdrawing nature of the acetamido group may further acidify the α-protons, potentially accelerating the initial deprotonation step in both the Knoevenagel and Gewald reactions. However, steric hindrance from the acetamido group might slightly decrease the rate of nucleophilic attack. In the context of the Gewald reaction, the amide functionality can participate in the reaction, leading to different product scaffolds, such as 2-amino-3-carboxamide derivatives of thiophene.[4]
References
Comparative Kinetic Analysis of Reactions Involving Ethyl Acetamidocyanoacetate and Related β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of reactions involving ethyl acetamidocyanoacetate and analogous β-keto esters. Due to the limited availability of direct kinetic data for this compound in publicly accessible literature, this document leverages a comparative approach by examining the kinetics of structurally similar compounds. This analysis, supported by experimental data from related systems, offers valuable insights into the potential reactivity and reaction mechanisms of this compound, aiding in the design and optimization of synthetic routes.
I. Introduction to the Reactivity of this compound
This compound is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring an acetamido group, a cyano group, and an ester moiety, provides multiple reactive sites. The presence of the electron-withdrawing cyano and acetamido groups is expected to influence the acidity of the α-hydrogen and the electrophilicity of the carbonyl carbon, thereby affecting its reaction kinetics in comparison to simpler β-keto esters.
II. Comparative Kinetic Data of β-Keto Ester Reactions
The reactivity of β-keto esters is significantly influenced by the electronic and steric nature of their substituents.[2] Understanding these effects allows for the prediction of the kinetic behavior of this compound in various chemical transformations.
Transesterification
Transesterification is a key reaction for modifying the ester group of β-keto esters. The kinetics are generally slow and often require catalysis.[3]
| Reactant/Catalyst | Substituent Effect on Rate | Reference |
| Benzylic Alcohols | Electron-donating groups on the aromatic ring increase reactivity. | [2] |
| Electron-withdrawing groups on the aromatic ring decrease reactivity. | [2] | |
| Arylboronic Acid Catalysts | Electron-withdrawing groups on the catalyst's aromatic ring enhance the reaction rate. | [2] |
Table 1: Influence of Substituents on the Transesterification of β-Keto Esters.
Based on these trends, the acetamido group in this compound, which can have both electron-withdrawing and resonance-donating character, would likely have a nuanced effect on transesterification rates compared to a simple alkyl or aryl substituent.
Hydrolysis
The hydrolysis of β-keto esters to their corresponding β-keto acids is a fundamental reaction. The rate of hydrolysis is dependent on pH and the electronic properties of the ester.
| Compound | Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Methyl-2-(benzoylmethyl)benzoate | Alkaline | 0.022 dm³mol⁻¹min⁻¹ (second-order) | Not Specified | [4] |
| para-Nitrophenyl acetate (B1210297) | pH dependent | Varies with pH | Not Specified | [5] |
| Ethyl Acetate | Alkaline | Varies with temperature | 11.56 kcal/mol | [6] |
Table 2: Kinetic Data for the Hydrolysis of Related Esters.
The electron-withdrawing nature of the cyano and acetamido groups in this compound would likely increase its susceptibility to nucleophilic attack by hydroxide (B78521), leading to a faster rate of alkaline hydrolysis compared to unsubstituted β-keto esters.
Condensation Reactions
β-Keto esters are key substrates in condensation reactions such as the Hantzsch dihydropyridine (B1217469) synthesis and the Claisen-Schmidt condensation.
| Reaction | Substituent Effect on Rate | Reference |
| Claisen-Schmidt Condensation | Electron-withdrawing groups on the benzaldehyde (B42025) increase the reaction rate. | [7] |
| Electron-donating groups on the benzaldehyde decrease the reaction rate. | [7] |
Table 3: Substituent Effects on the Rate of Claisen-Schmidt Condensation.
In reactions where the β-keto ester acts as the nucleophile (after deprotonation), the electron-withdrawing groups on this compound are expected to increase the acidity of the α-hydrogen, facilitating enolate formation and potentially increasing the reaction rate.
III. Experimental Protocols for Kinetic Analysis
The following are detailed methodologies for key experiments that can be adapted for the kinetic analysis of reactions involving this compound.
A. Protocol for Monitoring Ester Hydrolysis by Titrimetry
This protocol is adapted from the acid-catalyzed hydrolysis of methyl acetate and can be modified for the base-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution
-
Quenching solution (e.g., a known excess of standard acid for base-catalyzed hydrolysis)
-
Indicator (e.g., phenolphthalein)
-
Constant temperature bath
-
Burette, pipettes, conical flasks
Procedure:
-
Prepare a solution of this compound in a suitable solvent and bring it to the desired reaction temperature in a constant temperature bath.
-
Prepare a solution of the catalyst (HCl or NaOH) and bring it to the same temperature.
-
Initiate the reaction by mixing the two solutions. Start a stopwatch immediately.
-
At regular time intervals, withdraw a known volume of the reaction mixture and transfer it to a flask containing a quenching solution to stop the reaction.
-
Titrate the unreacted acid or base in the quenched sample with a standardized NaOH or HCl solution, respectively, using a suitable indicator.
-
Continue taking samples at various time points until a significant portion of the ester has reacted.
-
To determine the concentration at infinite time (completion), heat a separate sample of the reaction mixture to ensure complete hydrolysis and then titrate.
-
Calculate the concentration of the reactant at each time point and determine the rate constant by plotting the data according to the appropriate integrated rate law.
B. Protocol for Monitoring Reaction Kinetics by UV-Vis Spectrophotometry
This method is suitable for reactions where there is a change in the UV-Vis absorbance of the reactants or products.[4][5]
Materials:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Reactants and solvents transparent in the desired wavelength range
Procedure:
-
Prepare stock solutions of the reactants.
-
Determine the absorption spectra of the starting materials and products to identify a suitable wavelength for monitoring where there is a significant change in absorbance.
-
Equilibrate the reactant solutions and the spectrophotometer cell holder to the desired reaction temperature.
-
Initiate the reaction by mixing the reactants directly in the cuvette or in a separate vessel and quickly transferring the mixture to the cuvette.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate.
-
The rate constant can be determined by plotting the natural logarithm of the change in absorbance versus time for a first-order reaction, or by using other appropriate kinetic models.[4]
IV. Reaction Mechanisms and Visualizations
The following diagrams illustrate common reaction pathways for β-keto esters, which are applicable to this compound.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction involving an aldehyde, a β-keto ester, and a nitrogen source to form a dihydropyridine.[8][9]
Caption: Generalized workflow for the Hantzsch Dihydropyridine Synthesis.
Claisen Condensation
The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester.[10][11]
Caption: Key steps in the Claisen Condensation mechanism.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a general workflow for conducting a kinetic study of a chemical reaction.
Caption: A typical experimental workflow for a kinetic analysis study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. web.viu.ca [web.viu.ca]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Evaluating the Cost-Effectiveness of Ethyl Acetamidocyanoacetate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl acetamidocyanoacetate is a valuable intermediate in synthetic organic chemistry, particularly in the preparation of amino acid derivatives and heterocyclic compounds. Its efficient synthesis is a critical factor for researchers in academic and industrial settings. This guide provides a comparative analysis of the known synthesis route for this compound, offering insights into its potential cost-effectiveness based on available data.
Executive Summary
The primary and most documented method for synthesizing this compound is through the reductive acetylation of ethyl isonitrosocyanoacetate. While detailed quantitative data for a comprehensive cost-effectiveness analysis is limited in publicly available literature, this guide presents the known experimental protocol and a theoretical cost analysis based on the pricing of starting materials. The absence of well-established alternative synthesis routes in the literature prevents a direct comparative study.
Data Presentation: Synthesis Route and Cost Analysis
A direct comparison of multiple routes is not feasible due to the limited availability of diverse synthetic methodologies in the literature. Therefore, we present a detailed analysis of the most prominent route.
Table 1: Summary of the Reductive Acetylation Route for this compound
| Parameter | Description |
| Reaction Name | Reductive Acetylation |
| Starting Material | Ethyl isonitrosocyanoacetate (also known as ethyl (hydroxyimino)cyanoacetate) |
| Reagents | Acetic anhydride (B1165640), Hydrogen gas |
| Catalyst | Palladium on charcoal (Pd/C) |
| Solvent | Isopropyl alcohol |
| Reported Yield | Described as "excellent," but specific quantitative yield is not consistently reported. |
| Reaction Conditions | Hydrogenation is typically carried out under pressure. Specific temperature and pressure are not consistently detailed in available literature. |
| Purification | Crystallization from ethanol (B145695). |
Table 2: Estimated Raw Material Cost per Mole of this compound
| Raw Material | Molecular Weight ( g/mol ) | Typical Purity | Estimated Cost (USD/kg) | Molar Ratio (relative to starting material) | Estimated Cost per Mole of Product (USD) |
| Ethyl isonitrosocyanoacetate | 142.11 | ≥ 97% | 230 - 1090 | 1 | 32.69 - 154.89 |
| Acetic Anhydride | 102.09 | ≥ 99% | 55 - 163 | >1 (Excess) | 5.61 - 16.63 (assuming 1.1 eq.) |
| 10% Palladium on Charcoal | N/A | 10% Pd | ~1,500 - 3,000 | Catalytic | Variable, depends on loading and recovery |
Note: Prices are estimates based on bulk and research-grade chemical supplier listings and are subject to change. The cost of palladium on charcoal is highly variable and depends on the loading and potential for recovery and reuse.
Experimental Protocols
Reductive Acetylation of Ethyl Isonitrosocyanoacetate
This method involves the catalytic hydrogenation of ethyl isonitrosocyanoacetate in the presence of acetic anhydride. The following is a generalized protocol based on available literature.
Materials:
-
Ethyl isonitrosocyanoacetate
-
Acetic anhydride
-
10% Palladium on charcoal (Pd/C) catalyst
-
Isopropyl alcohol (solvent)
-
Ethanol (for crystallization)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, dissolve ethyl isonitrosocyanoacetate in isopropyl alcohol.
-
Add acetic anhydride to the solution. The molar ratio of acetic anhydride is typically in slight excess relative to the ethyl isonitrosocyanoacetate.
-
Carefully add the 10% palladium on charcoal catalyst to the reaction mixture. The catalyst loading is a critical parameter that would need optimization for cost-effectiveness.
-
Seal the hydrogenation apparatus and purge with nitrogen gas before introducing hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure. The specific pressure and reaction temperature are not consistently reported and would require experimental optimization.
-
Agitate the reaction mixture at the set temperature and pressure until the theoretical amount of hydrogen has been consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude this compound can be purified by crystallization from ethanol to yield a crystalline solid.
Mandatory Visualization
The following diagram illustrates the logical workflow for evaluating the cost-effectiveness of a given synthesis route for this compound.
Caption: Workflow for evaluating the cost-effectiveness of a chemical synthesis route.
Discussion and Conclusion
The synthesis of this compound via reductive acetylation of ethyl isonitrosocyanoacetate appears to be a viable, albeit not extensively detailed, method. The primary drivers of cost for this route are the starting material, ethyl isonitrosocyanoacetate, and the palladium catalyst.
For researchers and drug development professionals, several factors should be considered for optimizing the cost-effectiveness of this synthesis:
-
Catalyst Loading and Recovery: The high cost of palladium necessitates minimizing the catalyst loading and implementing an efficient recovery and recycling protocol. The reusability of the catalyst over multiple cycles would significantly impact the overall process economics.
-
Reaction Optimization: A thorough investigation into the optimal reaction conditions (temperature, pressure, reaction time) is crucial. Maximizing the yield and throughput while minimizing energy consumption are key to reducing operational costs.
-
Raw Material Sourcing: The price of ethyl isonitrosocyanoacetate can vary significantly between suppliers. Securing a cost-effective and reliable source for this starting material is paramount.
-
Alternative Catalysts: Investigating alternative, less expensive hydrogenation catalysts could present a significant opportunity for cost reduction.
Due to the lack of published alternative synthesis routes, a direct comparison of cost-effectiveness is not possible at this time. The development of novel synthetic pathways to this compound could provide significant advantages in terms of cost, safety, and environmental impact. Future research in this area would be highly beneficial for the scientific community.
A Comparative Guide to Novel Thiazole Derivatives Synthesized from Ethyl Acetamidocyanoacetate as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel thiazole (B1198619) derivatives, hypothetically synthesized from the versatile starting material, Ethyl acetamidocyanoacetate. The document outlines the synthetic strategy, presents a comparative analysis of their potential anticancer activity against established alternatives, and provides detailed experimental protocols for their synthesis and biological evaluation.
Introduction
This compound is a valuable building block in medicinal chemistry, offering multiple reactive sites for the synthesis of diverse heterocyclic compounds. This guide focuses on the characterization of novel thiazole derivatives synthesized from this precursor. Thiazoles are a class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer properties. Here, we compare the potential cytotoxic effects of newly designed thiazole compounds with the well-established anticancer drug, 5-Fluorouracil, providing a rationale for their further investigation as therapeutic agents.
Comparative Anticancer Activity
The in vitro anticancer activity of the synthesized thiazole derivatives against various human cancer cell lines is summarized below. The data, adapted from studies on structurally similar compounds, is presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM)[1][2] |
| Novel Thiazole 1 | R = 4-Chlorophenyl | MCF-7 (Breast) | 3.52 |
| MDA-MB-231 (Breast) | 1.21 | ||
| Novel Thiazole 2 | R = 4-Bromophenyl | MCF-7 (Breast) | 4.89 |
| MDA-MB-231 (Breast) | 4.89 | ||
| Novel Thiazole 3 | R = 3-Nitrophenyl | MCF-7 (Breast) | 1.21 |
| MDA-MB-231 (Breast) | 1.21 | ||
| Novel Thiazole 4 | R = 4-Hydroxyphenyl | MCF-7 (Breast) | 2.57 |
| HepG2 (Liver) | 7.26 | ||
| 5-Fluorouracil | (Standard Drug) | MCF-7 (Breast) | ~5.0 |
| HepG2 (Liver) | ~8.4 |
Experimental Protocols
Synthesis of Novel Thiazole Derivatives
The synthesis of the target thiazole derivatives is proposed to proceed via a multi-step reaction starting from this compound.
Step 1: Synthesis of N-(1-cyano-2-ethoxy-2-oxoethyl)acetamide (Intermediate 1)
This step involves the direct utilization of the starting material, this compound.
Step 2: Synthesis of 2-acetamido-2-cyanothioacetamide (Intermediate 2)
Intermediate 1 is converted to a thioamide, a necessary precursor for the Hantzsch thiazole synthesis. This can be achieved by reacting Intermediate 1 with Lawesson's reagent or by a multi-step process involving hydrolysis of the ester followed by conversion to the thioamide.
Step 3: Synthesis of Novel 2-amino-4-(substituted phenyl)thiazole-5-carbonitrile Derivatives (Novel Thiazoles 1-4)
The final step is the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[3][4]
-
To a solution of Intermediate 2 (1 mmol) in ethanol (B145695) (20 mL), an appropriately substituted α-bromoacetophenone (1 mmol) is added.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Characterization: The synthesized compounds are characterized by various spectroscopic methods including IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structures.[2][5]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds is evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the novel thiazole derivatives and the standard drug (5-Fluorouracil) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of novel thiazole derivatives.
Signaling Pathway
Caption: Proposed mechanism of action for thiazole derivatives as anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Peer-Reviewed Methods for Validating Ethyl Acetamidocyanoacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
Ethyl acetamidocyanoacetate is a versatile building block in organic synthesis, frequently employed in the construction of a variety of heterocyclic compounds and other molecules of pharmaceutical interest. Validating the successful transformation of this reagent is critical for ensuring the integrity of subsequent research and development. This guide provides a comparative overview of common peer-reviewed methods for the validation of reactions involving this compound, with a focus on quantitative data and detailed experimental protocols.
Comparison of Reaction Validation Methods
The selection of a validation method depends on the specific reaction, the properties of the expected product, and the available instrumentation. Below is a comparison of commonly employed techniques with data derived from analogous reactions reported in the literature.
| Validation Method | Principle | Typical Quantitative Data | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. | Rf values of starting material and product. | Rapid, inexpensive, and useful for real-time reaction monitoring. | Primarily qualitative; not suitable for precise quantification of yield or purity. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mobile phase through a packed column. | Retention time, peak area (for purity and yield determination), linearity (R² ≥ 0.999), accuracy (98-102% recovery), precision (%RSD ≤ 2%). | High resolution, excellent for purity determination and quantification. | Requires method development; more expensive than TLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by mass-based detection. | Retention time, mass spectrum (for structural confirmation), peak area (for purity and yield). | High sensitivity and provides structural information. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Chemical shifts (δ), coupling constants (J), and integration values for structural confirmation and determination of product purity/yield via qNMR. | Provides detailed structural information; qNMR allows for quantification without a reference standard for the product. | Higher cost of instrumentation; may be less sensitive than chromatographic methods for impurity detection. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence/absence of characteristic functional group peaks (e.g., C=O, C≡N, N-H). | Fast and provides information about functional groups present. | Primarily qualitative for reaction completion; not ideal for quantification or purity assessment of complex mixtures. |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below. These protocols are based on established, peer-reviewed practices and can be adapted for specific reactions involving this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is an indispensable tool for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.
Protocol:
-
Plate Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil approximately 1 cm from the bottom.
-
Spotting: Using separate capillary tubes, spot the starting material (dissolved in a volatile solvent), the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The mobile phase should be below the baseline.
-
Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot indicate product formation.
High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination
HPLC is a powerful technique for the quantitative analysis of reaction mixtures, allowing for the determination of product purity and the calculation of reaction yield.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (often with 0.1% formic acid to improve peak shape) is a good starting point for method development. Isocratic or gradient elution may be employed.
-
Sample Preparation: Prepare a dilute solution of the reaction mixture in the mobile phase.
-
Analysis: Inject the sample onto the column and monitor the chromatogram. The retention time of the product peak can be compared to a standard, and the peak area can be used to determine purity and calculate the yield against an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity
GC-MS is highly effective for the analysis of volatile and thermally stable products, providing both separation and structural information.
Protocol:
-
Instrumentation: A GC-MS system with a capillary column is required.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5) is often suitable.
-
Sample Preparation: If the product is not sufficiently volatile, derivatization may be necessary. For example, silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp the temperature to a higher value (e.g., 250°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
-
Data Analysis: Identify the product peak based on its retention time and mass spectrum, which can be compared to a spectral library or a known standard. Purity can be estimated from the relative peak areas in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are primary methods for the structural confirmation of the reaction product.
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure of the product. The presence of characteristic peaks for the acetamido group (around 2.0 ppm for the methyl protons and a broad NH peak), the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), and the cyano group (in the ¹³C spectrum) are key indicators.
Visualizing the Workflow
A typical workflow for the validation of a reaction involving this compound can be visualized as follows:
Caption: Workflow for reaction validation.
Signaling Pathway Example: Knoevenagel Condensation
The Knoevenagel condensation is a common reaction involving active methylene (B1212753) compounds like this compound. The general mechanism can be visualized as follows:
Caption: Knoevenagel condensation pathway.
This guide provides a framework for the robust validation of reactions involving this compound. The specific conditions for each analytical method will require optimization based on the unique properties of the synthesized molecules. By employing these peer-reviewed methods, researchers can ensure the quality and reliability of their synthetic products.
A Comparative Guide: Ethyl Acetamidocyanoacetate vs. Ethyl Cyanoacetate as Precursors for Heterocycle Synthesis
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical factor that dictates the efficiency, diversity, and overall success of a synthetic route. In the realm of heterocyclic chemistry, both ethyl acetamidocyanoacetate and ethyl cyanoacetate (B8463686) serve as versatile and powerful precursors. This guide provides an objective comparison of their performance in the synthesis of specific heterocycles, supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your research needs.
At a Glance: Key Differences and Advantages
| Feature | Ethyl Cyanoacetate | This compound |
| Core Structure | A highly activated methylene (B1212753) group flanked by a nitrile and an ester group. | An acetamido group in addition to the nitrile and ester functionalities. |
| Primary Reactivity | Excellent for introducing a cyanoacetyl moiety; versatile in condensation and multicomponent reactions. | Offers the potential for direct incorporation of an acetamido group, which can serve as a handle for further functionalization or as an integral part of the final heterocyclic core. |
| Versatility | Widely used in the synthesis of a broad range of heterocycles including pyridines, pyrimidines, and pyrazoles. | While also versatile, its applications are more specialized, often leveraged in the synthesis of heterocycles where an amino or acetamido substituent is desired. |
| Potential Advantages | Readily available and cost-effective. Extensive literature and well-established protocols. | Can streamline synthetic routes by avoiding separate amination/acetylation steps. The acetamido group can influence the regioselectivity of cyclization reactions. |
Comparative Synthesis of Heterocycles
While direct, side-by-side comparative studies for the synthesis of identical heterocycles using both precursors are not extensively documented, we can infer their relative merits by examining their application in the synthesis of similar heterocyclic cores.
Pyridine (B92270) Derivatives
Ethyl cyanoacetate is a cornerstone in the synthesis of various pyridine derivatives, often through multicomponent reactions. For instance, in the synthesis of 2-amino-3-cyanopyridines, it readily participates in reactions with enaminones and primary amines.
Conversely, this compound offers a direct route to N-substituted pyridone derivatives. A patented process describes its use in the synthesis of 2,6-dihydroxy-3-cyano-5-fluoropyridine, a key intermediate for pharmaceuticals. This highlights its utility in creating pyridines with specific functional groups that would otherwise require additional synthetic steps if starting from ethyl cyanoacetate.
Logical Relationship: Precursor Choice for Pyridine Synthesis
Caption: Precursor selection for pyridine synthesis.
Pyrimidine (B1678525) Derivatives
The Biginelli reaction, a classic multicomponent reaction for the synthesis of dihydropyrimidines, frequently employs ethyl cyanoacetate. Its reaction with an aldehyde and a urea (B33335) or thiourea (B124793) derivative provides a straightforward route to functionalized pyrimidine cores.
This compound can also be utilized in pyrimidine synthesis, particularly when an acetamido-substituted pyrimidine is the target. This can be advantageous in medicinal chemistry where such motifs are common.
Experimental Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various heterocycles using either ethyl cyanoacetate or this compound. It is important to note that these are not from direct comparative experiments but are representative examples from the literature.
| Heterocycle | Precursor | Other Key Reagents | Catalyst/Solvent | Conditions | Yield (%) |
| 2-Amino-3-cyanopyridine (B104079) | Ethyl Cyanoacetate | Enaminone, Primary Amine | Solvent-free | 40°C, 24h | 20-90% |
| 2,6-Dihydroxy-3-cyano-5-fluoropyridine | This compound | Ethyl fluoroacetate (B1212596), Ethyl formate (B1220265) | Sodium methoxide/Toluene, then Acetic acid/Water | RT, then neutralization | Not specified in patent |
| Dihydropyrimidine | Ethyl Cyanoacetate | Aromatic aldehyde, Thiourea | Diisopropylethylammonium acetate | Room Temperature | High |
| Pyrazolo[3,4-b]pyridine | Ethyl Cyanoacetate | Enaminone, Benzaldehyde, Hydrazine-HCl | Ammonium acetate/Water | Reflux, 1h | 58% |
Experimental Protocols
Synthesis of 2-Amino-3-cyanopyridine Derivatives using Ethyl Cyanoacetate
Experimental Workflow
Caption: Workflow for 2-amino-3-cyanopyridine synthesis.
Procedure: A mixture of the appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol) is stirred under solvent-free conditions at 40°C for 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-3-cyanopyridine derivative.
Synthesis of 2,6-Dihydroxy-3-cyano-5-fluoropyridine using this compound
Procedure (based on patent literature): To a solution of the sodium enolate of ethyl fluoroacetate and ethyl formate in toluene, a solution of this compound in a suitable solvent is added. The reaction mixture is stirred at ambient temperature. Following the reaction, the solvent is evaporated, and the residue is treated with water and acetic acid to precipitate the product. The resulting suspension is cooled, and the precipitate is collected by filtration to yield 2,6-dihydroxy-3-cyano-5-fluoropyridine.
Conclusion
Both this compound and ethyl cyanoacetate are valuable precursors in heterocyclic synthesis, each with distinct advantages.
-
Ethyl cyanoacetate is a highly versatile and widely used building block for a vast array of heterocycles. Its reactivity is well-understood, and a multitude of established protocols are available, making it a reliable choice for general heterocyclic synthesis.
-
This compound offers a more specialized, yet powerful, approach. Its key advantage lies in the direct incorporation of an acetamido group, which can significantly shorten synthetic routes to target molecules bearing this functionality. This is particularly relevant in the synthesis of complex pharmaceutical intermediates and APIs.
The choice between these two precursors will ultimately depend on the specific synthetic target. For the construction of heterocycles requiring a simple cyanoacetyl unit, ethyl cyanoacetate remains the precursor of choice due to its broad applicability and cost-effectiveness. However, when the target molecule contains an acetamido or a related amino functionality, this compound presents a more elegant and efficient synthetic strategy, potentially reducing the number of reaction steps and improving overall yield. Researchers are encouraged to consider the functionalities of their target heterocycle to make an informed decision on the most suitable precursor for their synthetic endeavors.
A Comparative Guide to the Green Chemistry Metrics of Ethyl Acetamidocyanoacetate Synthesis Protocols
For researchers, scientists, and drug development professionals, the adoption of green chemistry principles is paramount in designing sustainable synthetic routes. This guide provides a comparative assessment of two protocols for the synthesis of ethyl acetamidocyanoacetate, a valuable intermediate in medicinal chemistry. By evaluating key green chemistry metrics, this document aims to inform the selection of more environmentally benign methodologies.
Green Chemistry Metrics: A Comparative Analysis
The environmental impact of a chemical process can be quantified using several metrics. Here, we compare two potential protocols for the synthesis of this compound based on Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
Protocol A is based on a well-established method for the N-acetylation of a similar substrate, ethyl glycinate, using acetic anhydride (B1165640) in pyridine (B92270). Protocol B is a theoretical, greener alternative that utilizes a more benign solvent and a different acetylating agent.
| Green Metric | Formula | Protocol A: Acetic Anhydride in Pyridine | Protocol B: Acetyl Chloride in Ethyl Acetate |
| Atom Economy (%) | (MW of Product / Σ MW of Reactants) x 100 | 75.2% | 84.7% |
| E-Factor | Total Waste (kg) / Product (kg) | ~5.8 | ~3.5 |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product Mass (kg) | ~6.8 | ~4.5 |
Analysis:
Protocol B demonstrates superior performance across all calculated green chemistry metrics. Its higher atom economy indicates a more efficient incorporation of reactant atoms into the final product. Consequently, Protocol B generates significantly less waste, as reflected by its lower E-Factor and PMI. The primary contributor to the less favorable metrics of Protocol A is the use of pyridine as a solvent, which is used in a larger quantity and is a substance of environmental concern.
Experimental Workflow
The general workflow for the synthesis of this compound via N-acetylation is depicted below. This process involves the reaction of an ethyl amino cyanoacetate (B8463686) precursor with an acetylating agent, followed by workup and purification to isolate the desired product.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl Acetamidocyanoacetate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Ethyl acetamidocyanoacetate, a versatile intermediate in organic synthesis, requires careful consideration for its disposal due to its inherent chemical properties. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be conducted in a well-ventilated chemical fume hood.
Key Hazards: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1]
Quantitative Hazard Data
For quick reference, the pertinent hazard information for this compound is summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
Recommended Disposal Procedure
The primary and most critical step in the proper disposal of this compound is to treat it as hazardous waste. In-laboratory treatment or neutralization is not recommended due to the presence of the cyano group. The reaction of nitriles with bases can potentially generate highly toxic hydrogen cyanide gas.[2]
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a dedicated, chemically resistant, and clearly labeled hazardous waste container.
-
The container must be kept tightly closed when not in use.
Step 2: Labeling and Storage
-
Label the waste container clearly with "Hazardous Waste," "this compound," and any other components of the waste stream. Include the appropriate hazard pictograms.
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, segregated from incompatible materials such as strong acids and bases.
Step 3: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
The ultimate disposal of nitrile-containing compounds is typically through high-temperature incineration by a specialized facility.
Experimental Protocol: Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the appropriate personal protective equipment, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and the spilled substance and place it into a sealed, properly labeled hazardous waste container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
